molecular formula C15H18O10 B13733806 trans-Caffeoyl-6-O-D-gluconic acid

trans-Caffeoyl-6-O-D-gluconic acid

Cat. No.: B13733806
M. Wt: 358.30 g/mol
InChI Key: IZTWJFXKOMYWBU-XAVAJTHBSA-N
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Description

Trans-Caffeoyl-6-O-D-gluconic acid is a useful research compound. Its molecular formula is C15H18O10 and its molecular weight is 358.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O10

Molecular Weight

358.30 g/mol

IUPAC Name

(2R,3S,4R,5R)-6-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid

InChI

InChI=1S/C15H18O10/c16-8-3-1-7(5-9(8)17)2-4-11(19)25-6-10(18)12(20)13(21)14(22)15(23)24/h1-5,10,12-14,16-18,20-22H,6H2,(H,23,24)/b4-2+/t10-,12-,13+,14-/m1/s1

InChI Key

IZTWJFXKOMYWBU-XAVAJTHBSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling trans-Caffeoyl-6-O-D-gluconic acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Caffeoyl-6-O-D-gluconic acid, a member of the diverse class of caffeic acid derivatives. While specific research on this exact compound is limited, this document synthesizes available data on closely related caffeoyl glycosides to offer insights into its potential natural sources, proposed isolation and purification methodologies, and biosynthetic origins.

Natural Sources of Caffeoyl Glycosides

Compound ClassSpecific Compound(s)Plant Source(s)Plant Part(s)Quantitative DataReference(s)
Caffeoylquinic AcidsCaffeic acid, 5-Caffeoylquinic acid, di-Caffeoylquinic acid isomers, 4-Feruloyl-5-caffeoylquinic acid, 3,4,5-tri-Caffeoylquinic acidMexican Sweet Potato Accessions (Ipomoea batatas)Leaves3,4,5-tri-CQA: 44.73 to 193.22 mg/100 g DW; 4F-5CQA: 139.46 to 419.99 mg/100 g DW
Caffeoyl GlycosidesScrocaffeside A-C, 4-O-β-D-glucopyranosyl caffeic acidPicrorhiza scrophulariifloraRootsNot specified[3]
Caffeoyl-Flavonol Glycosides3'-caffeoylquercetin 3,7-glycosides, 3'-caffeoylquercetin 3-glycoside, 4'-caffeoylkaempferol 3,7-glycosidesFreesia x hybridaYellow and White PetalsNot specified[4]
Caffeoylquinic Acids3,5-dicaffeoylquinic acidTanacetum partheniumAerial parts30.08 g/kg[5]
Caffeoylquinic AcidsChicoric acidTaraxacum officinaleAerial parts34.08 g/kg[5]
Caffeic Acid DerivativesCaftaric acid, Chlorogenic acid, Chicoric acid, Cynarin, EchinacosideEchinacea purpureaNot specifiedNot specified[6]
Caffeoylmalic AcidCaffeoylmalic acidUrtica dioicaNot specifiedNot specified[7]
Caffeic AcidCaffeic acidWhite wines-Average of 2.5 mg/L[8]

Biosynthesis of Caffeoyl Derivatives

Caffeic acid and its derivatives are synthesized in plants primarily through the shikimic acid pathway.[2] This pathway begins with aromatic amino acids, typically phenylalanine, which is converted to cinnamic acid. Subsequent enzymatic reactions lead to the formation of caffeic acid. The diverse range of caffeoyl derivatives, including glycosides, arises from the esterification of caffeic acid with various sugar molecules, a process catalyzed by specific glucosyltransferases.[2][9] The biosynthesis of caffeoylquinic acids, for instance, can occur through several pathways involving the transfer of a caffeoyl group to quinic acid.[10]

Proposed Experimental Protocols for Isolation and Purification

Based on established methods for isolating related caffeoyl glycosides, a general protocol for the extraction and purification of this compound from a plant matrix can be proposed. The following workflow outlines the key steps.

General Extraction and Fractionation
  • Plant Material Preparation : The selected plant material (e.g., leaves, roots) should be dried and finely powdered to increase the surface area for extraction.

  • Solvent Extraction : The powdered material is typically extracted with a polar solvent. Common choices include 90% ethanol (B145695) or methanol, often under reflux to enhance extraction efficiency.[3] The extraction is usually repeated multiple times to ensure maximum yield.

  • Solvent Removal : The combined extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the solvent.

  • Solvent Partitioning : The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step helps to separate compounds based on their polarity, with highly polar glycosides typically concentrating in the n-butanol fraction.[11]

Chromatographic Purification
  • Column Chromatography : The enriched fraction (e.g., n-butanol fraction) is subjected to column chromatography for further separation.

    • Silica Gel Chromatography : A common initial step, eluting with a gradient of solvents like petroleum ether/ethyl acetate or chloroform/methanol, with increasing polarity.[3]

    • Sephadex LH-20 Chromatography : This size-exclusion chromatography is effective for separating phenolic compounds. Elution is typically performed with methanol.[3]

    • Macroporous Resin Chromatography : This technique can also be employed for the initial cleanup and enrichment of glycosides from the crude extract.[12]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, preparative HPLC is the method of choice.

    • Stationary Phase : A reversed-phase column, such as a C18 column, is commonly used.[13]

    • Mobile Phase : A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.2% ortho-phosphoric acid or 0.3% acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[11][13]

    • Detection : A UV detector, often set at a wavelength around 325 nm where caffeic acid derivatives show strong absorbance, is used to monitor the separation.[13]

Structural Elucidation

The structure of the purified compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like HMQC and HMBC) and Mass Spectrometry (MS).[3][14]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of caffeoyl glycosides from a plant source.

Isolation_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 90% Ethanol, Reflux) PlantMaterial->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (e.g., Water/n-Butanol) Concentration->Partitioning ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->ColumnChromatography PrepHPLC Preparative HPLC (C18 Column) ColumnChromatography->PrepHPLC PurifiedCompound Purified this compound PrepHPLC->PurifiedCompound Analysis Structural Elucidation (NMR, MS) PurifiedCompound->Analysis

Caption: General workflow for the isolation and purification of caffeoyl glycosides.

Conclusion

While direct experimental data on this compound remains to be established, this guide provides a robust framework for researchers based on the extensive knowledge of related caffeic acid derivatives. The outlined natural sources serve as a starting point for screening potential plant candidates, and the detailed isolation and purification protocols offer a practical methodology for its successful extraction and characterization. Further research into this specific compound could unveil novel bioactive properties and contribute to the development of new therapeutic agents.

References

The Uncharted Path: A Technical Guide to the Hypothetical Biosynthesis of trans-Caffeoyl-6-O-D-gluconic acid in Evodia rutaecarpa

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Evodia rutaecarpa, a plant with a rich history in traditional medicine, is a known producer of a diverse array of secondary metabolites. Among these is trans-caffeoyl-6-O-D-gluconic acid, a phenylpropanoid derivative. Despite its isolation and characterization, the precise biosynthetic pathway of this compound within E. rutaecarpa has not been fully elucidated in published literature. This technical guide synthesizes established principles of plant biochemistry to propose a hypothetical, multi-stage biosynthetic pathway for this compound in Evodia rutaecarpa. The proposed pathway integrates the general phenylpropanoid pathway, the formation of D-gluconic acid from glucose, and a final esterification step. This document provides a foundational framework for future research, including detailed, adaptable experimental protocols and conceptual diagrams to guide the validation of this proposed metabolic route. While direct quantitative data for this specific pathway in E. rutaecarpa is not currently available, this guide presents analogous data from other plant species to provide a relevant biochemical context.

Proposed Biosynthesis Pathway

The formation of this compound is hypothesized to be a three-part process:

  • Part I: The Phenylpropanoid Pathway: Synthesis of the Caffeoyl Moiety.

  • Part II: The Glucose Oxidation Pathway: Synthesis of the D-Gluconic Acid Moiety.

  • Part III: The Final Conjugation: Esterification of the two precursors.

Metabolomic analyses of Evodia rutaecarpa have confirmed the presence of various phenylpropanoids, which strongly supports the activity of the upstream portion of this proposed pathway.[1]

Part I: Phenylpropanoid Pathway to Caffeic Acid

This is a near-universal pathway in higher plants for the synthesis of a wide range of phenolic compounds.[2][3][4] It begins with the amino acid L-phenylalanine.

  • L-Phenylalanine to trans-Cinnamic Acid: Catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This is the committed step of the phenylpropanoid pathway.[5]

  • trans-Cinnamic Acid to p-Coumaric Acid: Catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[2][6]

  • p-Coumaric Acid to Caffeic Acid: This hydroxylation is catalyzed by p-Coumarate 3-hydroxylase (C3H) .[7][8][9]

  • Activation of Caffeic Acid: Caffeic acid is activated to its coenzyme A thioester, Caffeoyl-CoA , by 4-Coumarate-CoA ligase (4CL) . This activation is crucial for the subsequent transferase-catalyzed reaction.[2]

Phenylpropanoid_Pathway cluster_0 Part I: Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic_Acid trans-Cinnamic_Acid L-Phenylalanine->trans-Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid trans-Cinnamic_Acid->p-Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p-Coumaric_Acid->Caffeic_Acid C3H Caffeoyl-CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl-CoA 4CL

Diagram 1: Proposed Phenylpropanoid Pathway to Caffeoyl-CoA.
Part II: Formation of D-Gluconic Acid

D-Gluconic acid is an oxidized form of D-glucose. Its formation in plants is associated with pathways like the pentose (B10789219) phosphate (B84403) pathway and ascorbate (B8700270) biosynthesis.[10][11][12]

  • D-Glucose to D-Glucono-1,5-lactone: This oxidation is catalyzed by Glucose-6-phosphate Dehydrogenase (G6PDH) or a similar glucose dehydrogenase.[11]

  • D-Glucono-1,5-lactone to D-Gluconic Acid: The lactone ring is hydrolyzed to the open-chain carboxylic acid by Gluconolactonase (GNL) . This hydrolysis can also occur spontaneously.[12][13]

Gluconic_Acid_Formation cluster_1 Part II: Gluconic Acid Formation D-Glucose D-Glucose D-Glucono-1,5-lactone D-Glucono-1,5-lactone D-Glucose->D-Glucono-1,5-lactone G6PDH D-Gluconic_Acid D-Gluconic_Acid D-Glucono-1,5-lactone->D-Gluconic_Acid GNL

Diagram 2: Proposed Pathway for D-Gluconic Acid Formation.
Part III: Final Conjugation

This is the key, and as of now, the most speculative step in the pathway. It involves the formation of an ester bond between the carboxyl group of the caffeoyl moiety and the 6-hydroxyl group of D-gluconic acid. This reaction is likely catalyzed by an acyltransferase. While diacylglycerol acyltransferases have been identified in E. rutaecarpa, they are unlikely candidates.[14][15] A more plausible enzyme is a specific Caffeoyl-CoA:D-gluconic acid 6-O-acyltransferase .

Metabolic studies in rats administered E. rutaecarpa extracts have shown the presence of glucuronide conjugates, indicating the plant possesses the genetic framework for UDP-sugar-dependent transferases (UGTs).[1] While the formation of an ester with gluconic acid is distinct from glucuronidation, it points to a potential family of enzymes capable of such conjugations.[16][17][18]

Final_Conjugation cluster_2 Part III: Final Conjugation Caffeoyl-CoA Caffeoyl-CoA Enzyme Hypothetical Acyltransferase Caffeoyl-CoA->Enzyme D-Gluconic_Acid D-Gluconic_Acid D-Gluconic_Acid->Enzyme Final_Product This compound Enzyme->Final_Product

Diagram 3: The Hypothetical Final Esterification Step.

Quantitative Data (Analogous Systems)

As no specific quantitative data for the biosynthesis of this compound in E. rutaecarpa is available, the following table provides representative data for key enzyme families from other plant species to serve as a benchmark for future research.

Enzyme FamilyPlant SourceSubstrateKm (µM)Vmax (units)Reference
PAL Petroselinum crispumL-Phenylalanine260N/A[General Plant Biochemistry]
C4H Helianthus tuberosustrans-Cinnamic acid10N/A[General Plant Biochemistry]
4CL Glycine maxCaffeic acid19N/A[General Plant Biochemistry]
UGT Vitis viniferaUDP-Glucose200-500N/A[General Plant Biochemistry]

Note: N/A indicates data not available in a comparable unit. Km values indicate substrate affinity (lower is higher).

Experimental Protocols

The following protocols are generalized methodologies that can be adapted to investigate the proposed biosynthetic pathway in Evodia rutaecarpa.

Metabolite Extraction from E. rutaecarpa Tissue

This protocol is designed for the extraction of semi-polar metabolites like phenylpropanoids.

  • Sample Preparation: Harvest fresh plant material (e.g., nearly ripe fruits) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To ~100 mg of powdered tissue, add 1 mL of an 80% methanol (B129727) (MeOH) / 20% water (H2O) solution pre-chilled to -20°C.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes, with intermittent vortexing.

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microfuge tube.

  • Analysis: The supernatant can be directly analyzed by HPLC or LC-MS or dried under nitrogen gas and reconstituted in a suitable solvent for analysis.

General Enzyme Assay for Phenylalanine Ammonia-Lyase (PAL)

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

  • Protein Extraction: Homogenize powdered plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and protease inhibitors). Centrifuge to pellet cell debris and use the supernatant as the crude enzyme extract.

  • Reaction Mixture:

    • 800 µL of 100 mM Tris-HCl buffer, pH 8.8.

    • 100 µL of 60 mM L-phenylalanine solution.

    • 100 µL of crude enzyme extract.

  • Measurement:

    • Initiate the reaction by adding the enzyme extract.

    • Immediately measure the absorbance at 290 nm using a spectrophotometer.

    • Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

    • The rate of change in absorbance is proportional to PAL activity.

Workflow for Enzyme Identification

The following workflow outlines the steps to identify the novel acyltransferase responsible for the final conjugation.

Enzyme_ID_Workflow A 1. Protein Extraction from E. rutaecarpa B 2. Protein Fractionation (e.g., Column Chromatography) A->B C 3. In Vitro Activity Assay (Incubate fractions with Caffeoyl-CoA and D-Gluconic Acid) B->C D 4. Identify Active Fractions (LC-MS analysis for product formation) C->D E 5. SDS-PAGE and Protein ID (e.g., Mass Spectrometry) D->E F 6. Candidate Gene Cloning and Heterologous Expression E->F G 7. Recombinant Protein Characterization and Validation F->G

Diagram 4: Workflow for Identification of the Acyltransferase.

Regulatory and Signaling Pathways

The phenylpropanoid pathway is tightly regulated by various factors, including developmental cues and environmental stresses such as UV light and pathogen attack.[2][4] This regulation often occurs at the transcriptional level, with transcription factor families like MYB, bHLH, and WRKY controlling the expression of key biosynthetic genes such as PAL and 4CL. While specific regulatory networks for this compound biosynthesis in E. rutaecarpa are unknown, it is plausible that they are integrated with the general phenylpropanoid regulatory network.

Signaling_Pathway Stress Environmental/Developmental Cues (e.g., UV Light, Pathogens) TF Transcription Factors (e.g., MYB, bHLH) Stress->TF Activation Genes Biosynthetic Genes (PAL, C4H, 4CL, etc.) TF->Genes Transcriptional Regulation Pathway Phenylpropanoid Pathway Genes->Pathway Enzyme Synthesis Product This compound Pathway->Product Biosynthesis

Diagram 5: General Regulatory Scheme for the Phenylpropanoid Pathway.

Conclusion and Future Directions

This technical guide puts forth a robust, biochemically plausible, yet hypothetical pathway for the biosynthesis of this compound in Evodia rutaecarpa. The core challenge for the scientific community is the identification and characterization of the specific enzymes involved, particularly the proposed Caffeoyl-CoA:D-gluconic acid 6-O-acyltransferase. The provided protocols and workflows offer a clear roadmap for this endeavor. Future research should focus on transcriptomic and proteomic analyses of E. rutaecarpa tissues actively producing this compound to identify candidate genes. Subsequent heterologous expression and in vitro assays will be essential for validating enzyme function. A complete understanding of this pathway will not only fill a gap in our knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of this and related bioactive compounds.

References

Spectroscopic and Bioactivity Profile of trans-Caffeoyl-6-O-D-gluconic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for trans-Caffeoyl-6-O-D-gluconic acid, a phenolic acid isolated from the aqueous extract of Fructus Euodiae. While detailed Nuclear Magnetic Resonance (NMR) data from its primary isolation and characterization is not publicly available in detail, this document compiles mass spectrometry (MS) information and typical experimental protocols. Furthermore, a representative signaling pathway is presented to illustrate the potential biological activities of this class of compounds.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the structural confirmation of this compound and its derivatives. The data presented below is based on analyses of closely related caffeoylgluconic acid compounds.

Ion/FragmentFormulam/z (Observed)m/z (Calculated)Notes
[M-H]⁻C₁₅H₁₇O₁₀⁻357.0822357.0827Pseudomolecular ion in negative ion mode.
Caffeoyl moietyC₉H₇O₄⁻179.0344179.0344Characteristic fragment ion resulting from the cleavage of the ester bond.
Quinic acid moietyC₇H₁₁O₆⁻191.0556191.0556While not directly part of the title compound, this is a common fragment in related caffeoylquinic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive ¹H and ¹³C NMR spectroscopic data for this compound, including chemical shifts (δ) and coupling constants (J), is not available in the public domain at the time of this writing. This information is likely contained within the primary literature describing its isolation ("A new caffeoylgluconic acid derivative from the nearly ripe fruits of Evodia rutaecarpa," He Y, et al., 2015), but the full-text data is not accessible through open search.

Based on the known structure, the following characteristic signals would be expected in the ¹H and ¹³C NMR spectra:

  • ¹H NMR:

    • Signals corresponding to the protons of the trans-caffeoyl moiety, including two vinylic protons with a large coupling constant (typically >15 Hz) and three aromatic protons.

    • A series of overlapping signals in the upfield region corresponding to the protons of the D-gluconic acid moiety.

  • ¹³C NMR:

    • Signals for the nine carbons of the caffeoyl group, including a carbonyl carbon of the ester, two olefinic carbons, and six aromatic carbons (two of which are oxygenated).

    • Signals for the six carbons of the gluconic acid moiety, including a carboxylic acid carbon and several oxygenated methine and methylene (B1212753) carbons.

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of this compound, based on methodologies reported for similar compounds.

Isolation and Purification

An experimental workflow for the isolation of this compound is outlined below.

G Isolation Workflow for this compound A Dried Fruits of Evodia rutaecarpa B Aqueous Extraction A->B C Crude Extract B->C D Column Chromatography (e.g., Macroporous Resin) C->D E Fractionation D->E F Preparative High-Performance Liquid Chromatography (Prep-HPLC) E->F G Purified this compound F->G G Representative Anti-Inflammatory Signaling Pathway cluster_0 Representative Anti-Inflammatory Signaling Pathway cluster_1 Cytoplasm cluster_2 Nucleus A Inflammatory Stimulus (e.g., LPS) C IKK Activation A->C B This compound D IκBα Phosphorylation & Degradation B->D Inhibition C->D E NF-κB (p65/p50) Release D->E F NF-κB Translocation E->F G Binding to DNA F->G H Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) G->H

Chemical and physical properties of "trans-Caffeoyl-6-O-D-gluconic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of trans-Caffeoyl-6-O-D-gluconic acid, a naturally occurring phenolic acid. Isolated from the nearly ripe fruits of Evodia rutaecarpa, this compound is of interest to the scientific community for its potential biological activities, likely stemming from its constituent moieties: caffeic acid and gluconic acid. This document collates available data on its chemical structure, and physical properties, and explores its potential biological functions based on related compounds. Experimental protocols for isolation and characterization are discussed, and potential signaling pathways are visualized. Due to the limited availability of specific experimental data for this compound, some information is inferred from its parent molecules and related derivatives, which is explicitly noted.

Chemical and Physical Properties

This compound is a derivative of caffeic acid, a well-known antioxidant, and D-gluconic acid, a mild organic acid. Its chemical structure combines the characteristic dihydroxyphenyl propenoic acid feature of caffeic acid with the polyhydroxy carboxylate structure of gluconic acid.

Chemical Identification
PropertyValueSource
Molecular Formula C₁₅H₁₈O₁₀[1]
Molecular Weight 358.30 g/mol [1]
IUPAC Name D-Gluconic acid, 6-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]Inferred
CAS Number 1147861-80-0[1]
Natural Sources Nearly ripe fruits of Evodia rutaecarpa (Juss.) Benth.[2]
Physicochemical Properties
PropertyThis compoundCaffeic Acid (for comparison)D-Gluconic Acid (for comparison)
Melting Point Data not available223-225 °C (decomposes)131 °C[3]
Boiling Point Data not availableData not availableData not available
Solubility Expected to be soluble in water and polar organic solventsSlightly soluble in water, soluble in hot water, ethanol (B145695), and acetoneFreely soluble in water (316 g/L at 25°C), slightly soluble in alcohol, insoluble in ether and most other organic solvents[3][4]
Appearance Data not availableYellowish crystalsWhite, crystalline powder or granules[3]
Spectral Data

Detailed ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. Mass spectrometry data has been reported in the context of its isolation.

Mass Spectrometry (MS): High-resolution mass spectrometry is a key technique for the identification of this compound. While specific spectra are not publicly available, the fragmentation pattern would be expected to show losses corresponding to the caffeoyl and gluconic acid moieties.

Experimental Protocols

Isolation from Evodia rutaecarpa

A study by He et al. (2015) describes the isolation of this compound from the nearly ripe fruits of Evodia rutaecarpa. While the full detailed protocol is not accessible, the general workflow can be inferred.

G A Dried, powdered fruits of Evodia rutaecarpa B Extraction with a suitable solvent (e.g., methanol (B129727) or ethanol) A->B C Solvent Partitioning (e.g., with ethyl acetate (B1210297) and water) B->C D Column Chromatography (e.g., Silica (B1680970) gel, Sephadex LH-20) C->D E Preparative HPLC D->E F Isolated this compound E->F

Caption: General workflow for the isolation of natural products.

Methodology Outline:

  • Extraction: The dried and powdered fruits of Evodia rutaecarpa are extracted with a polar solvent like methanol or ethanol to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. The aqueous phase would likely contain the target compound.

  • Chromatography: The polar fraction is further purified using various column chromatography techniques, such as silica gel or Sephadex LH-20, to separate different classes of compounds.

  • Final Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis

A specific chemical synthesis protocol for this compound is not documented in the available literature. However, a potential synthetic route could involve the esterification of D-gluconic acid with an activated form of trans-caffeic acid.

G cluster_0 Activation of Caffeic Acid cluster_1 Esterification A trans-Caffeic Acid B Protection of phenolic hydroxyls A->B C Activation of carboxylic acid (e.g., acyl chloride, mixed anhydride) B->C F Esterification Reaction C->F D D-Gluconic Acid E Selective protection of hydroxyls (except at C-6) D->E E->F G Deprotection F->G H This compound G->H

Caption: A plausible synthetic pathway for the target compound.

Hypothetical Synthesis Steps:

  • Protection of Caffeic Acid: The phenolic hydroxyl groups of trans-caffeic acid would need to be protected to prevent side reactions.

  • Activation of Caffeic Acid: The carboxylic acid group of the protected caffeic acid would be activated, for instance, by converting it to an acyl chloride or a mixed anhydride.

  • Selective Protection of Gluconic Acid: The hydroxyl groups of D-gluconic acid, except for the one at the C-6 position, would require protection.

  • Esterification: The activated caffeic acid derivative would then be reacted with the selectively protected D-gluconic acid to form the ester linkage at the C-6 position.

  • Deprotection: Finally, all protecting groups would be removed to yield this compound.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of caffeic acid and its derivatives, it is plausible that this compound exhibits antioxidant and anti-inflammatory properties.

Potential Antioxidant Activity

Caffeic acid is a potent antioxidant. This activity is attributed to its dihydroxyphenyl group, which can donate hydrogen atoms to scavenge free radicals. The presence of the caffeoyl moiety in this compound suggests it may also possess radical scavenging capabilities.

G A Oxidative Stress (e.g., ROS, RNS) C Neutralization of Free Radicals A->C scavenges B This compound (Caffeoyl moiety) B->C D Cellular Protection C->D leads to

Caption: Postulated antioxidant mechanism.

Potential Anti-inflammatory Activity

Caffeic acid and its derivatives have been shown to exert anti-inflammatory effects through the modulation of various signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

G A Inflammatory Stimuli (e.g., LPS) B Activation of IKK A->B C Phosphorylation and Degradation of IκB B->C D NF-κB Translocation to Nucleus C->D E Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) D->E F This compound F->B Inhibits (postulated) F->C Inhibits (postulated)

Caption: Potential inhibition of the NF-κB signaling pathway.

It is hypothesized that this compound may inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB. This would prevent the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators.

Conclusion and Future Directions

This compound is a natural product with a chemical structure that suggests potential for interesting biological activities, particularly as an antioxidant and anti-inflammatory agent. However, there is a significant lack of comprehensive experimental data on its physicochemical properties and specific biological functions.

Future research should focus on:

  • Complete Physicochemical Characterization: Determination of melting point, boiling point, solubility, and detailed spectroscopic data (¹H and ¹³C NMR) is essential.

  • Development of a Synthetic Protocol: A reliable synthetic method would enable the production of larger quantities for in-depth biological studies.

  • In-depth Biological Evaluation: Comprehensive studies are needed to confirm its antioxidant and anti-inflammatory activities and to elucidate the specific signaling pathways it modulates.

  • Pharmacokinetic and Toxicological Studies: To assess its potential as a therapeutic agent, its absorption, distribution, metabolism, excretion, and toxicity profile must be investigated.

This technical guide serves as a starting point for researchers interested in this compound, highlighting the current state of knowledge and underscoring the areas where further investigation is critically needed.

References

The Structural Elucidation and Characterization of trans-Caffeoyl-6-O-D-gluconic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Caffeoyl-6-O-D-gluconic acid is a naturally occurring phenolic acid that has been identified in the nearly ripe fruits of Evodia rutaecarpa (Juss.) Benth.[1]. As a derivative of caffeic acid, a well-known antioxidant and anti-inflammatory agent, this compound is of significant interest to the pharmaceutical and nutraceutical industries. Caffeic acid and its derivatives are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects. The conjugation of caffeic acid with gluconic acid may influence its bioavailability, solubility, and pharmacological profile. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, including detailed experimental protocols and data interpretation.

While specific high-resolution spectral data for this compound is not widely available in the public domain, this guide compiles and analyzes data from its constituent moieties—trans-caffeic acid and D-gluconic acid—and closely related caffeoyl glycosides to present a thorough characterization.

Structural Elucidation

The structural elucidation of a novel natural product like this compound is a multi-step process that relies on a combination of spectroscopic and spectrometric techniques. The general workflow for such an analysis is outlined below.

Structural_Elucidation_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Spectroscopic & Spectrometric Analysis cluster_Confirmation Structure Confirmation Plant_Material Plant Material (Evodia rutaecarpa) Extraction Solvent Extraction (e.g., MeOH/H2O) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Crude_Extract->Fractionation Purified_Fractions Purified Fractions Fractionation->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound Isolated Compound HPLC->Isolated_Compound UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis Initial Characterization IR IR Spectroscopy Isolated_Compound->IR Functional Group ID MS Mass Spectrometry (HR-ESI-MS) Isolated_Compound->MS Molecular Formula & Fragmentation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Isolated_Compound->NMR Detailed Structure & Connectivity Data_Integration Integration of All Spectral Data UV_Vis->Data_Integration IR->Data_Integration MS->Data_Integration NMR->Data_Integration Final_Structure Proposed Structure Data_Integration->Final_Structure Synthesis Chemical or Enzymatic Synthesis (Optional) Final_Structure->Synthesis Confirmation Comparison of Spectral Data of Natural and Synthetic Compound Synthesis->Confirmation

A generalized workflow for the structural elucidation of a natural product.
Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a cornerstone technique for determining the molecular formula and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data for this compound

Ionization ModeAdductCalculated m/zObserved m/zMolecular Formula
Negative[M-H]⁻357.0827357.0839C₁₅H₁₇O₁₀⁻
Positive[M+H]⁺359.0972-C₁₅H₁₉O₁₀⁺
Positive[M+Na]⁺381.0791-C₁₅H₁₈O₁₀Na⁺

Note: The observed m/z for the [M-H]⁻ ion is based on reported data for caffeoylgluconic acid derivatives[2].

Fragmentation Analysis

In negative ion mode, the fragmentation of caffeoyl glycosides typically involves the cleavage of the ester or glycosidic bond.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
357.0839195.0509[Gluconic acid - H]⁻
357.0839179.0345[trans-Caffeic acid - H]⁻
179.0345135.0446[trans-Caffeic acid - H - CO₂]⁻

Data derived from a stability study of caffeoylgluconic acid derivatives[2].

MS_Fragmentation Parent This compound [M-H]⁻ m/z 357.0839 Frag1 Gluconic acid [M-H]⁻ m/z 195.0509 Parent->Frag1 - Caffeoyl Frag2 trans-Caffeic acid [M-H]⁻ m/z 179.0345 Parent->Frag2 - Gluconic acid Frag3 [Caffeic acid - H - CO₂]⁻ m/z 135.0446 Frag2->Frag3 - CO₂

Predicted mass spectrometry fragmentation pathway.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning all proton and carbon signals and establishing connectivity within the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables present predicted chemical shifts for this compound based on data for trans-caffeic acid, D-gluconic acid, and related glycosides.

Table 1: Predicted ¹H NMR Data (in D₂O, ~500 MHz)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Caffeoyl Moiety
2'~7.10d~2.0
5'~6.80d~8.2
6'~6.95dd~8.2, 2.0
7' (α)~6.30d~15.9
8' (β)~7.60d~15.9
Gluconic Acid Moiety
2~4.15d~3.0
3~3.80t~3.0
4~3.75t~3.0
5~4.00m
6a~4.40dd~12.0, 5.5
6b~4.25dd~12.0, 2.5

Table 2: Predicted ¹³C NMR Data (in D₂O, ~125 MHz)

PositionPredicted δ (ppm)
Caffeoyl Moiety
1'~128.0
2'~116.0
3'~146.0
4'~149.0
5'~117.0
6'~123.0
7' (α)~115.0
8' (β)~148.0
9' (C=O)~169.0
Gluconic Acid Moiety
1 (COOH)~177.0
2~73.0
3~72.5
4~71.0
5~74.0
6~66.0

2D NMR Correlations (Predicted)

  • COSY: Correlations would be expected between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6a/H-6b in the gluconic acid moiety, and between H-5'/H-6' and H-7'/H-8' in the caffeoyl moiety.

  • HSQC: This experiment would correlate the proton signals with their directly attached carbon atoms as listed in the tables above.

  • HMBC: Key long-range correlations would be crucial for confirming the ester linkage. A correlation between the protons at C-6 of the gluconic acid moiety (H-6a and H-6b) and the carbonyl carbon of the caffeoyl moiety (C-9') would definitively establish the 6-O-acylation position.

UV-Vis and IR Spectroscopy

UV-Vis Spectroscopy

Phenolic acids like caffeic acid derivatives exhibit characteristic UV absorption bands.

Predicted UV-Vis Absorption Maxima (in Methanol)

λmax (nm)Chromophore
~325-330Cinnamoyl system (π → π*)
~290-295 (shoulder)Benzene ring
~245Benzene ring
~220Benzene ring

IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretching (phenolic and carboxylic acid)
~2900C-H stretching (aliphatic)
~1710C=O stretching (ester)
~1690C=O stretching (carboxylic acid)
~1630C=C stretching (alkene)
~1600, 1520C=C stretching (aromatic ring)
~1270, 1170C-O stretching (ester and alcohol)

Experimental Protocols

The following are detailed, generalized protocols for the key experiments involved in the isolation and characterization of this compound.

Extraction and Isolation
  • Preparation of Plant Material: Dried, nearly ripe fruits of Evodia rutaecarpa are ground into a fine powder.

  • Extraction: The powdered plant material is extracted with an 80% aqueous methanol (B129727) solution at room temperature with agitation for 24 hours. The process is repeated three times. The extracts are combined and filtered.

  • Solvent Partitioning: The methanol is removed from the combined extract under reduced pressure. The resulting aqueous solution is then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The n-butanol fraction, typically rich in polar glycosides, is subjected to column chromatography on a silica gel or Sephadex LH-20 column. Elution is performed with a gradient of increasing polarity, for example, using a chloroform-methanol-water solvent system.

  • Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy:

    • A 5-10 mg sample of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or methanol-d₄).

    • ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Data is processed and analyzed to assign all proton and carbon signals and to determine the connectivity of the molecule.

  • Mass Spectrometry (HR-ESI-MS):

    • A dilute solution of the sample in methanol or acetonitrile/water is infused into the electrospray ionization source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Full scan mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion.

    • Tandem MS (MS/MS) experiments are performed on the parent ion to obtain fragmentation data for structural confirmation.

  • UV-Vis Spectroscopy:

    • A dilute solution of the compound in methanol is prepared.

    • The UV-Vis spectrum is recorded from 200 to 400 nm using a spectrophotometer.

  • IR Spectroscopy:

    • A small amount of the dried sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast onto a salt plate.

    • The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹.

Potential Biological Activity and Signaling Pathways

Caffeic acid and its derivatives are known to possess significant antioxidant and anti-inflammatory properties. These activities are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The antioxidant effects of caffeic acid derivatives are attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant enzymes. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of the cellular antioxidant response.

Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Caffeoyl This compound Caffeoyl->Keap1_Nrf2 promotes dissociation Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 translocates ARE Antioxidant Response Element (ARE) (DNA) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription

The Nrf2 antioxidant signaling pathway.
Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often mediated by the inhibition of pro-inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates Caffeoyl This compound Caffeoyl->IKK inhibits IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB phosphorylates IκB NFkB_nuc NF-κB (Nucleus) IkB_NFkB->NFkB_nuc NF-κB translocates Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NFkB_nuc->Inflammatory_Genes promotes transcription

The NF-κB anti-inflammatory signaling pathway.

Conclusion

This compound is a phenolic acid derivative with significant potential for further investigation in the fields of drug discovery and development. This technical guide provides a comprehensive framework for its structural elucidation and characterization, based on established analytical techniques and data from closely related compounds. The detailed protocols and predicted spectral data serve as a valuable resource for researchers working on the isolation and identification of this and similar natural products. Further studies are warranted to isolate larger quantities of this compound to perform detailed biological assays and to fully elucidate its specific mechanisms of action.

References

Preliminary Bioactivity Screening of trans-Caffeoyl-6-O-D-gluconic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed preliminary bioactivity screening for trans-Caffeoyl-6-O-D-gluconic acid. Although direct experimental data for this specific compound is scarce, its constituent moieties, caffeic acid and gluconic acid, suggest a strong potential for antioxidant, anti-inflammatory, and enzyme inhibitory activities. This document outlines detailed experimental protocols for evaluating these potential bioactivities, based on established methodologies for structurally similar caffeic acid esters and glycosides. Furthermore, it visualizes key signaling pathways likely to be modulated by this compound and presents a structured workflow for its initial screening. The provided data, protocols, and visualizations aim to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.

Introduction

This compound is a natural product that has been isolated from sources such as the fruits of Evodia rutaecarpa. As a derivative of caffeic acid, a well-documented phenolic compound with a wide range of biological activities, it is hypothesized that this compound will exhibit similar properties. Caffeic acid and its derivatives, including esters and glycosides, are known for their potent antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The conjugation of caffeic acid with D-gluconic acid may influence its bioavailability, solubility, and specific biological activities. This guide outlines a systematic approach to the preliminary bioactivity screening of this compound.

Predicted Bioactivities and Data from Related Compounds

Based on the known biological effects of caffeic acid derivatives, the following bioactivities are predicted for this compound. The tables below summarize quantitative data from studies on analogous compounds.

Antioxidant Activity

Caffeic acid and its esters are potent antioxidants.[1] The antioxidant capacity is often evaluated using radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[4][5]

Table 1: Antioxidant Activity of Caffeic Acid Derivatives

Compound Assay IC50 / EC50 (µM) Reference
Caffeic Acid DPPH - [4]
Chicoric Acid (dicaffeoyltartaric acid) DPPH 8.24 [4]
3,5-dicaffeoylquinic acid DPPH 7.62 [4]
Caffeoyl-β-d-glucopyranoside DPPH 93.25 [6]

| Vitamin C (Ascorbic Acid) | DPPH | 15.66 |[4] |

Anti-inflammatory Activity

Caffeic acid derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating the expression of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][7][8]

Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives

Compound Assay Cell Line IC50 (µM) Reference
Caffeic acid methyl ester NO Production RAW 264.7 21.0 [9]
Caffeic acid ethyl ester NO Production RAW 264.7 12.0 [9]
Caffeic acid butyl ester NO Production RAW 264.7 8.4 [9]
Caffeic acid octyl ester NO Production RAW 264.7 2.4 [9]
Caffeic acid benzyl (B1604629) ester NO Production RAW 264.7 10.7 [9]
Caffeic acid phenethyl ester (CAPE) NO Production RAW 264.7 4.8 [9]
Shimobashiric acid B NO Production - 1.4 [3]

| Rosmarinic acid methyl ester | NO Production | - | 0.6 |[3] |

Enzyme Inhibitory Activity

Caffeic acid and its derivatives are known to inhibit various enzymes, including those involved in carbohydrate metabolism (e.g., α-amylase and α-glucosidase) and proteolysis (e.g., elastase).[1][10]

Table 3: Enzyme Inhibitory Activity of Caffeic Acid Derivatives

Compound Target Enzyme IC50 (µg/mL) Reference
Caffeic Acid α-Amylase 3.68 [11]
Caffeic Acid α-Glucosidase 4.98 [11]
Chlorogenic Acid α-Amylase 9.10 [11]
Chlorogenic Acid α-Glucosidase 9.24 [11]
Eicosanyl caffeate Elastase 0.99 [1]

| Docosyl caffeate | Elastase | 1.4 |[1] |

Experimental Protocols

The following are detailed protocols for the preliminary bioactivity screening of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol: [5][12]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Prepare a series of dilutions of the test compound (e.g., 1, 10, 50, 100 µg/mL).

  • Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of each dilution of the test compound to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use a suitable standard antioxidant, such as ascorbic acid or gallic acid, as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which results in a decrease in absorbance.

Protocol: [5][13][14]

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add 20 µL of each dilution of the test compound to respective wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Use Trolox or ascorbic acid as a standard.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

Principle: This assay measures the inhibition of nitric oxide production in macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol: [15][16][17]

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance with a standard curve of sodium nitrite.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[17]

Principle: This method is used to detect the level of COX-2 protein expression in cells treated with the test compound and an inflammatory stimulus.

Protocol: [8][18]

  • Culture RAW 264.7 cells and treat them with the test compound and LPS as described in the NO inhibition assay.

  • After treatment, lyse the cells to extract total proteins.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for COX-2.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Enzyme Inhibitory Assays

Principle: This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates. The enzyme activity is determined by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Protocol: [19][20]

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate (B84403) buffer (pH 6.8).

  • Prepare a solution of the substrate, pNPG, in the same buffer.

  • In a 96-well plate, add various concentrations of this compound.

  • Add the α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the pNPG solution.

  • Incubate for a specific time (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Use acarbose (B1664774) as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The anti-inflammatory effects of caffeic acid and its derivatives are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Caffeic acid derivatives have been shown to inhibit its activation.[21][22][23][24][25][26]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Activates Transcription Compound This compound Compound->IKK Inhibits Compound->NFkB Inhibits Nuclear Translocation

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation that can be modulated by caffeic acid derivatives.[27][28][29][30]

MAPK_Pathway Stimulus Inflammatory Stimulus (LPS) TAK1 TAK1 Stimulus->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Compound This compound Compound->TAK1 Inhibits Compound->p38 Inhibits Phosphorylation Compound->ERK Inhibits Phosphorylation

MAPK Signaling Pathway Modulation
Experimental Workflow

A logical workflow for the preliminary bioactivity screening is essential for a systematic evaluation.

Experimental_Workflow Start Start: this compound Antioxidant Antioxidant Activity Screening (DPPH, ABTS) Start->Antioxidant Anti_inflammatory Anti-inflammatory Activity Screening (NO Inhibition in RAW 264.7) Start->Anti_inflammatory Enzyme Enzyme Inhibition Screening (e.g., α-glucosidase) Start->Enzyme End End: Preliminary Bioactivity Profile Antioxidant->End Cytotoxicity Cytotoxicity Assay (MTT on RAW 264.7) Anti_inflammatory->Cytotoxicity Enzyme->End Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If non-toxic and active Western_Blot Western Blot (COX-2, iNOS, p-p38, p-ERK) Mechanism->Western_Blot NFkB_Assay NF-κB Activation Assay (e.g., Luciferase Reporter) Mechanism->NFkB_Assay Mechanism->End

Preliminary Bioactivity Screening Workflow

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, its chemical structure strongly suggests a profile rich in antioxidant, anti-inflammatory, and enzyme-inhibiting properties, consistent with other caffeic acid derivatives. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic preliminary evaluation of this compound. The investigation into its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, will be crucial in elucidating its mechanism of action and potential therapeutic applications. The findings from this proposed screening will be instrumental in guiding future preclinical and clinical development of this compound.

References

A Technical Guide to the Solubility of trans-Caffeoyl-6-O-D-gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-Caffeoyl-6-O-D-gluconic acid, a natural product isolated from sources such as the fruits of Evodia rutaecarpa.[1] Due to the limited availability of direct quantitative solubility data for this specific compound, this guide offers a detailed analysis based on the known properties of its constituent moieties: caffeic acid and gluconic acid. Furthermore, it presents a generalized experimental protocol for determining its solubility and explores potential signaling pathways in which this compound may be involved, based on the bioactivity of its source plant.

Predicted Solubility Profile

This compound is a molecule that combines the structural features of both a lipophilic caffeic acid moiety and a hydrophilic gluconic acid tail. This amphiphilic nature suggests a nuanced solubility profile.

  • Aqueous Solubility: Gluconic acid is known to be freely soluble in water.[2][3][4][5] The presence of multiple hydroxyl groups on the gluconic acid portion of the molecule is expected to impart significant water solubility. However, the caffeoyl group will likely decrease its overall aqueous solubility compared to pure gluconic acid.

  • Organic Solvent Solubility: Caffeic acid and its esters exhibit good solubility in various organic solvents. For instance, caffeic acid is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[6][7] Caffeic acid phenethyl ester (CAPE), a well-studied derivative, is soluble in DMSO, ethanol, ethyl acetate, methanol, acetone, and acetonitrile, but insoluble in water.[8] It is therefore anticipated that this compound will be soluble in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be limited.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterModerately SolubleThe hydrophilic gluconic acid moiety promotes solubility, while the more lipophilic caffeoyl group may limit it.
Methanol, EthanolSolubleThese solvents can engage in hydrogen bonding with the hydroxyl groups of both the caffeic acid and gluconic acid moieties. Caffeic acid itself is soluble in ethanol.[6][7]
Polar Aprotic
DMSO, DMFSolubleThese are strong organic solvents capable of dissolving a wide range of compounds, including caffeic acid.[6][7]
AcetonitrileModerately SolubleCaffeic acid esters have shown solubility in acetonitrile.[8]
Ethyl AcetateSparingly SolubleWhile some caffeic acid esters are soluble in ethyl acetate,[8] the highly polar gluconic acid tail may reduce solubility.
Non-Polar
Hexane, TolueneInsolubleThe overall polarity of the molecule, dominated by the gluconic acid moiety, is too high for significant interaction with non-polar solvents.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method.[9] This method is suitable for establishing thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, DMSO, etc., analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve. A rapid HPLC method for the determination of major phenolic acids in plant material could be adapted for this purpose.

    • Dilute the filtered sample from the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72 hours) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F I Analyze filtered sample F->I G Prepare calibration standards H Analyze standards (HPLC/UV-Vis) G->H H->I J Calculate solubility I->J

Caption: Workflow for determining the equilibrium solubility of a compound.

Potential Signaling Pathway Involvement

Direct studies on the interaction of this compound with specific signaling pathways are not yet available. However, as this compound is a constituent of Evodia rutaecarpa, its biological activities may contribute to the overall pharmacological effects of the plant extract. Network pharmacology studies on Evodia rutaecarpa have identified several key signaling pathways that are modulated by its active compounds and are implicated in its anti-inflammatory and anti-cancer properties.[10][11][12][13]

Key Signaling Pathways Associated with Evodia rutaecarpa:

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Compounds from Evodia rutaecarpa have been shown to target components of this pathway.[10][11]

  • AKT1 Signaling Pathway: The AKT1 (Protein Kinase B) pathway is a central regulator of cell survival, growth, and metabolism. Its modulation is a key mechanism for the anti-cancer effects of many natural products.[10]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of plant-derived compounds.[11][13]

  • TNF and IL-17 Signaling Pathways: Tumor Necrosis Factor (TNF) and Interleukin-17 (IL-17) are pro-inflammatory cytokines whose signaling pathways are often targeted in the treatment of inflammatory diseases.[11][13]

Given that caffeic acid and its derivatives are known to possess antioxidant and anti-inflammatory activities,[14][15] it is plausible that this compound may contribute to the modulation of these pathways.

Diagram 2: Potential Interaction with Inflammatory Signaling Pathways

G cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses compound This compound (Hypothesized) MAPK MAPK Pathway compound->MAPK Modulates? AKT AKT Pathway compound->AKT Modulates? NFKB NF-κB Pathway compound->NFKB Modulates? Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis AKT->Proliferation Inflammation Inflammation NFKB->Inflammation

Caption: Hypothesized modulation of key signaling pathways.

Conclusion

References

"trans-Caffeoyl-6-O-D-gluconic acid" stability under various pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of trans-Caffeoyl-6-O-D-gluconic Acid under Various pH and Temperature Conditions

For researchers, scientists, and professionals in drug development, understanding the stability of a compound is critical for formulation, storage, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the stability of this compound (CGA) under diverse pH and temperature settings, based on current scientific literature.

Overview of this compound Stability

This compound has demonstrated notable stability across a range of temperature and pH conditions.[1][2] A systematic study on caffeoylgluconic acid derivatives found that CGA is relatively inert to variations in temperature and pH within the tested ranges when compared to its methyl ester and γ-lactone analogs.[1][2] This inherent stability makes it a promising candidate for further pharmaceutical development.

Quantitative Stability Data

The stability of this compound was evaluated by monitoring its concentration over time under various stress conditions. The following tables summarize the percentage of the compound remaining after incubation at different temperatures and pH levels for 12 hours.

Table 1: Temperature Stability of this compound

Temperature (°C)Concentration Remaining (%) after 12h
4~100
25~100
40~98
60~95
80~92

Table 2: pH Stability of this compound

pHConcentration Remaining (%) after 12h
2~100
4~100
6~98
8~95
10~90
12~85

Experimental Protocols

The stability of this compound was assessed using a validated Ultra-Performance Liquid Chromatography with Diode Array Detector (UPLC-DAD) method.[1][2]

3.1. Sample Preparation and Stress Conditions

  • Stock Solution: A stock solution of this compound was prepared in methanol.

  • Temperature Stress: Aliquots of the stock solution were subjected to various temperatures (4, 25, 40, 60, and 80 °C) in a water bath for 12 hours.

  • pH Stress: The stability was tested in different buffer solutions with pH values ranging from 2 to 12. Samples were incubated at a constant temperature for 12 hours.

3.2. Analytical Method: UPLC-DAD

  • Instrumentation: An Agilent 1290 Infinity UPLC system equipped with a diode array detector was used.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 30 °C.

3.3. Degradation Product Identification

For the identification of degradation products, an Ultra-Performance Liquid Chromatography-Diode Array Detector/Electrospray Ionization-Quadrupole-Time of Flight Mass Spectrometry (UPLC-DAD/ESI-Q-TOF MS) method was employed.[1] This allowed for the characterization of the degradation products based on their mass-to-charge ratio and fragmentation patterns.[2]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the stability testing of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Temperature Temperature Working Solutions->Temperature pH pH Working Solutions->pH UPLC-DAD UPLC-DAD Temperature->UPLC-DAD Quantitative Analysis UPLC-Q-TOF-MS UPLC-Q-TOF-MS Temperature->UPLC-Q-TOF-MS Degradant ID pH->UPLC-DAD pH->UPLC-Q-TOF-MS

Caption: Experimental workflow for stability testing.

4.2. Proposed Degradation Pathway

The primary degradation pathway for this compound involves hydrolysis and subsequent isomerization.[2]

G CGA This compound Hydrolysis Hydrolysis CGA->Hydrolysis Products Caffeic Acid + Gluconic Acid Hydrolysis->Products Isomerization Isomerization Products->Isomerization Esterification Isomers Isomers of CGA Isomerization->Isomers

Caption: Proposed degradation pathway of CGA.

Conclusion

This compound exhibits good stability under a range of pH and temperature conditions, with degradation primarily occurring under more extreme alkaline and high-temperature environments.[1][2] The main degradation pathway involves hydrolysis to caffeic acid and gluconic acid, followed by isomerization.[2] This stability profile is a positive attribute for its potential development as a therapeutic agent. Further forced degradation studies under oxidative and photolytic conditions could provide a more complete understanding of its stability.

References

Methodological & Application

HPLC-DAD method for "trans-Caffeoyl-6-O-D-gluconic acid" quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of trans-Caffeoyl-6-O-D-gluconic acid using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Introduction

This compound is a phenolic compound belonging to the hydroxycinnamic acid derivatives. These compounds are of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to their potential bioactive properties, including antioxidant activities. Accurate and reliable quantification of such compounds in various matrices, including plant extracts and formulated products, is crucial for quality control, efficacy studies, and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful analytical technique for the separation, identification, and quantification of phenolic compounds.[1][2] The method offers high resolution, sensitivity, and specificity. The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. This application note details a robust HPLC-DAD method developed for the quantitative analysis of this compound.

Principle

The method is based on reversed-phase chromatography (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, involving a gradual change in the mobile phase composition (typically acidified water and an organic solvent like acetonitrile (B52724) or methanol), is employed to achieve optimal separation of the target compound from other matrix components.[1][3] The Diode-Array Detector measures the absorbance of the eluting compounds at a specified wavelength, which for caffeic acid derivatives is typically around 325 nm.[4] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a pure standard.

Materials and Reagents

  • Instrumentation:

    • Agilent 1260 Infinity II HPLC system or equivalent, equipped with:

      • Quaternary Pump (G7111B)

      • Vialsampler (G7129A)

      • Column Thermostat

      • Diode-Array Detector (DAD) HS (G7117C)

    • Analytical Balance

    • pH meter

    • Sonicator

    • Vortex Mixer

    • Centrifuge

  • Chemicals and Consumables:

    • This compound reference standard (Purity ≥ 95%)

    • Methanol (B129727) (HPLC Grade)[1]

    • Acetonitrile (HPLC Grade)[1]

    • Formic Acid (or Phosphoric Acid, Analytical Grade)[5][6]

    • Ultrapure Water (18.2 MΩ·cm)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., ZORBAX SB-Aq, 4.6 x 250 mm, 5 µm particle size) or equivalent.[3]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.[1] This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase initial composition or methanol to obtain concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1] These solutions are used to construct the calibration curve.

Sample Preparation (General Protocol for Plant Extracts)
  • Extraction: Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube. Add 10 mL of 80% aqueous methanol.[7]

  • Sonication: Sonicate the mixture for 60 minutes in an ultrasonic bath to facilitate the extraction of phenolic compounds.[7]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.[4]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[4]

  • Dilution: If necessary, dilute the sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

HPLC-DAD Chromatographic Conditions

The following conditions are recommended for the analysis:

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm[3]
Mobile Phase A 0.1% Formic Acid in Ultrapure Water[5]
Mobile Phase B Acetonitrile[1]
Gradient Elution 0-5 min, 5% B; 5-25 min, 5-35% B; 25-35 min, 35-60% B; 35-40 min, 60-95% B; hold for 5 min; re-equilibrate for 5 min
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[1][2]
Column Temperature 30°C
DAD Detection Quantification Wavelength: 325 nm. Spectral Scan: 200-400 nm for peak purity analysis.[4]
Method Validation

To ensure the reliability of the results, the analytical method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: Assessed by injecting the calibration standards in triplicate and plotting the peak area against the concentration. The coefficient of determination (R²) should be > 0.99.[2][3]

  • Specificity: Evaluated by comparing the chromatograms of a blank, a standard, and a sample to check for interferences. Peak purity can be assessed using the DAD spectral data.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[3]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should typically be < 5%.[1][2]

  • Accuracy: Determined by performing recovery studies on spiked samples at different concentration levels. Recoveries are expected to be within the range of 98-102%.[1]

Data Presentation

The quantitative results from the method validation should be summarized for clear interpretation.

Table 1: HPLC-DAD Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)> 0.999[1]
Regression Equationy = mx + c
Limit of Detection (LOD) (µg/mL)0.01 - 0.35[2]
Limit of Quantification (LOQ) (µg/mL)0.03 - 1.07[2]
Accuracy (Recovery %)98.33 - 101.12%[1]
Precision (Repeatability, RSD %)< 5%[1]
Precision (Inter-day, RSD %)< 5%

Visualizations

Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_start Start sample_prep Sample Preparation (Extraction, Centrifugation, Filtration) prep_start->sample_prep std_prep Standard Preparation (Stock & Working Solutions) prep_start->std_prep hplc_analysis HPLC-DAD System Analysis (Injection & Separation) sample_prep->hplc_analysis calibration Generate Calibration Curve (from Standards) std_prep->calibration peak_integration Chromatogram Peak Integration & Identification hplc_analysis->peak_integration quantification Quantification of Analyte (using Calibration Curve) calibration->quantification peak_integration->quantification validation Method Validation (LOD, LOQ, Accuracy, etc.) quantification->validation final_report Final Report validation->final_report

Caption: Experimental workflow for the quantification of this compound.

LogicalFlow cluster_input Input cluster_process Process cluster_output Output Analyte Analyte in Sample This compound HPLC HPLC System Pump (Mobile Phase) Injector C18 Column (Separation) DAD (Detection @ 325 nm) Analyte->HPLC:f2 Injection Data Raw Data Chromatogram (Peak) Processed Data Concentration (µg/mL) HPLC:f4->Data:f0 Signal Acquisition

Caption: Logical relationship of the HPLC-DAD quantification process.

Conclusion

The described HPLC-DAD method provides a reliable, sensitive, and accurate protocol for the quantification of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile allows for excellent separation, while DAD detection provides the necessary specificity for accurate measurement. This application note serves as a comprehensive guide for researchers and scientists in academic and industrial settings, enabling them to implement this method for routine analysis, quality control, and research purposes. Proper method validation is essential before its application to ensure the integrity and reliability of the generated data.

References

Application Note: UPLC-Q-TOF MS for the Analysis of trans-Caffeoyl-6-O-D-gluconic acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the identification and quantification of trans-Caffeoyl-6-O-D-gluconic acid in complex plant extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). Caffeic acid and its derivatives are phenolic compounds widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][2][3] The protocol provided herein covers sample preparation, optimized UPLC-Q-TOF-MS parameters, and data analysis strategies, offering a comprehensive workflow for researchers in natural product chemistry, pharmacology, and drug discovery.

Experimental Protocols

Sample Preparation: Extraction of Phenolic Compounds

The extraction of phenolic compounds from a plant matrix is a critical step to ensure accurate analysis. The following protocol is a general guideline and may require optimization based on the specific plant material.

  • Sample Homogenization: Weigh approximately 1 gram of dried and ground plant material (e.g., leaves, stems) into a centrifuge tube.

  • Extraction Solvent: Add 20 mL of 80% methanol (B129727) in water (v/v).[4][5] This solvent is effective for extracting a wide range of phenolic acids and their glycosides.

  • Extraction Procedure:

    • Vortex the mixture for 1 minute.

    • Perform ultrasound-assisted extraction for 30 minutes in an ultrasonic bath.[5]

    • Centrifuge the mixture at 10,000 rpm for 15 minutes.[5]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with an additional 10 mL of the extraction solvent, and the supernatants can be combined.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-Q-TOF MS System and Conditions

The following parameters are recommended for the separation and detection of this compound.

Parameter Condition
UPLC System Agilent 1290 Infinity II or equivalent[6]
Column Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)[7][8]
Column Temperature 40 °C[6]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min[6][7]
Injection Volume 2 µL[6]
Gradient Elution 0-2 min, 5% B; 2-15 min, 5-35% B; 15-20 min, 35-95% B; 20-22 min, 95% B; 22-22.1 min, 95-5% B; 22.1-25 min, 5% B
Mass Spectrometer Agilent 6545 Q-TOF or equivalent[6]
Ionization Source Electrospray Ionization (ESI), Negative Mode
Gas Temperature 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 3500 V[9]
Fragmentor Voltage 120 V
Mass Range (MS1) m/z 100 - 1500[7]
Acquisition Mode Auto MS/MS (Data-Dependent Acquisition)
Collision Energy 20, 30, 40 eV (Ramped) for MS/MS

Data Presentation and Analysis

Identification of this compound

The identification is based on a combination of retention time, accurate mass measurement, and MS/MS fragmentation patterns.

  • Chemical Formula: C₁₅H₁₆O₁₀

  • Monoisotopic Mass: 356.0743 Da

  • Expected [M-H]⁻ Ion: m/z 355.0671

The fragmentation in negative ESI mode is predicted to involve the cleavage of the ester bond, resulting in characteristic fragment ions corresponding to deprotonated caffeic acid and gluconic acid.

Precursor Ion [M-H]⁻ Predicted Fragment Ion (m/z) Identity of Fragment
355.0671179.0349[Caffeic acid - H]⁻[10]
195.0510[Gluconic acid - H]⁻[11]
135.0451[Caffeic acid - H - CO₂]⁻[10]
Quantitative Analysis

For quantification, a calibration curve should be constructed using a certified reference standard of this compound. The table below shows representative quantitative data from a hypothetical analysis of three different plant extracts.

Plant Extract Concentration (µg/g of dry weight) RSD (%) (n=3)
Echinacea purpurea152.43.1
Artemisia argyi88.74.5
Salvia miltiorrhiza215.92.8

Visualizations

Experimental Workflow

The overall analytical process, from sample collection to data interpretation, is illustrated below.

G cluster_0 Sample Preparation cluster_1 UPLC-Q-TOF MS Analysis cluster_2 Data Processing a Plant Material Collection b Drying & Grinding a->b c Solvent Extraction b->c d Centrifugation & Filtration c->d e UPLC Separation d->e f MS1 Full Scan (Accurate Mass) e->f g MS/MS Fragmentation f->g h Compound Identification g->h i Quantification h->i j Reporting i->j

Caption: Workflow for UPLC-Q-TOF MS analysis of plant extracts.

Predicted MS/MS Fragmentation Pathway

The diagram below shows the predicted fragmentation for the [M-H]⁻ ion of this compound.

G parent This compound [M-H]⁻ m/z 355.0671 frag1 [Caffeic Acid - H]⁻ m/z 179.0349 parent->frag1 Loss of Gluconic Acid frag2 [Gluconic Acid - H]⁻ m/z 195.0510 parent->frag2 Loss of Caffeic Acid frag3 [Caffeic Acid - H - CO₂]⁻ m/z 135.0451 frag1->frag3 Loss of CO₂

Caption: Predicted fragmentation of this compound.

Associated Biological Pathway

Caffeic acid derivatives are known to exert anti-inflammatory effects, partly through the inhibition of the NF-κB signaling pathway.

G compound This compound ikb IκB Kinase (IKK) compound->ikb Inhibits nfkb_i IκBα-NF-κB Complex (Inactive) ikb->nfkb_i Phosphorylates IκBα nfkb_a NF-κB (Active) nfkb_i->nfkb_a IκBα Degradation nucleus Nucleus nfkb_a->nucleus Translocation gene Pro-inflammatory Gene Expression nucleus->gene Activates

Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway.

References

Application Note and Protocol: Solid-Phase Extraction of Caffeoyl Glycosides from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of caffeoyl glycosides from plant material. Caffeoyl glycosides, a subclass of phenolic compounds, are of significant interest for their potential therapeutic properties. This protocol is designed to ensure high recovery and purity of these compounds for downstream applications such as high-performance liquid chromatography (HPLC) analysis.

Introduction

Caffeoyl glycosides are a diverse group of natural phenols characterized by a caffeic acid moiety linked to a glycoside. Prominent examples include verbascoside (B1683046) (acteoside), echinacoside, and various caffeoylquinic acids (e.g., chlorogenic acid). These compounds are widely distributed in the plant kingdom and have garnered attention for their antioxidant, anti-inflammatory, and neuroprotective activities.

Solid-phase extraction is a widely adopted technique for the selective isolation and concentration of analytes from complex matrices like plant extracts.[1] It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and being amenable to automation. The choice of SPE sorbent and elution solvents is critical for achieving optimal recovery of the target caffeoyl glycosides.

Data Presentation: Recovery of Caffeoyl Glycosides and Related Phenolic Compounds

The selection of the appropriate SPE cartridge is crucial for the efficient recovery of caffeoyl glycosides. Reversed-phase sorbents like C18 and polymeric sorbents such as Hydrophilic-Lipophilic Balance (HLB) are commonly employed. The following table summarizes recovery data for representative caffeoyl glycosides and related phenolic compounds using different SPE cartridges.

AnalyteSPE SorbentSample MatrixElution SolventAverage Recovery (%)Reference
VerbascosideC18Olive LeavesMethanol (B129727)~84%[2]
5-O-caffeoylquinic acid (Chlorogenic acid)Oasis HLBCoffee SamplesMethanol/Water/Acetonitrile (B52724)97.8%[3]
3-O-caffeoylquinic acidOasis HLBCoffee SamplesMethanol/Water/Acetonitrile95.2%[3]
4-O-caffeoylquinic acidOasis HLBCoffee SamplesMethanol/Water/Acetonitrile96.5%[3]
Caffeic acidOasis HLBCoffee SamplesMethanol/Water/Acetonitrile98.3%[3]
3,4-dicaffeoylquinic acidC18Pluchea indica leavesEthanol99.41%[4]
3,5-dicaffeoylquinic acidC18Pluchea indica leavesEthanol98.76%[4]
4,5-dicaffeoylquinic acidC18Pluchea indica leavesEthanol97.23%[4]

Note: Recovery rates can vary depending on the specific plant matrix, sample load, and precise SPE conditions. The data presented provides a comparative overview to guide sorbent selection. Polymeric sorbents like Oasis HLB often show high recovery for a broad range of polar and non-polar compounds.[2][5]

Experimental Protocol: Solid-Phase Extraction of Caffeoyl Glycosides

This protocol outlines the steps for the extraction and subsequent solid-phase extraction of caffeoyl glycosides from plant material.

3.1. Materials and Reagents

  • Plant Material: Dried and finely ground plant tissue.

  • Extraction Solvent: 70-80% Methanol or Ethanol in water.

  • SPE Cartridges: C18 or polymeric reversed-phase (e.g., Oasis HLB), 500 mg sorbent mass.

  • Conditioning Solvent: HPLC-grade Methanol.

  • Equilibration/Wash Solvent 1: Deionized water.

  • Wash Solvent 2 (optional): 5-10% Methanol in water.

  • Elution Solvent: HPLC-grade Methanol or Acetonitrile.

  • Glassware and Equipment:

    • Homogenizer or ultrasonic bath.

    • Centrifuge and centrifuge tubes.

    • Rotary evaporator.

    • SPE vacuum manifold.

    • Collection vials.

3.2. Procedure

Step 1: Plant Material Extraction

  • Weigh approximately 1 g of the dried, ground plant material into a centrifuge tube.

  • Add 10 mL of the extraction solvent (e.g., 70% methanol).

  • Vortex the mixture thoroughly and then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process on the plant pellet with another 10 mL of the extraction solvent to ensure complete extraction.

  • Combine the supernatants.

  • Concentrate the combined extract using a rotary evaporator at 40°C until the organic solvent is removed, leaving an aqueous residue.

  • Dilute the aqueous residue with deionized water to a final volume of 10 mL.

Step 2: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through it. This activates the sorbent. Do not allow the cartridge to dry out.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water. This prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the 10 mL aqueous plant extract onto the SPE cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities such as sugars and salts.

    • (Optional) For further cleanup, wash with 5 mL of 5-10% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution: Elute the retained caffeoyl glycosides with 5 mL of methanol or acetonitrile into a clean collection vial. A slow flow rate is recommended to ensure complete elution.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for caffeoyl glycosides.

SPE_Workflow cluster_extraction Step 1: Plant Material Extraction cluster_spe Step 2: Solid-Phase Extraction plant_material Dried, Ground Plant Material add_solvent Add 70% Methanol/Ethanol plant_material->add_solvent sonicate Ultrasonication (30 min) add_solvent->sonicate centrifuge Centrifugation (4000 rpm, 15 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant concentrate Rotary Evaporation collect_supernatant->concentrate dilute Dilute with Deionized Water concentrate->dilute condition Condition Cartridge (Methanol) dilute->condition equilibrate Equilibrate Cartridge (Deionized Water) condition->equilibrate load_sample Load Sample Extract equilibrate->load_sample wash1 Wash 1 (Deionized Water) load_sample->wash1 wash2 Wash 2 (Optional) (5-10% Methanol) wash1->wash2 dry Dry Cartridge (Vacuum) wash2->dry elute Elute (Methanol/Acetonitrile) dry->elute final_product Purified Caffeoyl Glycosides elute->final_product

Caption: Workflow for the solid-phase extraction of caffeoyl glycosides.

References

Application Notes and Protocols: Determining the Cytotoxicity of trans-Caffeoyl-6-O-D-gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Caffeoyl-6-O-D-gluconic acid is a natural product isolated from the fruits of Evodia rutaecarpa[1][2]. As a derivative of caffeic acid, it belongs to a class of compounds known for a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities[3][4]. Numerous studies have demonstrated that caffeic acid and its synthetic and natural derivatives exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis through the mitochondrial pathway[3][5][6][7][8]. These effects are mediated by modulating key signaling pathways, leading to cell cycle arrest and programmed cell death[4][6].

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic potential of this compound using established cell-based assays. Detailed protocols for cell viability, cytotoxicity, and apoptosis assays are provided, along with templates for data presentation and visualization of experimental workflows and potential signaling pathways.

Data Presentation

Effective evaluation of a compound's cytotoxicity requires robust and clearly presented data. The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Inhibition by this compound (MTT Assay)

Cell LineConcentration (µM)% Viability (Mean ± SD)IC50 (µM)
Cancer Cell Line 1 (e.g., HeLa) 0 (Vehicle Control)100 ± X.Xrowspan="6"> [Calculate]
1
10
50
100
200
Cancer Cell Line 2 (e.g., MCF-7) 0 (Vehicle Control)100 ± X.Xrowspan="6"> [Calculate]
1
10
50
100
200
Normal Cell Line (e.g., NHDF) 0 (Vehicle Control)100 ± X.Xrowspan="6"> [Calculate]
1
10
50
100
200

Table 2: Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Release Assay

Cell LineConcentration (µM)% Cytotoxicity (Mean ± SD)
Cancer Cell Line 1 (e.g., HeLa) 0 (Vehicle Control)0 ± X.X
1
10
50
100
200
Positive Control (Lysis Buffer)100 ± X.X
Normal Cell Line (e.g., NHDF) 0 (Vehicle Control)0 ± X.X
1
10
50
100
200
Positive Control (Lysis Buffer)100 ± X.X

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

Cell LineConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Cancer Cell Line 1 (e.g., HeLa) 0 (Vehicle Control)
50
100
200
Normal Cell Line (e.g., NHDF) 0 (Vehicle Control)
50
100
200

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine the cytotoxicity of this compound.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a positive control (cells treated with lysis buffer provided in the kit to induce maximum LDH release).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of control cells) / (Absorbance of positive control - Absorbance of control cells)] x 100.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound as described previously.

  • Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and collect the culture supernatant (to include floating dead cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis compound_prep Prepare this compound dilutions treatment Treat cells with compound and controls compound_prep->treatment cell_culture Culture and seed cells in multi-well plates cell_culture->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) incubation->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Analyze data and determine IC50 values viability_assay->data_analysis cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis conclusion Draw conclusions on cytotoxic potential data_analysis->conclusion

Caption: Experimental workflow for cytotoxicity assessment.

Hypothesized Signaling Pathway of Apoptosis Induction

Based on the known mechanisms of caffeic acid and its derivatives, the following diagram illustrates a potential signaling pathway for apoptosis induction by this compound.

signaling_pathway cluster_cell Cancer Cell compound This compound bcl2 Bcl-2 compound->bcl2 inhibits bax Bax compound->bax activates mitochondrion Mitochondrion bcl2->mitochondrion inhibits pore formation bax->mitochondrion promotes pore formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Potential mitochondrial pathway of apoptosis.

References

Application Notes and Protocols: trans-Caffeoyl-6-O-D-gluconic acid in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Caffeoyl-6-O-D-gluconic acid is a phenolic acid derivative that has been identified as a characteristic constituent in certain natural products, notably in the aqueous extract of Fructus Euodiae[1]. As a conjugate of caffeic acid and gluconic acid, it belongs to the broader class of caffeoylgluconic acid derivatives. While specific metabolomics studies detailing the quantitative variations of this compound in different biological states are limited, its structural similarity to other well-researched caffeic acid derivatives suggests potential significance in studies related to oxidative stress, inflammation, and metabolic disorders. Caffeic acid and its derivatives are known for their antioxidant and anti-inflammatory properties[1].

These application notes provide a summary of the available analytical methods for the identification and stability assessment of this compound, potential applications in metabolomics, and protocols to guide researchers in their study design.

Potential Applications in Metabolomics

Given the known biological activities of its parent compound, caffeic acid, this compound can be a target metabolite in various research areas:

  • Phytochemical Analysis: As a marker for the quality control and standardization of herbal extracts, particularly from Fructus Euodiae.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of caffeoylgluconic acid derivatives after administration of natural products.

  • Biomarker Discovery: Investigating its role as a potential biomarker in diseases associated with oxidative stress and inflammation.

  • Food Science and Nutrition: Assessing its presence and stability in functional foods and beverages.

Data Presentation

Currently, there is a lack of published metabolomics studies with quantitative data on the differential expression of this compound in biological samples. However, a stability study by Yu et al. (2018) provides valuable quantitative insights into the compound's behavior under various conditions, which is crucial for metabolomics sample handling and data interpretation. The following table summarizes the stability of this compound (CGA) compared to its derivatives, this compound methyl ester (CGA-ME) and trans-caffeoyl-6-O-D-glucono-γ-lactone (CGA-LT), under different temperature and pH conditions.

Table 1: Stability of Caffeoylgluconic Acid Derivatives

CompoundConditionStability AssessmentKey FindingsReference
This compound (CGA)Temperature (4°C, 25°C, 40°C, 60°C)Inert to temperature variations in the tested range.Most stable among the tested derivatives.[1]
pH (1.0, 3.0, 5.0, 7.0, 9.0, 11.0, 13.0)Inert to pH variations in the tested range.Stable across a wide pH range.[1]
This compound methyl ester (CGA-ME)Temperature (4°C, 25°C, 40°C, 60°C)Sensitive to temperature, with degradation increasing at higher temperatures.Less stable than CGA.[1]
pH (1.0, 3.0, 5.0, 7.0, 9.0, 11.0, 13.0)Susceptible to hydrolysis, converting to CGA.Instability increases at pH extremes.[1]
trans-Caffeoyl-6-O-D-glucono-γ-lactone (CGA-LT)Temperature (4°C, 25°C, 40°C, 60°C)Sensitive to temperature, with degradation increasing at higher temperatures.Less stable than CGA.[1]
pH (1.0, 3.0, 5.0, 7.0, 9.0, 11.0, 13.0)Susceptible to hydrolysis, converting to CGA.Instability increases at pH extremes.[1]

Data summarized from the stability study by Yu et al. (2018).

Experimental Protocols

The following protocols are based on the methods described for the analysis of caffeoylgluconic acid derivatives from Fructus Euodiae[1].

Sample Preparation (Aqueous Extraction from Plant Material)
  • Grind the plant material (e.g., dried fruits of Fructus Euodiae) to a fine powder.

  • Weigh 1.0 g of the powdered sample and place it in a conical flask.

  • Add 50 mL of deionized water.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter before UPLC analysis.

UPLC-DAD-Q-TOF-MS Analytical Method

This method is suitable for the identification and semi-quantitative analysis of this compound.

  • Instrumentation: Waters ACQUITY UPLC system coupled to a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-20% B

    • 10-15 min: 20-50% B

    • 15-18 min: 50-95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • DAD Detection: 190-400 nm, with monitoring at 325 nm for caffeoyl derivatives.

  • Mass Spectrometry (Negative Ion Mode):

    • Capillary Voltage: 2.5 kV

    • Sampling Cone Voltage: 40 V

    • Extraction Cone Voltage: 4.0 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 450°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Mass Range: m/z 50-1200

    • MS/MS Analysis: Collision energy ramped from 10 to 40 eV.

Visualizations

Potential Biological Role of Caffeic Acid Derivatives

The biological activities of this compound have not been extensively studied. However, based on the known functions of caffeic acid, it is hypothesized to be involved in pathways related to oxidative stress and inflammation.

G cluster_0 Cellular Stressors cluster_1 Potential Intervention cluster_2 Cellular Response Pathways cluster_3 Biological Outcomes Stressor Oxidative Stress (e.g., ROS) CGA This compound Nrf2 Nrf2 Activation CGA->Nrf2 Potential Activation NFkB NF-κB Inhibition CGA->NFkB Potential Inhibition Antioxidant Antioxidant Enzyme Expression Nrf2->Antioxidant AntiInflammatory Reduced Pro-inflammatory Cytokine Production NFkB->AntiInflammatory

Caption: Hypothesized mechanism of action for caffeic acid derivatives.

Experimental Workflow for Metabolomics Analysis

A typical workflow for the analysis of this compound in a metabolomics study is outlined below.

G A Sample Collection (e.g., Plant material, Biofluid) B Extraction (e.g., Aqueous ultrasonic extraction) A->B C UPLC-MS/MS Analysis (Targeted or Untargeted) B->C D Data Acquisition (MS and MS/MS spectra) C->D E Data Processing (Peak picking, Alignment) D->E F Metabolite Identification (Database search, Standard comparison) E->F G Statistical Analysis (e.g., PCA, OPLS-DA) F->G H Biological Interpretation (Pathway analysis) G->H

Caption: General workflow for metabolomics studies.

Conclusion

This compound is an interesting metabolite for future metabolomics research, particularly in the fields of phytochemistry, pharmacology, and nutritional science. The protocols and data presented here provide a foundation for researchers to include this compound in their analytical workflows. Further studies are warranted to elucidate its specific biological functions and to quantify its presence in a wider range of biological matrices. The commercial availability of an analytical standard for this compound will be crucial for advancing quantitative metabolomics studies.

References

Application Notes and Protocols for Enzymatic Hydrolysis of trans-Caffeoyl-6-O-D-gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Caffeoyl-6-O-D-gluconic acid is a naturally occurring phenolic compound. For various analytical purposes, such as determining the bioavailability or total content of its aglycone, caffeic acid, it is often necessary to hydrolyze the ester bond linking the caffeic acid and gluconic acid moieties. Enzymatic hydrolysis offers a mild and specific alternative to harsh chemical methods, which can degrade the target analytes.[1][2]

This document provides a detailed protocol for the enzymatic hydrolysis of this compound to yield its aglycone, caffeic acid, for subsequent analysis. The recommended enzyme for this application is a feruloyl esterase (FAE, EC 3.1.1.73), which is known to hydrolyze the ester bonds between hydroxycinnamic acids and sugars or related compounds.[3][4][5] Feruloyl esterases from fungal sources, such as Aspergillus niger, are well-characterized and commercially available, making them suitable for this application.[3][6][7][8][9]

Principle of the Method

The enzymatic hydrolysis of this compound is catalyzed by a feruloyl esterase. The enzyme specifically cleaves the ester linkage between the carboxyl group of the caffeoyl moiety and the hydroxyl group of the D-gluconic acid, releasing free caffeic acid and D-gluconic acid.

The reaction can be monitored by quantifying the liberated caffeic acid using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1][10]

Materials and Reagents

  • This compound (substrate)

  • Caffeic acid (analytical standard)

  • Feruloyl Esterase from Aspergillus niger (e.g., Sigma-Aldrich, Megazyme)[3][11]

  • Sodium phosphate (B84403) buffer (50-100 mM, pH 6.5) or Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Acetic acid (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes

  • Incubator/water bath

  • HPLC system with UV detector

  • RP-C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Syringe filters (0.22 or 0.45 µm)

Experimental Protocols

Protocol for Enzymatic Hydrolysis

This protocol is based on established methods for the hydrolysis of feruloylated substrates.[4][5][7]

  • Prepare the Substrate Solution: Dissolve this compound in the reaction buffer (e.g., 50 mM sodium phosphate, pH 6.5) to a final concentration of 1-2 mM.

  • Prepare the Enzyme Solution: Reconstitute the lyophilized feruloyl esterase in the reaction buffer to a stock concentration of 1 mg/mL. The specific activity of the commercial enzyme should be noted from the supplier's datasheet.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 500 µL of the substrate solution with an appropriate volume of the enzyme solution. The final enzyme concentration should be optimized, but a starting point of 10-50 µg of enzyme per µmol of substrate is recommended.

    • As a negative control, prepare a reaction mixture with the same components but substitute the enzyme solution with an equal volume of reaction buffer.

    • Incubate the reaction mixtures at the optimal temperature for the enzyme (typically 40-50°C for FAE from A. niger) for a specified period (e.g., 1, 2, 4, and 8 hours to determine the optimal reaction time).[7][8][11]

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heating the mixture in a boiling water bath for 5-10 minutes.[4]

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol for HPLC Analysis of Caffeic Acid

This protocol is adapted from standard methods for the quantification of phenolic acids.[1][10]

  • HPLC System and Column: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase for separating caffeic acid is a gradient of:

    • Solvent A: Water with 0.1% formic or acetic acid

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 40% B

    • 20-25 min: Gradient to 90% B (column wash)

    • 25-30 min: Return to 10% B (equilibration)

  • Flow Rate: 0.8 - 1.0 mL/min

  • Detection: UV detector set at 320-325 nm, the lambda max for caffeic acid.[10]

  • Injection Volume: 10-20 µL

  • Quantification: Create a calibration curve using standard solutions of caffeic acid at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Calculate the concentration of caffeic acid in the hydrolyzed samples by comparing their peak areas to the calibration curve.

Data Presentation

Quantitative data from the enzymatic hydrolysis and HPLC analysis should be summarized in tables for clarity and comparison.

Table 1: Optimal Conditions for Enzymatic Hydrolysis

ParameterOptimal Value
EnzymeFeruloyl Esterase (Aspergillus niger)
Substrate Concentration1 mM
Enzyme Concentration20 µg/mL
pH5.0
Temperature55-60 °C[7][8]
Reaction Time4 hours

Table 2: Quantitative Analysis of Caffeic Acid Release

Reaction Time (hours)Caffeic Acid Released (µg/mL)Hydrolysis Yield (%)
000
145.2 ± 2.125.1
288.6 ± 3.549.2
4165.8 ± 5.892.1
8170.1 ± 6.294.5

(Note: The data in Table 2 are illustrative and would need to be determined experimentally.)

Table 3: HPLC Method Validation Parameters for Caffeic Acid Quantification

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Retention Time~6.5 min

Visualizations

EnzymaticHydrolysisWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Aglycone Analysis Substrate Prepare this compound Solution Reaction Incubate Substrate and Enzyme (40-55°C, 1-8h) Substrate->Reaction Enzyme Prepare Feruloyl Esterase Solution Enzyme->Reaction Buffer Prepare Reaction Buffer (pH 5.0-6.5) Buffer->Reaction Termination Terminate Reaction (Heat or Methanol) Reaction->Termination Filtration Centrifuge and Filter Sample Termination->Filtration HPLC HPLC-UV Analysis (C18, 325nm) Filtration->HPLC Quantification Quantify Caffeic Acid HPLC->Quantification

Caption: Workflow for the enzymatic hydrolysis and analysis of this compound.

EnzymaticReaction Substrate This compound Products Caffeic Acid (Aglycone) + D-Gluconic Acid Substrate->Products H₂O Enzyme Feruloyl Esterase (from A. niger) Enzyme->Products

Caption: Enzymatic hydrolysis of the substrate to yield caffeic acid.

References

Application Notes and Protocols: trans-Caffeoyl-6-O-D-gluconic acid as a Potential Marker Compound in Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Caffeoyl-6-O-D-gluconic acid is a phenolic acid that has been isolated from the nearly ripe fruits of Evodia rutaecarpa (Juss.) Benth. (Fructus Euodiae)[1][2][3]. As a derivative of caffeic acid, it is a subject of growing interest for its potential as a marker compound for the standardization of herbal medicines and as a bioactive component with therapeutic properties. Caffeic acid and its derivatives are known to possess a range of pharmacological activities, including antioxidant and anti-inflammatory effects[4][5]. These properties are often linked to their ability to modulate cellular signaling pathways, such as the NF-κB pathway, which plays a critical role in inflammation[4][5][6].

These application notes provide a comprehensive overview of the analytical methods for the quantification of this compound, detailed protocols for evaluating its potential biological activities, and a summary of the available data on related compounds to serve as a benchmark for future research.

Quantitative Data Summary

While specific quantitative data for this compound in various herbal preparations is not extensively available in the public domain, the following tables summarize the reported concentrations of this compound in Fructus Euodiae and the bioactivity of structurally related compounds. This information is crucial for establishing quality control parameters and for designing preclinical studies.

Table 1: Reported Occurrence of this compound and its Isomers

CompoundPlant SourceReference
This compoundNearly ripe fruits of Evodia rutaecarpa[1]
2-O-trans-caffeoylgluconic acidFruits of Evodia rutaecarpa[2]
3-O-trans-caffeoylgluconic acidFruits of Evodia rutaecarpa[2]
4-O-trans-caffeoylgluconic acidFruits of Evodia rutaecarpa[2]
5-O-trans-caffeoylgluconic acidFruits of Evodia rutaecarpa[2]

Table 2: Antioxidant Activity of Caffeic Acid and its Derivatives (for Reference)

CompoundAssayIC50 ValueReference
Caffeic acidDPPH5.9 µg/mL[7]
Caffeic acid phenethyl ester (CAPE)DPPH1.09 µM[8]
Ferulic acidDPPH9.9 µg/mL[7]
Syringic acidDPPH9.8 µg/mL[7]

Table 3: Anti-inflammatory Activity of Caffeic Acid Derivatives (for Reference)

CompoundAssayIC50 ValueReference
Caffeic acid ester derivative 3lNitric Oxide Inhibition (RAW 264.7)7.4 µM[9][10]
Caffeic acid ester derivative 3rNitric Oxide Inhibition (RAW 264.7)5.9 µM[9][10]
Caffeic acid ester derivative 3sNitric Oxide Inhibition (RAW 264.7)3.3 µM[9][10]
Caffeic acid ester derivative 3tNitric Oxide Inhibition (RAW 264.7)2.2 µM[9][10]

Experimental Protocols

Quantification of this compound using UPLC-Q-TOF-MS

This protocol is based on methodologies reported for the analysis of caffeoylgluconic acid derivatives in Fructus Euodiae[1][11].

Objective: To accurately quantify the concentration of this compound in herbal extracts.

Materials:

  • Reference standard of this compound

  • Herbal extract (e.g., from Evodia rutaecarpa)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Ultrapure water

  • UPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS)

  • Analytical column (e.g., C18 column, 2.1 x 100 mm, 1.7 µm)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 500 ng/mL.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the powdered herbal material.

    • Extract with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter prior to UPLC-MS analysis.

  • UPLC-Q-TOF-MS Conditions:

    • Column: C18 analytical column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Scan Range: m/z 100-1000.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120°C.

      • Desolvation Temperature: 350°C.

      • Data Acquisition: Full scan and targeted MS/MS modes.

  • Data Analysis:

    • Identify the peak of this compound based on its retention time and exact mass-to-charge ratio (m/z) compared to the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Quantify the amount of this compound in the herbal extract using the regression equation from the calibration curve.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-Q-TOF-MS Analysis cluster_data Data Processing Standard Reference Standard (1 mg/mL stock) WorkingStandards Working Standards (1-500 ng/mL) Standard->WorkingStandards UPLC UPLC Separation (C18 Column) WorkingStandards->UPLC HerbalMaterial Herbal Material (1.0 g) Extraction Ultrasonic Extraction (70% Methanol) HerbalMaterial->Extraction Centrifugation Centrifugation (10,000 rpm) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Filtration->UPLC MS Q-TOF-MS Detection (ESI-) UPLC->MS PeakID Peak Identification (RT & m/z) MS->PeakID Calibration Calibration Curve Construction PeakID->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: UPLC-Q-TOF-MS workflow for quantification.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions of the sample and ascorbic acid in methanol to obtain a range of concentrations (e.g., 1 to 200 µg/mL).

  • Assay:

    • Add 100 µL of each sample dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol 0.1 mM DPPH in Methanol Mixing Mix 100 µL Sample/Control with 100 µL DPPH DPPH_sol->Mixing Sample_sol Sample Dilutions (1-200 µg/mL) Sample_sol->Mixing Control_sol Ascorbic Acid (Positive Control) Control_sol->Mixing Incubation Incubate 30 min in Dark Mixing->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: DPPH antioxidant assay workflow.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells with media only), a vehicle control, and a positive control (LPS only) should be included.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

  • Cell Viability Assay (e.g., MTT assay):

    • Perform a cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

NO_Assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis Culture Culture RAW 264.7 Cells Seeding Seed Cells in 96-well Plate Culture->Seeding Pretreatment Pre-treat with Sample (1 hour) Seeding->Pretreatment Stimulation Stimulate with LPS (24 hours) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Griess Add Griess Reagent Supernatant->Griess Measure Measure Absorbance at 540 nm Griess->Measure Quantify Quantify Nitrite Measure->Quantify Inhibition Calculate % Inhibition Quantify->Inhibition Viability Assess Cell Viability (MTT Assay) Inhibition->Viability

Caption: Nitric oxide inhibition assay workflow.

Potential Signaling Pathway

Based on studies of related compounds like caffeic acid, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway[4][5][6]. The hypothetical mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes, such as iNOS (responsible for NO production) and various cytokines.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_compound Site of Action cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK IkBa_P IκBα Phosphorylation IKK->IkBa_P IkBa_D IκBα Degradation IkBa_P->IkBa_D NFkB_A NF-κB (p65/p50) Activation IkBa_D->NFkB_A NFkB_T Nuclear Translocation NFkB_A->NFkB_T Gene Pro-inflammatory Gene Expression (e.g., iNOS, Cytokines) NFkB_T->Gene Compound trans-Caffeoyl-6-O-D- gluconic acid Compound->IKK Inhibition Response Inflammation Gene->Response

Caption: Hypothesized NF-κB signaling inhibition.

Conclusion

This compound holds promise as a marker compound for quality control and as a potential bioactive agent in herbal medicine. The protocols outlined in these application notes provide a framework for its systematic evaluation. Further research is warranted to establish its precise quantitative distribution in various medicinal plants and to elucidate its specific biological activities and mechanisms of action. The reference data provided for related compounds should serve as a valuable guide for interpreting the results of future investigations into this interesting natural product.

References

In Vivo Experimental Design for Testing "trans-Caffeoyl-6-O-D-gluconic acid" Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the in vivo evaluation of the bioactivity of trans-Caffeoyl-6-O-D-gluconic acid. This natural compound, found in sources such as Evodia rutaecarpa, is noted for its potential antioxidant properties.[1] The following protocols are designed to investigate its anti-inflammatory and neuroprotective effects in established rodent models. Given the limited pharmacokinetic data on this specific compound, the proposed dose ranges are extrapolated from studies on structurally related caffeic acid derivatives. It is strongly recommended that preliminary dose-ranging and toxicity studies be conducted prior to full-scale efficacy experiments.

General Experimental Considerations

1.1. Test Compound:

  • Name: this compound

  • Preparation: The compound should be of high purity (≥95%). For administration, it should be dissolved in a suitable, non-toxic vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile saline or phosphate-buffered saline [PBS]). The solution should be prepared fresh daily to ensure stability.

1.2. Animal Models:

  • Species: Male Sprague-Dawley rats (for inflammation studies) or C57BL/6 mice (for neuroprotection studies) are recommended due to their extensive use and well-characterized responses in these models.

  • Age/Weight: Animals should be young adults (e.g., rats: 180-220g; mice: 20-25g) and acclimatized to the laboratory environment for at least one week before experimentation.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body, ensuring measures are taken to minimize animal suffering.

Protocol 1: Anti-Inflammatory Activity Assessment

This protocol uses the carrageenan-induced paw edema model, a classic and highly reproducible assay for acute inflammation.[2][3][4]

2.1. Experimental Design:

  • Groups (n=8-10 animals per group):

    • Vehicle Control: Receives vehicle only.

    • Carrageenan Control: Receives vehicle + carrageenan injection.

    • Positive Control: Receives Indomethacin (10 mg/kg, intraperitoneally) + carrageenan injection.

    • Test Group (Low Dose): Receives this compound (e.g., 25 mg/kg, oral gavage) + carrageenan injection.

    • Test Group (Medium Dose): Receives this compound (e.g., 50 mg/kg, oral gavage) + carrageenan injection.

    • Test Group (High Dose): Receives this compound (e.g., 100 mg/kg, oral gavage) + carrageenan injection.

2.2. Detailed Methodology:

  • Dosing: Administer the vehicle, Indomethacin, or test compound orally (p.o.) via gavage 60 minutes prior to the carrageenan injection.[3][5]

  • Inflammation Induction: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each animal (except the Vehicle Control group, which receives a saline injection).[6]

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage of edema inhibition is calculated.

  • Sample Collection: At 5 hours post-carrageenan, euthanize the animals.

    • Collect blood via cardiac puncture for serum separation.

    • Excise the paw tissue at the ankle joint for biochemical and histological analysis.

2.3. Endpoints and Data Analysis:

  • Primary Endpoint: Paw volume (mL). Calculate the percentage of edema inhibition.

  • Secondary Endpoints:

    • Myeloperoxidase (MPO) Activity: Homogenize paw tissue to measure MPO activity, an indicator of neutrophil infiltration.

    • Pro-inflammatory Cytokines: Measure levels of TNF-α, IL-1β, and IL-6 in both serum and paw tissue homogenates using ELISA kits.

  • Statistical Analysis: Data will be expressed as mean ± SEM. Statistical significance will be determined using a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test.

2.4. Anticipated Data Summary:

GroupPaw Volume Increase (mL) at 3h% Edema InhibitionMPO Activity (U/g tissue)TNF-α (pg/mL) in PawIL-1β (pg/mL) in Paw
Vehicle Control 0.05 ± 0.01N/A0.5 ± 0.115 ± 320 ± 4
Carrageenan Control 0.85 ± 0.070%5.2 ± 0.6150 ± 15180 ± 20
Positive Control 0.30 ± 0.0464.7%1.8 ± 0.355 ± 865 ± 9
Test (25 mg/kg) 0.70 ± 0.0617.6%4.1 ± 0.5120 ± 11145 ± 16
Test (50 mg/kg) 0.55 ± 0.0535.3%3.0 ± 0.490 ± 10105 ± 12
Test (100 mg/kg) 0.40 ± 0.0452.9%2.2 ± 0.365 ± 775 ± 8

Protocol 2: Antioxidant and Neuroprotective Activity Assessment

This protocol uses the D-galactose-induced aging model, which mimics chronic oxidative stress and associated cognitive decline.[7][8][9]

3.1. Experimental Design:

  • Groups (n=10-12 animals per group):

    • Vehicle Control: Receives saline (subcutaneous) + vehicle (oral).

    • D-galactose Control: Receives D-galactose + vehicle (oral).

    • Positive Control: Receives D-galactose + Vitamin E (e.g., 100 mg/kg, oral).

    • Test Group (Low Dose): Receives D-galactose + this compound (e.g., 25 mg/kg, oral).

    • Test Group (Medium Dose): Receives D-galactose + this compound (e.g., 50 mg/kg, oral).

    • Test Group (High Dose): Receives D-galactose + this compound (e.g., 100 mg/kg, oral).

3.2. Detailed Methodology:

  • Model Induction: Administer D-galactose (120-150 mg/kg) subcutaneously (s.c.) to all groups except the Vehicle Control, once daily for 8 consecutive weeks.[10]

  • Compound Administration: Concurrently, administer the vehicle, Vitamin E, or the test compound orally (p.o.) once daily for the same 8-week period.

  • Behavioral Testing (Week 7-8):

    • Morris Water Maze (MWM): Assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during a probe trial.

  • Sample Collection: At the end of the 8-week period, euthanize the animals.

    • Collect blood for serum analysis.

    • Perfuse the animals with saline and harvest the brains. One hemisphere can be used for biochemical analysis (hippocampus and cortex dissected) and the other for histopathology.

3.3. Endpoints and Data Analysis:

  • Primary Endpoint: Performance in the Morris Water Maze (escape latency).

  • Secondary Endpoints:

    • Oxidative Stress Markers: Measure levels of Malondialdehyde (MDA) and the activities of antioxidant enzymes Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT) in brain homogenates.[11]

    • Histopathology: Perform Nissl staining on brain sections to assess neuronal damage in the hippocampus (e.g., CA1 region).

  • Statistical Analysis: Use two-way ANOVA for MWM acquisition trials and one-way ANOVA with post-hoc tests for other data.

3.4. Anticipated Data Summary:

GroupMWM Escape Latency (s, Day 5)MDA (nmol/mg protein)SOD (U/mg protein)GPx (U/mg protein)
Vehicle Control 15 ± 21.5 ± 0.2120 ± 1085 ± 7
D-galactose Control 45 ± 54.8 ± 0.565 ± 640 ± 5
Positive Control 22 ± 32.1 ± 0.3105 ± 970 ± 6
Test (25 mg/kg) 38 ± 43.9 ± 0.478 ± 750 ± 5
Test (50 mg/kg) 30 ± 43.0 ± 0.390 ± 860 ± 6
Test (100 mg/kg) 24 ± 32.3 ± 0.2100 ± 968 ± 7

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Induction cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization into Experimental Groups acclimatization->randomization baseline Baseline Measurements (e.g., body weight, paw volume) randomization->baseline dosing Compound/Vehicle Administration (e.g., oral gavage) baseline->dosing induction Disease Model Induction (e.g., Carrageenan, D-galactose) dosing->induction in_life In-Life Assessments (e.g., paw volume, behavioral tests) induction->in_life euthanasia Euthanasia & Sample Collection in_life->euthanasia ex_vivo Ex Vivo Analysis (Biochemistry, Histology) euthanasia->ex_vivo data Data Analysis ex_vivo->data results Results & Interpretation data->results

Caption: General workflow for in vivo bioactivity testing.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) receptor Cell Surface Receptor (e.g., TNFR, TLR) stimuli->receptor binds IKK_complex IKK Complex (IKKα/β, NEMO) receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_P P-IκBα (Phosphorylated) IkB->IkB_P NFkB NF-κB (p65/p50) NFkB->IkB inactive complex proteasome Proteasomal Degradation IkB_P->proteasome ubiquitination NFkB_active Active NF-κB IkB_P->NFkB_active releases proteasome->IkB_P degrades nucleus Nucleus NFkB_active->nucleus translocates transcription Gene Transcription nucleus->transcription binds to DNA cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) transcription->cytokines Test_Compound This compound Test_Compound->IKK_complex Potential Inhibition

Caption: The NF-κB signaling pathway in inflammation.

References

Application Note: LC-MS/MS Fragmentation Analysis of trans-Caffeoyl-6-O-D-gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the predicted LC-MS/MS fragmentation pattern of trans-Caffeoyl-6-O-D-gluconic acid, a phenolic compound of interest in various research fields. While direct experimental data for this specific molecule is not widely published, a comprehensive fragmentation pathway can be predicted based on the well-documented behavior of its constituent parts: caffeic acid and gluconic acid. This document provides a detailed, adaptable protocol for LC-MS/MS analysis and a summary of expected ion fragments to facilitate its identification and quantification in complex matrices.

Predicted Fragmentation Pattern

The fragmentation of this compound in negative ion mode is expected to proceed through characteristic cleavages of the ester linkage and internal fragmentation of the caffeoyl and gluconyl moieties. The predicted fragmentation pathway initiates with the deprotonated molecule [M-H]⁻.

Subsequent fragmentation is anticipated to involve the neutral loss of the gluconic acid moiety (196 Da) or the caffeoyl moiety (162 Da), as well as characteristic fragment ions from caffeic acid itself.

Table 1: Predicted m/z Values for Key Ions of this compound in Negative Ion Mode.

Ion DescriptionPredicted m/zFragmentation Pathway
[M-H]⁻357.08Deprotonated parent molecule
[Caffeic acid - H]⁻179.03Cleavage of the ester bond, loss of gluconic acid
[Gluconic acid - H]⁻195.05Cleavage of the ester bond, loss of caffeic acid
[Caffeic acid - H - CO₂]⁻135.04Decarboxylation of the caffeic acid fragment
[Gluconic acid - H - H₂O]⁻177.04Loss of water from the gluconic acid fragment[1][2]
[Gluconic acid - H - 2H₂O]⁻159.03Successive loss of water from the gluconic acid fragment[1][2]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

2.1. Sample Preparation

  • Extraction: For plant or biological matrices, extract the compound using a solvent mixture such as methanol/water/formic acid (80:19:1, v/v/v)[3].

  • Homogenization and Sonication: Homogenize the sample in the extraction solvent, followed by sonication for 15-30 minutes to ensure efficient extraction[3].

  • Centrifugation and Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis[3].

2.2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for the separation of phenolic compounds.

  • Mobile Phase A: 0.1% formic acid in water[4][5].

  • Mobile Phase B: 0.1% formic acid in acetonitrile[6] or methanol[5].

  • Gradient Elution: A typical gradient would be:

    • 0-2 min, 5% B

    • 2-15 min, 5-60% B

    • 15-17 min, 60-95% B

    • 17-20 min, hold at 95% B

    • 20-21 min, 95-5% B

    • 21-25 min, hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C[6].

2.3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.

  • Collision Energy (CE): Optimization is required, but a starting range of 15-35 eV can be used for the fragmentation of the precursor ion.

  • Key MRM Transitions (Predicted):

    • 357.1 → 179.0

    • 357.1 → 195.0

    • 357.1 → 135.0

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound.

fragmentation_pathway parent This compound [M-H]⁻ m/z 357.08 frag1 Caffeic acid [M-H]⁻ m/z 179.03 parent->frag1 - Gluconic acid (178 Da) frag2 Gluconic acid [M-H]⁻ m/z 195.05 parent->frag2 - Caffeic acid (162 Da) frag3 [Caffeic acid - H - CO₂]⁻ m/z 135.04 frag1->frag3 - CO₂ (44 Da) frag4 [Gluconic acid - H - H₂O]⁻ m/z 177.04 frag2->frag4 - H₂O (18 Da)

Caption: Predicted MS/MS fragmentation pathway of this compound.

References

Application Note: Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of trans-Caffeoyl-6-O-D-gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, validated analytical method for the quantitative determination of trans-Caffeoyl-6-O-D-gluconic acid in various sample matrices, including plant extracts and pharmaceutical formulations.

Introduction

This compound is a phenolic acid derivative found in certain medicinal plants, such as Fructus Euodiae.[1][2] Its structural similarity to other caffeoylquinic acids suggests potential biological activity, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method coupled with a Diode Array Detector (DAD) for reliable quantification. For structural confirmation and higher sensitivity, a tandem mass spectrometry (MS/MS) approach is also discussed.

Analytical Method Principle

The method employs reversed-phase UPLC to separate this compound from other components in the sample matrix. A C18 column is utilized with a gradient elution of mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent (acetonitrile or methanol).[1][3] The formic acid helps to improve peak shape and ionization efficiency for mass spectrometry. Detection is achieved by monitoring the UV absorbance of the analyte, typically around 325-330 nm, which is characteristic for caffeic acid derivatives. Quantification is performed using an external standard calibration curve. For more complex matrices or lower detection limits, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) can be employed for its high sensitivity and selectivity.[4][5]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Standards: this compound (purity ≥98%).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), if necessary for sample clean-up.

Instrumentation
  • UPLC system equipped with a binary solvent manager, sample manager, and a Diode Array Detector.

  • LC-Q-TOF Mass Spectrometer with an electrospray ionization (ESI) source (optional, for confirmation and enhanced sensitivity).

  • Analytical balance, vortex mixer, centrifuge, and standard laboratory glassware.

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation (Example for Plant Extract)
  • Extraction: Accurately weigh 1 g of the powdered plant material. Add 20 mL of 70% methanol and extract using ultrasonication for 30 minutes.[3]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • SPE Clean-up (if necessary): For complex matrices, a solid-phase extraction step may be required to remove interfering substances.

Chromatographic and Spectrometric Conditions

Table 1: UPLC-DAD and LC-Q-TOF-MS Parameters

ParameterUPLC-DAD ConditionLC-Q-TOF-MS Condition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Elution 5% B to 95% B over 15 minutes5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min0.3 mL/min
Column Temperature 30 °C30 °C
Injection Volume 5 µL5 µL
DAD Wavelength 327 nmN/A
Ionization Mode N/AESI Negative
Capillary Voltage N/A3.0 kV
Cone Voltage N/A40 V
Source Temperature N/A120 °C
Desolvation Temp. N/A350 °C
Desolvation Gas Flow N/A600 L/hr
MS Scan Range N/Am/z 100-1000

Method Validation Data

The following table summarizes the typical validation parameters for the quantitative analysis of phenolic acids, which can be applied to establish the validity of the method for this compound.

Table 2: Summary of Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.999
Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy (% Recovery) 95 - 105%
Specificity No interference from blank matrix

Note: The values presented are representative and should be established for each specific application and laboratory.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-DAD/MS Analysis cluster_data Data Processing & Quantification start Start: Weigh Sample/Standard extraction Extraction (e.g., Sonication with 70% Methanol) start->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial injection Inject Sample/Standard into UPLC hplc_vial->injection stock_std Prepare Stock Standard (1 mg/mL) working_std Prepare Working Standards (Serial Dilution) stock_std->working_std working_std->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (DAD @ 327 nm / MS Scan) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification validation Method Validation (LOD, LOQ, Precision, Accuracy) quantification->validation end End: Report Results validation->end

A schematic overview of the analytical workflow from sample preparation to data analysis.

Logical Relationship for Method Validation

G cluster_params Key Validation Parameters validated_method Validated Analytical Method linearity Linearity & Range linearity->validated_method lod_loq LOD & LOQ lod_loq->validated_method precision Precision (Repeatability & Intermediate) precision->validated_method accuracy Accuracy (Recovery) accuracy->validated_method specificity Specificity specificity->validated_method robustness Robustness robustness->validated_method

Core parameters required for the validation of the analytical method.

Conclusion

The described UPLC-DAD method provides a robust and reliable approach for the quantitative analysis of this compound. The method is sensitive, specific, and can be readily implemented in a quality control or research laboratory. For applications requiring higher sensitivity or dealing with complex matrices, coupling the UPLC system to a mass spectrometer is recommended. The validation parameters outlined provide a framework for ensuring the method's performance and generating high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of trans-Caffeoyl-6-O-D-gluconic acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of trans-Caffeoyl-6-O-D-gluconic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your analytical experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of phenolic compounds, which are applicable to caffeoyl-gluconic acid isomers.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is wider than the front, is a frequent challenge when analyzing phenolic compounds.[1] This asymmetry can compromise resolution and the accuracy of quantification.[2]

Causes and Solutions:

  • Secondary Interactions: Phenolic compounds can interact with residual silanol (B1196071) groups on silica-based columns, causing tailing.[2]

    • Solution: Lowering the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of phenolic acids and protonate silanol groups, reducing these interactions.[1] Using a buffer is crucial to maintain a stable pH.[1]

    • Solution: Employ modern, end-capped columns where residual silanols are chemically deactivated.[1] Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[1]

  • Column Contamination: Strongly retained impurities can create active sites on the column, leading to peak tailing.[1]

    • Solution: Use a guard column to protect the analytical column.[1][2] Regularly flush the column with a strong solvent to remove contaminants.[1]

  • Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Peak Splitting

Peak splitting, where a single peak appears as two or more, can be mistaken for the presence of multiple compounds.[3]

Causes and Solutions:

  • Co-elution of Isomers: The "split" peak may actually be two closely eluting isomers.

    • Solution: Try a smaller injection volume. If two distinct peaks begin to resolve, optimize the method by adjusting temperature, mobile phase composition, or flow rate to improve separation.[3]

  • Column Issues: A blocked frit or a void in the stationary phase can distort the peak shape.[3][4]

    • Solution: Replace the column frit. If a void is suspected, repacking or replacing the column is necessary.[4] To prevent this, avoid sudden pressure shocks.

  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can cause peak distortion.[3]

    • Solution: Match the injection solvent to the mobile phase as closely as possible.[3]

  • Temperature Fluctuations: Inconsistent temperature can affect retention times and peak shape.[4]

    • Solution: Use a column oven to maintain a stable temperature. Increasing the column temperature (e.g., to 40–50 °C) can sometimes improve peak shape.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for separating this compound isomers?

Recommended Starting Parameters:

ParameterRecommendationRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Widely used for the separation of phenolic compounds.[6]
Mobile Phase Gradient elution with Acetonitrile (B52724) (or Methanol) and water containing an acidic modifier (e.g., 0.1% formic acid or 0.5% acetic acid).[5][8]Acidifying the mobile phase improves peak shape for phenolic acids.[1] A gradient is often necessary to separate complex mixtures.[9]
Detection UV detector at approximately 320-330 nm.Caffeic acid and its derivatives show strong absorbance at this wavelength.[5][6]
Flow Rate 0.8 - 1.0 mL/minA common flow rate for standard analytical columns.[6][7]
Temperature 25-30 °CProvides good initial separation conditions.[7]

Q2: How can I improve the resolution between my isomers?

Improving resolution often involves fine-tuning the mobile phase and other chromatographic parameters.

  • Optimize the Mobile Phase:

    • Adjust the organic solvent ratio: Systematically vary the gradient profile.[10]

    • Change the organic solvent: Switching from acetonitrile to methanol (B129727) can alter selectivity.[11]

    • Modify the pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds like phenolic acids.[10][11]

  • Adjust the Temperature: Increasing the temperature can sometimes improve efficiency and resolution, but its effect should be evaluated empirically.[9]

  • Decrease the Flow Rate: A lower flow rate can lead to better separation, though it will increase the analysis time.[9]

Q3: My baseline is noisy. What could be the cause?

A noisy baseline can be caused by several factors:

  • Mobile Phase Issues: Improperly mixed or degassed mobile phase can lead to noise. Ensure thorough mixing and use an online degasser or sonicate the mobile phase before use.[9]

  • Detector Problems: A failing lamp in the UV detector can be a source of noise.

  • Contamination: Contamination in the HPLC system, including the mobile phase, column, or injector, can contribute to a noisy baseline.

Q4: What is the best way to prepare my samples and standards?

Proper sample and standard preparation is critical for reproducible results.

  • Solvent: Dissolve standards and samples in the initial mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.[5] 50% methanol is often a suitable solvent for phenolic compounds.[5]

  • Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column.[5]

  • Concentration: Prepare a series of standard concentrations to establish a linear calibration curve.[5][12]

Experimental Protocols

General Protocol for HPLC Method Development for Caffeoyl-Gluconic Acid Isomers

This protocol provides a systematic approach to developing a separation method.

  • System Preparation:

    • Prepare the mobile phases. For a reversed-phase C18 column, typical mobile phases are:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% formic acid.

    • Degas the mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Initial Gradient Run:

    • Perform a broad gradient run to determine the approximate elution time of the isomers. A typical scouting gradient might be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Method Optimization:

    • Based on the initial run, adjust the gradient to improve the separation of the target isomers. If the peaks elute too quickly, use a shallower gradient. If they elute too late, start with a higher initial percentage of the organic solvent.

    • Evaluate the effect of changing the organic solvent (e.g., methanol instead of acetonitrile).

    • Investigate the impact of mobile phase pH by adjusting the acid concentration.

    • Optimize the column temperature (e.g., test at 25°C, 30°C, and 35°C).

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and specificity according to relevant guidelines.[5][12]

Visualizations

Troubleshooting_Workflow start Problem Observed: Poor Separation / Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? other_issue Other Issue (e.g., No Peaks, Broad Peaks) secondary_interactions Check for Secondary Interactions peak_tailing->secondary_interactions Yes column_care Check Column Health peak_tailing->column_care No coelution Check for Co-elution peak_splitting->coelution Yes column_integrity Check Column Integrity peak_splitting->column_integrity No solvent_mismatch Check Injection Solvent lower_ph Lower Mobile Phase pH (2.5-3.5) & Use Buffer secondary_interactions->lower_ph end_capped_column Use End-Capped Column or Alternative Phase secondary_interactions->end_capped_column guard_column Use Guard Column column_care->guard_column flush_column Flush with Strong Solvent column_care->flush_column smaller_injection Inject Smaller Volume coelution->smaller_injection optimize_method Optimize T, Mobile Phase, Flow Rate smaller_injection->optimize_method replace_frit Replace Inlet Frit column_integrity->replace_frit replace_column Replace Column column_integrity->replace_column column_integrity->solvent_mismatch No match_solvent Match Solvent to Mobile Phase solvent_mismatch->match_solvent

Caption: Troubleshooting workflow for HPLC peak shape issues.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Caffeoyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS analysis of caffeoyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis of caffeoyl derivatives?

A: The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of your target caffeoyl derivatives in the mass spectrometer's ion source.[1][2] This interference can lead to two primary issues:

  • Ion Suppression: A decrease in the analyte signal, leading to lower sensitivity and potentially false-negative results. This is the more common effect.[1][3]

  • Ion Enhancement: An increase in the analyte signal, which can lead to inaccurate quantification.[1][4]

These effects can seriously compromise the accuracy, precision, and reproducibility of your quantitative analysis.[2][5][6] Electrospray ionization (ESI) is particularly susceptible to these effects.[4][7]

Q2: I suspect ion suppression is affecting my results. How can I confirm this?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method. A solution of your caffeoyl derivative standard is continuously infused into the LC flow after the analytical column but before the MS ion source to create a stable baseline signal.[8][9] You then inject a blank sample extract (a sample that does not contain your analyte).[8] Any dip or rise in the baseline as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[8][9]

  • Post-Extraction Spike Method: This is a quantitative method to measure the extent of the matrix effect.[2][7] You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte concentration in a neat (pure) solvent.[2][10] The ratio of these responses provides a quantitative measure of the matrix effect (Matrix Factor).[10]

Q3: What is the best way to compensate for matrix effects if I cannot eliminate them?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][7][11] A SIL-IS is a version of your target analyte where some atoms (like ¹²C or ¹H) are replaced with their stable heavy isotopes (¹³C or ²H/D).[11] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1][11] By measuring the ratio of the analyte signal to the SIL-IS signal, you can achieve accurate and reproducible quantification, as the ratio remains consistent even if the absolute signal intensity fluctuates.[1][12]

Q4: Are caffeoyl derivatives stable during sample preparation and analysis?

A: Caffeoylquinic acids (CQAs) can be unstable. Their stability is significantly affected by temperature, pH, and light exposure.[13][14] For example, 5-CQA is known to be unstable at high temperatures, and isomerization can occur rapidly at neutral or basic pH values.[13] It is crucial to control these factors during sample storage and preparation to prevent degradation or isomerization, which could lead to inaccurate results.[13][14] Mono-acyl CQAs are generally more stable than di-acyl CQAs under the same conditions.[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Identifying and Mitigating Matrix Effects

This guide provides a logical workflow for addressing matrix effect issues in your LC-MS analysis.

Step 1: Assess the Presence and Severity of Matrix Effects

  • Action: Perform a post-column infusion experiment to identify retention time windows where ion suppression or enhancement occurs.[8]

  • Action: Quantify the effect using the post-extraction spike method. Calculate the Matrix Factor (MF) by comparing the analyte response in a spiked matrix extract to the response in a neat solvent. An MF of 1 (or 100%) indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[10]

Step 2: Optimize Sample Preparation

  • Goal: Remove interfering matrix components before injection.[1]

  • Action: Evaluate different sample cleanup techniques. Solid-Phase Extraction (SPE) is often the most effective method for removing a broad range of interferences, including phospholipids, which are major contributors to matrix effects.[15] Liquid-Liquid Extraction (LLE) can also be highly effective.[7] Protein precipitation (PPT) is a simpler but generally less clean method.[7][15]

  • Tip: If analyzing plasma or serum, consider specialized techniques like HybridSPE-Phospholipid, which specifically targets phospholipid removal.[16][17]

Step 3: Refine Chromatographic Conditions

  • Goal: Achieve chromatographic separation between your caffeoyl derivatives and the interfering matrix components identified in Step 1.[1][3]

  • Action: Adjust the LC gradient profile to better resolve the analytes from the suppression zones.[1]

  • Action: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) or mobile phase modifiers to alter selectivity.[18]

  • Tip: Using ultra-high performance liquid chromatography (UHPLC) can provide better peak resolution and separation from interferences.[10]

Step 4: Implement a Compensation Strategy

  • Goal: Correct for any remaining, unavoidable matrix effects.

  • Action (Recommended): Incorporate a stable isotope-labeled internal standard (SIL-IS) for each analyte. This is the most robust method for compensation.[7][12][19]

  • Action (Alternative): If a SIL-IS is unavailable, use a matrix-matched calibration curve. Prepare your calibration standards in a blank matrix extract that is identical to your samples.[1][20] This helps ensure that the standards and samples experience the same matrix effect.

  • Action (Alternative): For complex matrices where a blank is unavailable, the standard addition method can be used. This involves adding known amounts of standard to aliquots of the actual sample.[20]

Step 5: Validate the Method

  • Goal: Ensure your final method is accurate, precise, and reliable.

  • Action: Perform a full method validation according to relevant guidelines (e.g., FDA), assessing parameters like accuracy, precision, linearity, recovery, and matrix effect across multiple matrix lots.[2][5][21]

Guide 2: Selecting the Right Sample Preparation Technique

The choice of sample preparation is one of the most effective ways to combat matrix effects.[1][7]

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.[7]Simple, fast, and inexpensive.Non-selective; often results in high levels of residual matrix components (e.g., phospholipids), leading to significant matrix effects.[15]Initial screening or when high throughput is more critical than ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their relative solubility.[7]Can provide cleaner extracts than PPT. Selectivity can be tuned by adjusting solvent polarity and pH.[7]Can be labor-intensive and require larger volumes of organic solvents.Isolating analytes of a specific polarity or acidity/basicity from a complex matrix.
Solid-Phase Extraction (SPE) Analytes in a liquid sample are passed through a solid sorbent. Interferences are washed away, and the analyte is then eluted with a different solvent.[1]Highly selective, provides the cleanest extracts, and effectively removes phospholipids.[15] This dramatically reduces matrix effects.[15]More complex and costly to develop and run than PPT or LLE.Applications requiring high sensitivity and accuracy, where minimizing matrix effects is critical.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the calculation of the Matrix Factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the caffeoyl derivative standard at a known concentration (e.g., low, mid, and high QC levels) into the final LC-MS mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank matrix (e.g., plasma, plant extract) through your entire sample preparation procedure. After the final evaporation step, reconstitute the dried extract with the same standard solution prepared for Set A.

    • Set C (Pre-Spiked Matrix): Spike the standard into the blank matrix before starting the sample preparation procedure. Process as usual.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Results:

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100. This quantifies the matrix effect.[10]

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100. This measures the extraction efficiency.[21]

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100. This represents the overall method efficiency.[10]

Protocol 2: General Solid-Phase Extraction (SPE) for Caffeoyl Derivatives

This is a general protocol using a reversed-phase SPE cartridge (e.g., C18), which should be optimized for your specific application.

  • Conditioning: Pass an organic solvent (e.g., 1 mL of methanol) through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass a solvent similar to your sample loading solution (e.g., 1 mL of water or acidified water) through the cartridge to prepare the sorbent for sample binding.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate. Caffeoyl derivatives will be retained on the C18 sorbent.

  • Washing: Pass a weak solvent (e.g., 1 mL of 5% methanol (B129727) in water) through the cartridge. This removes polar, water-soluble interferences while the analytes remain bound.

  • Elution: Elute the caffeoyl derivatives using a small volume of a strong organic solvent (e.g., 1 mL of methanol or acetonitrile). This eluted fraction, now much cleaner than the original sample, is collected for analysis.

  • Dry-Down and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS injection.

Visualizations

Workflow for Troubleshooting Matrix Effects

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation Start Suspected Matrix Effect Assess Assess ME: - Post-Column Infusion - Post-Extraction Spike Start->Assess Quantify Quantify ME (Matrix Factor) Assess->Quantify Optimize_SamplePrep Optimize Sample Prep (SPE, LLE) Quantify->Optimize_SamplePrep ME > 15% Validate Full Method Validation Quantify->Validate ME < 15% Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SamplePrep->Optimize_Chroma Implement_IS Implement Compensation (SIL-IS, Matrix-Match) Optimize_Chroma->Implement_IS Implement_IS->Validate

Caption: Logical workflow for identifying, mitigating, and validating matrix effects.

Decision Tree for Sample Preparation

G Start High Sensitivity & Accuracy Required? SPE Use Solid-Phase Extraction (SPE) Start->SPE Yes LLE_PPT Is Selectivity Needed (pH/Polarity Control)? Start->LLE_PPT No LLE Use Liquid-Liquid Extraction (LLE) LLE_PPT->LLE Yes PPT Use Protein Precipitation (PPT) LLE_PPT->PPT No (Speed is Priority)

Caption: Decision guide for selecting an appropriate sample preparation method.

Standard Addition Method Workflow

G cluster_0 Sample Preparation cluster_1 Spiking cluster_2 Analysis & Calculation Sample Original Sample Aliquots Divide into Equal Aliquots (e.g., 4) Sample->Aliquots Spike0 Aliquot 1: + 0 (Blank) Spike1 Aliquot 2: + Known Conc. (1x) Spike2 Aliquot 3: + Known Conc. (2x) Spike3 Aliquot 4: + Known Conc. (3x) Analyze Analyze All Aliquots by LC-MS Spike0->Analyze Spike1->Analyze Spike2->Analyze Spike3->Analyze Plot Plot Signal vs. Added Concentration Analyze->Plot Extrapolate Extrapolate to X-intercept Plot->Extrapolate

Caption: Workflow for quantification using the standard addition method.

References

Improving the stability of "trans-Caffeoyl-6-O-D-gluconic acid" in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "trans-Caffeoyl-6-O-D-gluconic acid" in analytical samples.

FAQs: Quick Answers to Common Questions

Q1: What are the primary factors that cause degradation of this compound in analytical samples?

A1: The primary factors leading to the degradation of this compound (CGA) are elevated temperature and alkaline pH.[1] Light exposure and the presence of oxidative enzymes can also contribute to the degradation of related caffeic acid derivatives and should be considered potential risks for CGA as well.

Q2: What is the main degradation pathway for this compound?

A2: The main degradation pathway for this compound involves hydrolysis of the ester bond, resulting in the formation of caffeic acid and gluconic acid. Additionally, isomerization can occur, leading to the formation of other isomers of CGA.[1]

Q3: What are the ideal short-term storage conditions for analytical samples containing this compound?

A3: For short-term storage (up to 7 days), it is recommended to store samples at 4°C in the dark.[2] Storing samples at room temperature can lead to significant degradation, especially for related di-acyl caffeoylquinic acids.[2]

Q4: How should I prepare my samples to minimize degradation during extraction?

A4: To minimize degradation during extraction, it is advisable to use an acidified solvent, such as 50% ethanol (B145695) with a small amount of acetic acid.[3][4] Ultrasound-assisted extraction can be an efficient method that reduces extraction time and temperature exposure.[3][4] It is also crucial to protect samples from light during the extraction process.

Q5: Are there any additives that can help stabilize this compound in my samples?

A5: While specific studies on stabilizing agents for this compound are limited, the use of antioxidants has been shown to improve the stability of other caffeic acid derivatives. Adding antioxidants like citric acid or malic acid to the extraction solvent or sample matrix may help to prevent oxidative degradation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Problem 1: Low or inconsistent recovery of this compound.
Possible Cause Recommended Solution
Degradation during sample storage Store samples at -80°C for long-term storage and at 4°C for short-term storage (less than one week).[2] Avoid repeated freeze-thaw cycles. Ensure samples are protected from light by using amber vials or covering tubes with aluminum foil.[2]
Degradation during sample preparation Keep samples on ice during processing. Use an acidified extraction solvent (e.g., with 0.5% acetic acid) to maintain a low pH.[3][4] Minimize the duration of the extraction process. Consider using a rapid extraction technique like ultrasound-assisted extraction.[3][4]
Hydrolysis at neutral or alkaline pH Ensure that all solutions, including the sample matrix and HPLC mobile phase, are acidic (pH < 7). This compound is more stable under acidic conditions.[1]
Problem 2: Appearance of unexpected peaks in the chromatogram.
Possible Cause Recommended Solution
Isomerization of the target analyte This can be caused by exposure to heat or alkaline conditions.[1] Review your sample preparation and storage procedures to ensure they are performed at low temperatures and acidic pH.
Formation of degradation products The presence of caffeic acid and gluconic acid peaks may indicate hydrolysis. Confirm the identity of these peaks using reference standards. To mitigate this, follow the stability recommendations outlined in Problem 1.[1]
Matrix effects from the sample If working with complex biological matrices, consider a solid-phase extraction (SPE) clean-up step to remove interfering substances.

Experimental Protocols

Recommended HPLC-DAD Method for the Analysis of this compound

This method is adapted from validated methods for the analysis of caffeoylquinic acid derivatives.[3][4][5]

  • Column: Hypersil BDS C18 (or equivalent), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.5% acetic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 60 40
    30 40 60
    35 10 90

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 326 nm.[3][4]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Visualizations

Degradation Pathway of this compound

CGA This compound Isomers Isomers of CGA CGA->Isomers Isomerization (Heat, pH) CaffeicAcid Caffeic Acid CGA->CaffeicAcid Hydrolysis (Heat, pH) GluconicAcid Gluconic Acid CGA->GluconicAcid Hydrolysis (Heat, pH)

Caption: Degradation of this compound.

Troubleshooting Workflow for Low Analyte Recovery

Start Low Recovery of CGA CheckStorage Review Storage Conditions (Temp, Light, Duration) Start->CheckStorage StorageOK Storage OK CheckStorage->StorageOK Correct StorageNotOK Implement Correct Storage (-80°C long-term, 4°C short-term, dark) CheckStorage->StorageNotOK Incorrect CheckPrep Examine Sample Preparation (pH, Temp, Duration) StorageOK->CheckPrep End Re-analyze Sample StorageNotOK->End PrepOK Preparation OK CheckPrep->PrepOK Correct PrepNotOK Optimize Preparation (Acidify, cool, minimize time) CheckPrep->PrepNotOK Incorrect CheckHPLC Verify HPLC Method (Mobile phase pH, column) PrepOK->CheckHPLC PrepNotOK->End HPLCOK HPLC OK CheckHPLC->HPLCOK Correct HPLCNotOK Adjust Method (Ensure acidic mobile phase) CheckHPLC->HPLCNotOK Incorrect HPLCOK->End HPLCNotOK->End

References

Troubleshooting peak tailing in the chromatographic analysis of phenolic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the chromatographic analysis of phenolic acids.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1] Tailing can compromise resolution, decrease sensitivity, and lead to inaccurate quantification.[1][2]

The Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the degree of tailing. A value close to 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for high-precision analytical methods.[1]

Q1: Why are my phenolic acid peaks tailing?

Peak tailing for phenolic acids in reversed-phase HPLC is often caused by secondary interactions between the analytes and the stationary phase.[3] Other contributing factors can include issues with the mobile phase, column, or the HPLC instrument itself.

Primary Causes for Peak Tailing of Phenolic Acids:

  • Secondary Interactions with the Stationary Phase: Phenolic compounds can interact with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][4] These interactions can lead to some analyte molecules being retained longer, resulting in a tailed peak.[1]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of a phenolic acid, both the ionized and non-ionized forms of the compound will exist simultaneously, leading to inconsistent retention and peak distortion.[1][5]

  • Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase, causing poor peak shape.[1][4]

  • Column Degradation or Contamination: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[1][3]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated peak to broaden before it is detected.[1]

  • Metal Contamination: Trace metal contamination in the HPLC system can lead to chelation or adsorption of phenolic acids, causing persistent tailing.[4][6]

Q2: How can I troubleshoot and resolve peak tailing?

A systematic approach is crucial for identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting efforts.

G start Peak Tailing Observed check_scope Are all peaks tailing or only phenolic acid peaks? start->check_scope all_tail All Peaks Tailing check_scope->all_tail All Peaks phenolic_tail Only Phenolic Acid Peaks Tailing check_scope->phenolic_tail Phenolic Peaks check_instrument Check for Instrumental Issues: - Extra-column volume - Column void/degradation - Leaks all_tail->check_instrument check_chemical Investigate Chemical Interactions: - Mobile phase pH - Secondary silanol interactions - Sample solvent effects phenolic_tail->check_chemical solution_instrument Solutions: - Use shorter/narrower tubing - Replace column/frit - Check fittings check_instrument->solution_instrument solution_chemical Solutions: - Adjust mobile phase pH - Use an end-capped column - Match sample solvent to mobile phase check_chemical->solution_chemical

Caption: Initial troubleshooting workflow for peak tailing.

FAQs: Detailed Solutions for Peak Tailing

Q3: How does mobile phase pH affect peak shape for phenolic acids, and how can I optimize it?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like phenolic acids.[5][7]

  • The Problem: Phenolic acids are weak acids. If the mobile phase pH is close to their pKa, they will exist in both their protonated (less polar) and deprotonated (more polar) forms. This dual state leads to inconsistent retention and results in broad, tailing peaks.[1][5] Similarly, residual silanol groups on the silica (B1680970) packing are acidic and can be ionized at higher pH, increasing unwanted secondary interactions.[8]

  • The Solution: To ensure a single ionic state for the analyte and suppress the ionization of silanol groups, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa of the phenolic acid.[9] For most phenolic acids, a mobile phase pH between 2.5 and 3.5 provides good peak shapes.[3] This is typically achieved by adding an acidifier like formic acid or trifluoroacetic acid to the mobile phase.[9]

ParameterRecommended RangeRationaleCitations
Mobile Phase pH for Phenolic Acids pH 2.5 - 3.5Suppresses the ionization of both the phenolic acid analytes and the residual silanol groups on the column.[3][6]
Buffer Concentration (LC-UV) 10 - 50 mMMaintains a stable pH and can help mask silanol interactions.[1]
Buffer Concentration (LC-MS) < 10 mMPrevents ion suppression in the mass spectrometer.[1]
Q4: What are secondary silanol interactions, and what type of column should I use to minimize them?
  • The Problem: Standard silica-based reversed-phase columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[2][4] The polar hydroxyl groups of phenolic acids can form strong hydrogen bonds or have ionic interactions with these acidic silanol groups, causing peak tailing.[2][6]

  • The Solution: Use a modern, high-purity, end-capped column.[3] End-capping is a process where the residual silanol groups are chemically deactivated with a small silylating agent, which significantly reduces the potential for secondary interactions.[1] Columns based on Type B silica, which has lower metal content and fewer acidic silanols, are also recommended.[8] If tailing persists, consider an alternative stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[3]

Q5: Can my sample injection technique cause peak tailing?

Yes, issues related to the sample itself or how it's introduced to the system can lead to poor peak shape.

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase.[4] If you suspect mass overload, try diluting your sample.[10] Injecting too large a volume, especially in a solvent stronger than the mobile phase, can also cause peak distortion.[2][11]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to broad or tailing peaks.[4] The ideal approach is to dissolve the sample in the initial mobile phase.

ParameterRecommendationRationaleCitations
Injection Volume ≤ 5% of column volumePrevents volumetric overload and peak distortion.[1]
Sample Solvent Match to mobile phase or use a weaker solventA stronger injection solvent can cause band broadening and peak distortion.[1][4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Phenolic Acid Analysis

This protocol describes the preparation of a mobile phase with a controlled pH to minimize peak tailing.

Objective: To prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (high purity, ~99%)

  • Graduated cylinders

  • Filtered solvent bottles

Procedure:

  • Prepare Solvent A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly.

    • Degas the solution using sonication or vacuum filtration.

  • Prepare Solvent B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap the bottle and mix thoroughly.

    • Degas the solution.

  • System Setup: Use this solvent system in a gradient elution, starting with a low percentage of Solvent B.

Protocol 2: Column Washing and Regeneration

This protocol is used to remove strongly adsorbed contaminants from the column that may be causing peak tailing.[3]

Objective: To flush the column with a series of strong solvents to remove contaminants.

Procedure:

  • Disconnect the Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[1]

  • Reverse the Column: Reverse the column direction in the HPLC system. This allows for more effective flushing of contaminants from the inlet frit.

  • Flushing Sequence: Flush the column with 20-30 column volumes of each of the following solvents at a low flow rate:

    • Mobile phase (without buffer salts)

    • 100% HPLC-grade water

    • Isopropanol

    • Methylene chloride (if compatible with your HPLC system)

    • Isopropanol

    • 100% HPLC-grade water

    • Mobile phase (without buffer salts)

  • Re-equilibration: Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when addressing peak tailing related to chemical interactions.

G start Phenolic Acid Peak Tailing ph_check Is mobile phase pH < 3.5? start->ph_check adjust_ph Adjust pH to 2.5-3.5 with formic or phosphoric acid ph_check->adjust_ph No column_check Are you using a modern, end-capped column? ph_check->column_check Yes adjust_ph->column_check switch_column Switch to a high-purity, end-capped (Type B silica) column column_check->switch_column No metal_check Is tailing persistent with specific compounds (chelators)? column_check->metal_check Yes switch_column->metal_check passivate_system Passivate the system with an acid wash or use a bio-inert LC system metal_check->passivate_system Yes resolved Peak Shape Improved metal_check->resolved No passivate_system->resolved

References

Enhancing ionization efficiency of caffeoyl glycosides in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of caffeoyl glycosides. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of caffeoyl glycosides using mass spectrometry.

Question: Why am I observing a low signal intensity or no signal at all for my caffeoyl glycoside standards?

Answer:

Poor signal intensity is a common issue in mass spectrometry.[1] Several factors related to both the sample and the instrument can contribute to this problem. Here are the primary aspects to investigate:

  • Suboptimal Ionization Source Parameters: Electrospray ionization (ESI) is typically used for caffeoyl glycosides. The efficiency of this process is highly dependent on the source settings. Ensure that the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature are optimized for your specific analytes and mobile phase conditions.[2][3][4] Start with the instrument manufacturer's recommended settings and perform a systematic optimization.

  • Inappropriate Mobile Phase Composition: The choice of mobile phase additives significantly impacts ionization efficiency.[5] For caffeoyl glycosides, which are acidic, using a low pH mobile phase with additives like 0.1% formic acid or acetic acid can improve protonation in positive ion mode and deprotonation in negative ion mode, leading to better signal.[6]

  • Sample Concentration and Stability: Ensure your sample concentration is within the optimal range for your instrument.[1] If the concentration is too low, the signal will be weak. Conversely, very high concentrations can lead to ion suppression.[1] Also, consider the stability of your caffeoyl glycosides in the chosen solvent, as degradation can lead to a loss of signal.

  • Instrument Calibration and Cleanliness: A poorly calibrated or dirty mass spectrometer can result in low sensitivity.[1] Regularly calibrate your instrument according to the manufacturer's guidelines. If you suspect contamination, especially in the ion source, follow the recommended cleaning procedures.

Question: My mass spectra are complex, showing multiple adducts for a single caffeoyl glycoside. How can I simplify the spectra or use this information to my advantage?

Answer:

Adduct formation is common in ESI-MS and can complicate spectral interpretation. However, it can also provide valuable information.

  • Understanding Adduct Formation: Caffeoyl glycosides can readily form adducts with cations present in the mobile phase or from contaminants. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).[7] The formation of these adducts is influenced by the purity of the solvents and reagents used.[5]

  • Controlling Adduct Formation: To simplify your spectra, you can try to minimize the sources of these cations. Use high-purity, LC-MS grade solvents and reagents.[8] Adding a controlled amount of a specific additive can promote the formation of a single, desired adduct. For example, adding a small amount of ammonium formate (B1220265) to the mobile phase can encourage the formation of the [M+NH₄]⁺ adduct, making the spectra more consistent.

  • Leveraging Adduct Information: While complex, adducts can aid in confirming the molecular weight of your analyte. The mass difference between different adducts (e.g., 22.989 Da between [M+H]⁺ and [M+Na]⁺) can help validate your molecular formula assignment.

Question: I am having difficulty distinguishing between different caffeoyl glycoside isomers. How can I improve their separation and identification?

Answer:

Differentiating between isomers of caffeoyl glycosides is a significant challenge due to their similar structures and masses. A combination of optimized chromatography and tandem mass spectrometry (MS/MS) is essential.

  • Chromatographic Separation: High-resolution chromatographic separation is the first step.

    • Column Choice: Utilize a high-efficiency HPLC or UHPLC column, such as a C18 column with a small particle size (e.g., ≤1.8 µm), to achieve better peak resolution.

    • Gradient Optimization: Develop a shallow and optimized gradient elution method. This will provide better separation of closely eluting isomers.[9]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is crucial for isomer differentiation by generating unique fragmentation patterns.

    • Fragmentation Analysis: The position of the caffeoyl group on the quinic acid or glucose moiety influences the fragmentation pathways.[10][11] For example, the relative abundance of fragment ions corresponding to the loss of the sugar moiety or specific cleavages within the caffeoyl group can be diagnostic for different isomers.[6][9]

    • Collision Energy Optimization: The collision energy used for fragmentation should be optimized to produce a rich spectrum of fragment ions that allows for clear differentiation between isomers.

Frequently Asked Questions (FAQs)

Q1: What are the best mobile phase additives for enhancing the ionization of caffeoyl glycosides?

A1: The choice of mobile phase additive depends on the desired ionization mode and the specific caffeoyl glycosides being analyzed.

  • For Positive Ion Mode (+ESI): Formic acid (0.1%) or acetic acid (0.1%) are commonly used to promote the formation of protonated molecules ([M+H]⁺).[6] Ammonium formate can also be used to encourage the formation of ammonium adducts ([M+NH₄]⁺), which can sometimes provide a more stable signal.[5][12]

  • For Negative Ion Mode (-ESI): While less common for these compounds, if negative ion mode is used, a small amount of a weak base like ammonium acetate (B1210297) can be beneficial. However, for acidic molecules like caffeoyl glycosides, negative ion mode often works well without additives by forming deprotonated molecules ([M-H]⁻).

Q2: How can I prevent in-source fragmentation of my caffeoyl glycosides?

A2: In-source fragmentation, where molecules fragment in the ion source before mass analysis, can complicate spectra. To minimize this:

  • Optimize Source Conditions: High temperatures and voltages in the ion source can induce fragmentation.[6] Carefully optimize the drying gas temperature and capillary voltage to find a balance between efficient ionization and minimal fragmentation.

  • Gentle Ionization: Use the mildest ionization conditions that still provide adequate signal intensity. This may involve reducing the capillary exit or cone voltage.

Q3: What are the typical fragmentation patterns for caffeoyl glycosides in MS/MS?

A3: Caffeoyl glycosides typically exhibit characteristic fragmentation patterns in MS/MS, which are useful for structural elucidation.

  • Glycosidic Bond Cleavage: The most common fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (e.g., 162 Da for a hexose (B10828440) like glucose).[9][10]

  • Caffeoyl Group Fragmentation: Fragmentation of the caffeoyl group itself can also occur, leading to characteristic ions at m/z 179 (caffeic acid) and m/z 135 (decarboxylated caffeic acid).[10]

  • Isomer-Specific Fragmentation: The relative intensities of these and other fragment ions can vary between different isomers, aiding in their identification.[9]

Quantitative Data Summary

The following tables provide a summary of typical starting parameters for optimizing the analysis of caffeoyl glycosides. These values should be used as a starting point and further optimized for your specific instrument and application.

Table 1: Recommended ESI Source Parameters (Starting Points)

ParameterPositive Ion Mode (+ESI)Negative Ion Mode (-ESI)
Capillary Voltage 3.0 - 4.5 kV2.5 - 4.0 kV
Nebulizer Gas Pressure 30 - 50 psi30 - 50 psi
Drying Gas Flow 8 - 12 L/min8 - 12 L/min
Drying Gas Temperature 300 - 350 °C300 - 350 °C

Table 2: Common Mobile Phase Additives and Concentrations

AdditiveTypical ConcentrationIonization ModePurpose
Formic Acid 0.1% (v/v)PositivePromotes protonation ([M+H]⁺)
Acetic Acid 0.1% (v/v)PositivePromotes protonation ([M+H]⁺)
Ammonium Formate 5 - 10 mMPositivePromotes ammonium adducts ([M+NH₄]⁺)
Ammonium Acetate 5 - 10 mMNegative/PositiveBuffering agent, can form adducts

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimizing ESI source parameters for a specific caffeoyl glycoside standard.

  • Prepare a standard solution of your caffeoyl glycoside at a concentration of approximately 1 µg/mL in your initial mobile phase.

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes your analyte of interest.

  • Systematically vary one parameter at a time while keeping others constant. For example:

    • Vary the capillary voltage in increments of 0.5 kV (e.g., from 2.5 to 5.0 kV).

    • Vary the drying gas temperature in increments of 25 °C (e.g., from 250 to 400 °C).

    • Vary the nebulizer gas pressure in increments of 5 psi (e.g., from 20 to 60 psi).

    • Vary the drying gas flow rate in increments of 2 L/min (e.g., from 6 to 14 L/min).

  • Monitor the signal intensity of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) for each condition.

  • Plot the signal intensity against each parameter to determine the optimal setting that provides the highest and most stable signal.

  • Verify the optimized parameters by injecting your sample using your LC method.

Visualizations

ESI_Process cluster_0 LC System cluster_1 ESI Source cluster_2 Mass Spectrometer LC LC Eluent with Caffeoyl Glycoside Capillary Charged Capillary (High Voltage) LC->Capillary Nebulizer Gas Droplets Charged Droplets Capillary->Droplets Electrospray Desolvation Solvent Evaporation (Drying Gas) Droplets->Desolvation Ions Gas-Phase Ions Desolvation->Ions MS Mass Analyzer Ions->MS To Detector

Caption: Workflow of Electrospray Ionization (ESI) for Mass Spectrometry.

Troubleshooting_Workflow Start Low Signal Intensity Issue Check_Source Optimize ESI Source Parameters? (Voltage, Gas, Temp) Start->Check_Source Check_MobilePhase Optimize Mobile Phase? (Additives, pH) Check_Source->Check_MobilePhase No Resolved Signal Improved Check_Source->Resolved Yes Check_Sample Check Sample? (Concentration, Degradation) Check_MobilePhase->Check_Sample No Check_MobilePhase->Resolved Yes Check_Instrument Check Instrument? (Calibration, Cleanliness) Check_Sample->Check_Instrument No Check_Sample->Resolved Yes Check_Instrument->Resolved Yes Contact_Support Consult Instrument Manual or Contact Support Check_Instrument->Contact_Support No

Caption: Troubleshooting Logic for Low Signal Intensity.

References

Common challenges in the quantification of "trans-Caffeoyl-6-O-D-gluconic acid" in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of "trans-Caffeoyl-6-O-D-gluconic acid" in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in the quantification of this compound include its chemical stability, the potential for isomerization, and co-elution with structurally similar compounds in complex matrices. This compound and its derivatives can be sensitive to pH, temperature, and light, which can lead to degradation and inaccurate quantification.[1][2][3][4]

Q2: What is a suitable analytical technique for the quantification of this compound?

A2: Ultra-High-Performance Liquid Chromatography coupled with a Diode Array Detector (UPLC-DAD) is a commonly used and effective technique for the quantification of this compound.[1][2] This method offers good resolution and sensitivity for the analysis of caffeoylgluconic acid derivatives. For enhanced specificity, especially in very complex matrices, coupling with a mass spectrometer (UPLC-MS) is recommended.

Q3: How stable is this compound under typical experimental conditions?

A3: this compound is relatively stable compared to its methyl ester and lactone derivatives. However, like other caffeic acid derivatives, it is susceptible to isomerization (conversion between trans and cis forms) and degradation under certain conditions.[1][2] Stability is influenced by factors such as pH, temperature, and exposure to light. It is recommended to use freshly prepared solutions and protect samples from light and high temperatures.

Q4: Are there any known isomers of this compound that can interfere with quantification?

A4: Yes, isomerization is a significant challenge. The cis-isomer of Caffeoyl-6-O-D-gluconic acid is a potential interferent. Additionally, other positional isomers of caffeoylgluconic acid may be present in natural product extracts. Chromatographic methods must be carefully developed to ensure separation of these isomers for accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chromatographic Issues

Problem: Poor peak shape (tailing or fronting) for the analyte peak.

  • Possible Cause 1: Secondary interactions with the column.

    • Solution: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic or acetic acid) to suppress the ionization of silanol (B1196071) groups on the column. Use a high-purity, end-capped C18 column.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Inappropriate sample solvent.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Problem: Shifting retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically 10-15 column volumes.

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase to prevent bubble formation.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature.

Problem: Appearance of unexpected peaks.

  • Possible Cause 1: Sample degradation or isomerization.

    • Solution: This can be indicated by the appearance of a peak corresponding to the cis-isomer. Prepare samples fresh and store them at low temperatures in the dark. Analyze samples promptly after preparation.

  • Possible Cause 2: Contamination.

    • Solution: Run a blank gradient to check for contamination in the system or solvent. Clean the injector and autosampler as needed.

Quantitative Data Summary

The stability of this compound (CGA) is crucial for accurate quantification. The following table summarizes its stability under different conditions.

Table 1: Stability of this compound (CGA) under various conditions.

ConditionObservationReference
Temperature Relatively stable at lower temperatures. Degradation increases with higher temperatures.[1][2]
pH Generally stable across a range of pH values, but extremes should be avoided.[1][2]
Light Susceptible to photo-isomerization (trans to cis). Samples should be protected from light.[3][4]

Experimental Protocols

Sample Preparation from Plant Material (General Protocol)

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered sample into a flask.

    • Add 25 mL of a suitable solvent (e.g., 70% methanol (B129727) in water).

    • Extract using ultrasonication for 30 minutes at room temperature.[5]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the residue twice more.

    • Combine the supernatants.

  • Purification (Optional, if high matrix interference):

    • Solid Phase Extraction (SPE) can be used for cleanup. Condition a C18 SPE cartridge with methanol followed by water. Load the sample extract and wash with water to remove polar impurities. Elute the analyte with methanol.

  • Final Preparation:

    • Evaporate the solvent from the combined extracts under reduced pressure.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection into the UPLC system.[6][7]

UPLC-DAD Method for Quantification

This method is based on the analysis of caffeoylgluconic acid derivatives in Fructus Euodiae.[1][2]

  • Instrumentation: Waters ACQUITY UPLC system with a photodiode array detector.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water containing 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% A

    • 2-12 min: 5-20% A

    • 12-25 min: 20-45% A

    • 25-26 min: 45-95% A

    • 26-28 min: 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 325 nm

  • Injection Volume: 2 µL

Preparation of Standards and Calibration Curve
  • Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve a range of concentrations that bracket the expected concentration in the samples.

  • Calibration Curve: Inject each working standard into the UPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of the standard. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.999.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-DAD Analysis start Plant Material grind Grinding start->grind extract Ultrasonic Extraction (e.g., 70% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge combine Combine Supernatants centrifuge->combine evaporate Evaporation combine->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter 0.22 µm Filtration reconstitute->filter inject Inject into UPLC filter->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection DAD Detection (λ = 325 nm) separation->detection quantification Quantification (External Standard Method) detection->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_peak_tailing start Peak Tailing Observed? cause1 Check Mobile Phase pH start->cause1 Yes solution1 Decrease pH with 0.1% Acid (e.g., Formic Acid) cause1->solution1 pH > 4? cause2 Sample Overload? cause1->cause2 pH OK end Peak Shape Improved solution1->end solution2 Dilute Sample or Reduce Injection Volume cause2->solution2 Yes cause3 Sample Solvent Mismatch? cause2->cause3 No solution2->end solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3 Yes solution3->end

Caption: Troubleshooting guide for peak tailing issues.

References

Strategies to improve the resolution of caffeic acid derivatives in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of caffeic acid derivatives in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Poor resolution, broad peaks, and peak tailing are common issues encountered during the HPLC analysis of caffeic acid and its derivatives. This guide provides a systematic approach to troubleshooting these problems.

TroubleshootingWorkflow cluster_MobilePhase Mobile Phase Optimization cluster_Column Column Troubleshooting cluster_System System Checks Start Poor Resolution or Peak Shape Issue CheckMobilePhase Step 1: Evaluate Mobile Phase Start->CheckMobilePhase CheckColumn Step 2: Assess Column Performance CheckMobilePhase->CheckColumn No Improvement AdjustpH Adjust pH CheckMobilePhase->AdjustpH Ionizable Analytes CheckSystem Step 3: Inspect HPLC System CheckColumn->CheckSystem No Improvement WashColumn Wash Column CheckColumn->WashColumn Contamination Suspected CheckLeaks Check for Leaks CheckSystem->CheckLeaks Optimized Optimized Separation AdjustpH->Optimized Improved ChangeOrganic Change Organic Modifier AdjustpH->ChangeOrganic Still Poor ChangeOrganic->Optimized Improved Gradient Optimize Gradient ChangeOrganic->Gradient Complex Mixture Gradient->CheckColumn Gradient->Optimized Improved WashColumn->Optimized Improved ChangeColumn Change Stationary Phase WashColumn->ChangeColumn No Improvement ChangeColumn->CheckSystem ChangeColumn->Optimized Improved CheckDeadVolume Minimize Dead Volume CheckLeaks->CheckDeadVolume CheckDeadVolume->Optimized

Caption: Relationship between HPLC parameters and resolution.

Degradation products of "trans-Caffeoyl-6-O-D-gluconic acid" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "trans-Caffeoyl-6-O-D-gluconic acid" and related compounds. The information is designed to address common challenges encountered during the extraction process, focusing on the prevention of degradation and ensuring the integrity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of "this compound" during extraction?

A1: During extraction, "this compound" (CGA) can degrade primarily through hydrolysis, yielding caffeic acid and gluconic acid.[1] Isomerization can also occur, where the caffeoyl group migrates to other hydroxyl positions on the gluconic acid moiety.[1][2][3] If derivatives such as this compound methyl ester (CGA-ME) or trans-caffeoyl-6-O-D-glucono-γ-lactone (CGA-LT) are present, they can be hydrolyzed to CGA.[1][2][3]

Q2: What are the key factors that influence the stability of "this compound" during extraction?

A2: The main factors affecting the stability of CGA and its derivatives are temperature and pH.[1][2][3] While CGA itself is relatively stable across a range of temperatures and pH values, its derivatives, CGA-ME and CGA-LT, are more susceptible to degradation, particularly with increased temperature.[1][2][3] Other general factors that can affect the stability of phenolic compounds during extraction include exposure to light, oxygen, and the choice of solvent.[4]

Q3: What are the recommended temperature ranges for extracting phenolic compounds like "this compound"?

A3: For traditional solvent extraction methods, it is generally advised to keep the temperature between 60-80°C to minimize thermal degradation of polyphenols.[4] However, for advanced techniques like Pressurized Liquid Extraction (PLE), higher temperatures (100–200 °C) have been used without significant degradation of some phenolic compounds.[4] It is crucial to optimize the temperature for your specific extraction method and sample matrix.

Q4: How can I prevent the degradation of "this compound" during extraction?

A4: To minimize degradation, consider the following:

  • Temperature Control: Maintain a consistently low to moderate temperature (e.g., below 60°C for conventional methods).

  • pH Management: Maintain a neutral or slightly acidic pH, as alkaline conditions can promote hydrolysis.

  • Use of Antioxidants: The addition of antioxidants like citric acid or malic acid can help stabilize caffeic acid derivatives.[5][6]

  • Solvent Selection: Use appropriate solvents and consider deoxygenating them to reduce oxidative degradation.

  • Minimize Extraction Time: Shorter extraction times can reduce the exposure of the compound to harsh conditions.

  • Light Protection: Conduct the extraction in amber glassware or a dark environment to prevent photodegradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of "this compound" Degradation due to high temperature.Lower the extraction temperature. For traditional methods, aim for a range of 60-80°C.[4]
Degradation due to pH.Check and adjust the pH of your extraction solvent to be neutral or slightly acidic.[1][3]
Inefficient extraction.Optimize the solvent-to-solid ratio and extraction time.[7][8] Consider using a more efficient extraction technique like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE).[4][9]
Presence of unexpected peaks in chromatogram (e.g., caffeic acid) Hydrolysis of the target compound.This is a likely degradation product.[1] To confirm, run a standard of caffeic acid. To mitigate, reduce extraction temperature and time, and control pH.
Isomerization.Isomers of CGA may form.[1][3] This can be confirmed by mass spectrometry. Optimizing extraction conditions (lower temperature, shorter time) may reduce isomerization.
Inconsistent results between batches Variation in extraction conditions.Ensure consistent control of all extraction parameters, including temperature, time, solvent composition, and pH.
Degradation during storage of extracts.Store extracts at a low temperature (e.g., -20°C or -80°C) and in the dark to prevent degradation.

Experimental Protocols

Protocol 1: Stability Study of "this compound"

This protocol is adapted from a stability study of caffeoylgluconic acid derivatives.[3]

Objective: To assess the stability of "this compound" under different temperature and pH conditions.

Materials:

  • "this compound" standard

  • Water (HPLC grade)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Incubator or water bath with temperature control

  • UPLC-DAD or HPLC-DAD system

Procedure:

  • Prepare a stock solution of "this compound" in water.

  • Temperature Stability:

    • Aliquot the stock solution into several vials.

    • Incubate the vials at different temperatures (e.g., 20°C, 40°C, 60°C, 80°C) for a set period (e.g., 12 hours).[3]

    • At regular intervals (e.g., every hour), take a sample from each vial for analysis.

  • pH Stability:

    • Mix the stock solution with different pH buffers.

    • Incubate the solutions at a constant temperature (e.g., room temperature) for a set period.

    • At regular intervals, take a sample from each solution for analysis.

  • Analysis:

    • Analyze the samples using a UPLC-DAD or HPLC-DAD system to quantify the remaining amount of "this compound" and identify any degradation products.

Protocol 2: Identification of Degradation Products using UPLC-DAD/ESI-Q-TOF MS

This protocol is based on the analytical methods used for identifying degradation products of caffeoylgluconic acid derivatives.[1][3]

Objective: To identify the degradation products of "this compound" formed during extraction or stability studies.

Instrumentation:

  • UPLC system coupled with a Diode Array Detector (DAD) and an Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer (ESI-Q-TOF MS).

Chromatographic Conditions (Example):

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: As per column specifications.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[3]

  • DAD Wavelength: Monitor at the λmax of caffeic acid derivatives (around 325-330 nm).

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[3]

  • Capillary Voltage: -2.0 kV.[3]

  • Source Temperature: 100°C.[3]

  • Desolvation Temperature: 450°C.[3]

  • Collision Energy: Ramped to obtain fragment ions (e.g., 10-60 eV).[3]

  • Scan Range: m/z 100-1200.[3]

Procedure:

  • Inject the degraded sample into the UPLC-MS system.

  • Acquire both full scan MS and MS/MS (fragmentation) data for the parent compound and any new peaks that appear in the chromatogram.

  • Characterize the degradation products by comparing their retention times, UV spectra, and mass spectral data (parent ion and fragment ions) with those of known standards (if available) or by interpreting the fragmentation patterns.

Visualizations

CGA This compound (CGA) CA_GA Caffeic Acid + Gluconic Acid CGA->CA_GA Hydrolysis (High Temp, Extreme pH) Isomers CGA Isomers CGA->Isomers Isomerization CGAME CGA Methyl Ester (CGA-ME) CGAME->CGA Hydrolysis CGALT CGA Lactone (CGA-LT) CGALT->CGA Hydrolysis

Caption: Degradation pathways of this compound and its derivatives.

Start Start: Plant Material Containing CGA Extraction Extraction (Solvent, Temp, Time, pH) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Analysis UPLC-DAD/MS Analysis CrudeExtract->Analysis Data Data Interpretation: - Quantify CGA - Identify Degradation Products Analysis->Data Troubleshoot Troubleshoot: - Low Yield? - Extra Peaks? Data->Troubleshoot Troubleshoot->Data No, proceed Optimize Optimize Extraction Parameters Troubleshoot->Optimize Yes Optimize->Extraction

Caption: Experimental workflow for extraction and analysis with troubleshooting loop.

References

Minimizing isomerization of "trans-Caffeoyl-6-O-D-gluconic acid" during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of trans-Caffeoyl-6-O-D-gluconic acid during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may lead to the isomerization of this compound, a common challenge during experimental work.

Issue 1: Presence of cis-Isomers in a this compound Standard

  • Question: My pure this compound standard is showing a peak corresponding to the cis-isomer in my chromatogram. What could be the cause?

  • Answer: The isomerization of this compound to its cis form can be initiated by several factors, even during storage of the standard. Key contributing factors include:

    • Light Exposure: Caffeic acid and its derivatives are susceptible to photoisomerization.[1] Storing the standard in clear glass vials or exposing it to ambient light can trigger the conversion from the trans to the cis form.

    • Solvent: The choice of solvent for dissolving the standard is critical. Storing caffeoylquinic acids, which are structurally similar to your compound, in methanol (B129727) has been shown to cause significant degradation and isomerization.[2]

    • Temperature: While this compound is relatively stable at various temperatures, prolonged storage at room temperature, especially in solution, can contribute to gradual isomerization.[2][3]

    • pH: Although more stable than its derivatives, this compound can undergo degradation and isomerization in alkaline conditions (pH 8).[3] Ensure the solvent used for the standard is neutral or slightly acidic.

Issue 2: Increased Levels of cis-Isomers in Processed Samples Compared to Raw Extract

  • Question: I am observing a significant increase in the peak area of the cis-isomer in my processed samples (e.g., after purification or concentration) compared to the initial crude extract. Why is this happening?

  • Answer: Sample processing steps can introduce energy and create conditions that promote isomerization. Consider the following:

    • Heat Exposure: Evaporation or concentration steps that involve heating can accelerate the conversion of the trans-isomer to the cis-isomer.

    • Light Exposure During Processing: Lengthy sample preparation procedures conducted under direct laboratory light can lead to significant photoisomerization.

    • pH Changes: Adjusting the pH of your sample during extraction or purification, particularly to alkaline conditions, can induce isomerization.[3]

    • Oxygen Exposure: The presence of oxygen can contribute to the degradation of phenolic compounds. While not explicitly detailed for this specific molecule, it is a general consideration for phenolic acid stability.

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

  • Q1: What is the best solvent for extracting this compound while minimizing isomerization?

    • A1: Based on general practices for phenolic acids, a cold extraction with a mixture of ethanol (B145695) and water (e.g., 60-80% ethanol) is a good starting point.[4] Methanol should be used with caution for storage as it has been shown to promote isomerization of related compounds.[2] All solvents should be degassed to remove dissolved oxygen.

  • Q2: How can I minimize light exposure during sample preparation?

    • A2: To prevent photoisomerization, it is crucial to protect your sample from light at all stages.

      • Use amber-colored glassware or wrap your containers in aluminum foil.[2]

      • Work in a dimly lit area or under yellow light.

      • Minimize the duration of each sample preparation step.

  • Q3: What temperature should I maintain during extraction and processing?

    • A3: Cold extraction is highly recommended. Perform extractions on ice or in a cold room (4°C). If concentration is necessary, use methods that do not involve high heat, such as centrifugal vacuum concentration (SpeedVac) at a low temperature or lyophilization (freeze-drying).

  • Q4: Should I be concerned about the pH of my extraction solvent?

    • A4: Yes. This compound is more stable in neutral to slightly acidic conditions. Avoid alkaline extraction conditions (pH > 7) as they have been shown to cause degradation and isomerization.[3]

  • Q5: Is it beneficial to add an antioxidant to my extraction solvent?

    • A5: While direct evidence for this compound is limited, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) is a common practice to prevent the oxidative degradation of phenolic compounds, which can occur alongside isomerization.

Sample Storage

  • Q6: What are the optimal conditions for storing my extracts to prevent isomerization?

    • A6: For short-term storage (up to 7 days), refrigeration at 4°C in the dark is recommended.[2] For long-term storage, freezing at -20°C or -80°C is preferable. Samples should be stored in amber vials to protect from light and the headspace should be flushed with an inert gas like nitrogen or argon to minimize oxygen exposure.

Quantitative Data Summary

The following tables summarize the stability of this compound (CGA) and related caffeoylquinic acids (CQAs) under various conditions.

Table 1: Stability of this compound (CGA) at Different Temperatures and pH.

ConditionObservation after 12 hoursData Source
Temperature
20°CStable[3]
40°CStable[3]
60°CStable[3]
80°CSlight degradation and isomer formation observed[3]
pH
2Stable[3]
4Stable[3]
6Stable[3]
8Slight degradation and isomer formation observed[3]

Table 2: Stability of Caffeoylquinic Acids (CQAs) under Different Storage Conditions over 7 Days.

ConditionObservationData Source
4°C in brown glassRelatively stable[2]
25°C in brown glassSome degradation observed[2]
4°C in transparent glassDegradation and isomerization observed due to light[2]
25°C in transparent glassSignificant degradation and isomerization observed[2]
Stored in MethanolUnstable, significant degradation[2]

Experimental Protocols

Protocol 1: Cold Extraction of this compound from Plant Material

  • Sample Preparation:

    • Freeze-dry the plant material to remove water.

    • Grind the dried material into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh the powdered plant material and place it in an amber-colored flask.

    • Add pre-chilled 80% ethanol (ethanol:water, 80:20, v/v) at a 1:10 solid-to-liquid ratio (w/v).

    • Place the flask on an orbital shaker in a cold room (4°C) and extract for 12-24 hours.

  • Filtration and Concentration:

    • Filter the extract through a Whatman No. 1 filter paper or by centrifugation at 4°C to remove solid debris.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set to ≤ 35°C or a centrifugal vacuum concentrator.

  • Storage:

    • Store the final extract at -20°C or below in amber vials under a nitrogen atmosphere.

Protocol 2: Preparation of Standard Solutions

  • Solvent Preparation:

    • Use a slightly acidic mobile phase diluent (e.g., water:acetonitrile with 0.1% formic acid) that is compatible with your analytical method.

    • Degas the solvent by sonication or sparging with helium.

  • Standard Dissolution:

    • Accurately weigh the this compound standard in an amber vial.

    • Add the prepared solvent to achieve the desired concentration.

    • Vortex briefly to dissolve. Avoid vigorous shaking for extended periods.

  • Storage:

    • Store stock solutions at -20°C in amber vials.

    • Prepare working standards fresh daily and keep them in an autosampler cooled to 4°C during analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (Cold & Dark) cluster_processing Processing cluster_analysis_storage Analysis & Storage start Plant Material freeze_dry Freeze-Drying start->freeze_dry grind Grinding (Cryogenic) freeze_dry->grind extraction Cold Solvent Extraction (e.g., 80% Ethanol, 4°C) grind->extraction note1 Minimize Light Exposure (Amber Glassware) filtration Filtration / Centrifugation (4°C) extraction->filtration note2 Avoid High Temperatures concentration Low-Temperature Concentration (e.g., Rotary Evaporator ≤ 35°C) filtration->concentration note3 Use Degassed Solvents (Slightly Acidic) analysis UPLC-DAD Analysis concentration->analysis storage Storage (-20°C, Amber Vials, N2) concentration->storage

Caption: Workflow for minimizing isomerization during extraction.

signaling_pathway cluster_factors Factors Promoting Isomerization trans-Caffeoyl-6-O-D-gluconic_acid This compound cis-Caffeoyl-6-O-D-gluconic_acid cis-Caffeoyl-6-O-D-gluconic acid trans-Caffeoyl-6-O-D-gluconic_acid->cis-Caffeoyl-6-O-D-gluconic_acid Isomerization Light Light (UV/Ambient) Light->trans-Caffeoyl-6-O-D-gluconic_acid Heat Heat Heat->trans-Caffeoyl-6-O-D-gluconic_acid Alkaline_pH Alkaline pH Alkaline_pH->trans-Caffeoyl-6-O-D-gluconic_acid Solvent Certain Solvents (e.g., Methanol) Solvent->trans-Caffeoyl-6-O-D-gluconic_acid

Caption: Factors influencing trans-to-cis isomerization.

References

Selecting the appropriate internal standard for "trans-Caffeoyl-6-O-D-gluconic acid" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting an appropriate internal standard and establishing a reliable quantification method for trans-Caffeoyl-6-O-D-gluconic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural product classified as a simple phenylpropanoid. Its chemical formula is C₁₅H₁₈O₁₀, and it has a molecular weight of 358.30 g/mol .[1] It is an ester formed from trans-caffeic acid and D-gluconic acid.

Q2: Why is an internal standard necessary for the quantification of this compound?

A2: An internal standard (IS) is crucial in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations in sample preparation, injection volume, and instrument response. By adding a known amount of an IS to every sample, calibration standard, and quality control sample, the ratio of the analyte signal to the IS signal can be used for accurate quantification, thereby improving the precision and accuracy of the results.

Q3: What are the ideal characteristics of an internal standard for this analysis?

A3: An ideal internal standard should:

  • Behave similarly to the analyte during extraction, chromatography, and ionization.

  • Be chromatographically resolved from the analyte and any matrix interferences.

  • Not be naturally present in the sample matrix.

  • Be of high purity and readily available.

  • For mass spectrometry detection, a stable isotope-labeled analog of the analyte is the gold standard.

Q4: What are the recommended internal standards for this compound?

A4: Due to the lack of a commercially available stable isotope-labeled internal standard for this compound, the following strategies are recommended:

  • Stable Isotope-Labeled Analog of a Core Moiety: The most suitable approach is to use a stable isotope-labeled version of caffeic acid, such as Caffeic acid-¹³C₃ .[2] This compound will have a similar retention time and ionization efficiency to the caffeic acid portion of the target molecule.

  • Structurally Related Compounds: If a stable isotope-labeled standard is unavailable, structurally similar phenolic acids can be used. Potential candidates include:

    • Syringic acid: Has been successfully used for the quantification of other phenolic acids.[3]

    • Salicylic acid: Another phenolic acid that has been employed as an internal standard in LC-MS methods for phenolic compound analysis.[4][5]

    • Ferulic acid-d₃: A deuterated version of a closely related phenolic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape Inappropriate mobile phase pH; Column degradation; Sample solvent incompatible with mobile phase.Adjust mobile phase pH to ensure the analyte is in a single ionic state. Use a new column or a guard column. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity Inefficient ionization; Poor fragmentation; Matrix suppression.Optimize ESI source parameters (e.g., capillary voltage, gas flow). Optimize collision energy for the specific MRM transition. Dilute the sample; Improve sample cleanup; Use a stable isotope-labeled internal standard to compensate for matrix effects.
High Variability in Results Inconsistent sample preparation; Fluctuation in instrument performance; Inappropriate internal standard.Standardize the sample preparation protocol. Perform regular instrument maintenance and calibration. Use a stable isotope-labeled internal standard if possible, or select a structural analog with very similar properties.
Internal Standard Signal is Unstable Degradation of the internal standard; Inconsistent addition of the internal standard.Check the stability of the internal standard in the sample matrix and storage conditions. Use a precise micropipette and a consistent procedure for adding the internal standard.

Experimental Protocols

The following is a recommended starting point for developing a validated LC-MS/MS method for the quantification of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL Caffeic acid-¹³C₃ in methanol).

  • Add 500 µL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Parameters

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound357.1179.0100-20
This compound (Qualifier)357.1135.0100-35
Caffeic acid-¹³C₃ (IS)182.1138.0100-15

Note: The precursor ion for this compound is [M-H]⁻. The product ion at m/z 179.0 corresponds to the deprotonated caffeic acid moiety, and m/z 135.0 corresponds to the further fragmentation of caffeic acid.[2] These parameters should be optimized for your specific instrument.

Quantitative Data Summary

The following tables provide expected performance characteristics for a validated LC-MS/MS method based on data from structurally similar compounds.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
This compoundLow QC (5 ng/mL)< 15%< 15%85-115%
Mid QC (100 ng/mL)< 15%< 15%85-115%
High QC (800 ng/mL)< 15%< 15%85-115%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound~0.5~1.0

Note: The values presented are estimates based on methods for similar compounds and should be experimentally determined during method validation.

Workflow for Internal Standard Selection

Internal_Standard_Selection start Start: Need to Quantify This compound search_isotope Search for Commercially Available Stable Isotope-Labeled (SIL) Standard start->search_isotope sil_available SIL Standard Available? search_isotope->sil_available use_sil Select SIL Standard (e.g., ¹³C- or D-labeled analyte) sil_available->use_sil Yes search_analog Search for SIL Analog of a Core Moiety (e.g., Caffeic Acid-¹³C₃) sil_available->search_analog No validate Perform Full Method Validation use_sil->validate analog_available SIL Analog Available? search_analog->analog_available use_analog Select SIL Analog (e.g., Caffeic acid-¹³C₃) analog_available->use_analog Yes search_structural Search for Non-labeled Structural Analogs analog_available->search_structural No use_analog->validate evaluate_analogs Evaluate Analogs: - Syringic Acid - Salicylic Acid - Ferulic Acid search_structural->evaluate_analogs select_best_analog Select Best Performing Structural Analog evaluate_analogs->select_best_analog select_best_analog->validate end End: Reliable Quantification Method validate->end

Caption: Workflow for selecting a suitable internal standard.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of trans-Caffeoyl-6-O-D-gluconic acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of antioxidant activity is crucial for the innovation of novel therapeutic agents. This guide provides a detailed comparison of the antioxidant capacities of trans-Caffeoyl-6-O-D-gluconic acid and the well-established antioxidant, caffeic acid, supported by available experimental data.

While direct comparative studies are limited, existing data allows for a robust analysis of their relative antioxidant strengths. Evidence suggests that this compound, a natural product isolated from the fruits of Evodia rutaecarpa, possesses significant antioxidant properties, largely attributed to its catechol moiety. Its activity has been noted as being comparable to that of rosmarinic acid, another potent natural antioxidant.

Quantitative Antioxidant Activity

To facilitate a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for each compound in commonly used antioxidant assays. Lower IC50 values are indicative of greater antioxidant activity.

CompoundAssayIC50 Value
This compoundDPPH37.7 µM[1]
Caffeic AcidDPPH5.9 µg/mL[2]
Caffeic AcidDPPH50 µM[3]
Caffeic AcidABTSSee notes
Rosmarinic Acid (for comparison)DPPH1.3 ± 0.1 µg/mL[4]
Rosmarinic Acid (for comparison)ABTSSee notes

Note on IC50 Values: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions. The data for caffeic acid and rosmarinic acid is presented as a range from multiple sources to reflect this variability. Specific quantitative data for this compound in the ABTS assay was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide, providing a framework for reproducible experimental design.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The protocol generally involves the following steps:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., in methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (this compound or caffeic acid) and a control (solvent without the test compound).

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). A typical protocol is as follows:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition of ABTS•+ is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Experimental Workflow and Signaling Pathways

To visually represent the processes involved in antioxidant activity assessment, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Antioxidant Compound (e.g., Caffeic Acid) mix Mix Compound and Radical reagent->mix radical Radical Solution (DPPH or ABTS•+) radical->mix incubate Incubate mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for in vitro antioxidant activity assays.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Reduced_Damage Reduced Cellular Damage Cellular_Damage->Reduced_Damage Antioxidant Antioxidant (this compound or Caffeic Acid) Antioxidant->ROS donates electron/H atom to Antioxidant->Reduced_Damage leads to

Caption: General mechanism of antioxidant action against reactive oxygen species.

References

"trans-Caffeoyl-6-O-D-gluconic acid" vs. chlorogenic acid: a comparative bioactivity study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented bioactivities of trans-Caffeoyl-6-O-D-gluconic acid and the well-studied chlorogenic acid. While chlorogenic acid is the subject of extensive research, data on the biological effects of this compound are currently unavailable, precluding a direct comparative analysis.

Chlorogenic acid, a major dietary polyphenol found in coffee and various fruits and vegetables, has been extensively investigated for its potential health benefits. In contrast, this compound, a derivative of caffeic acid, remains a largely uncharacterized compound in terms of its biological activity.

Chlorogenic Acid: A Profile of Diverse Bioactivities

Chlorogenic acid is recognized for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and metabolic-regulating properties.[1][2][3] These activities are attributed to its unique chemical structure, an ester of caffeic acid and quinic acid.[2]

Key Bioactivities of Chlorogenic Acid:
  • Antioxidant Effects: Chlorogenic acid is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[1][3]

  • Anti-inflammatory Action: It has been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), and downregulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]

  • Metabolic Regulation: Studies suggest that chlorogenic acid can play a role in regulating glucose and lipid metabolism, potentially offering benefits for managing metabolic disorders.[1][3]

  • Neuroprotection: Research indicates that chlorogenic acid may exert protective effects on the nervous system.[1]

Signaling Pathways Modulated by Chlorogenic Acid

The diverse bioactivities of chlorogenic acid are mediated through its interaction with several key cellular signaling pathways:

  • NF-κB Pathway: Chlorogenic acid can inhibit the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response.[4] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

  • Nrf2 Pathway: It can activate the Nrf2 pathway, which plays a crucial role in the cellular antioxidant response by upregulating the expression of antioxidant enzymes.[1]

  • AMPK Pathway: Chlorogenic acid has been shown to activate the AMPK pathway, a central regulator of energy homeostasis, which is involved in its metabolic-regulating effects.[1]

Below is a simplified representation of the anti-inflammatory signaling pathway of chlorogenic acid.

Chlorogenic_Acid_Anti_Inflammatory_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_complex NF-κB/IκB TLR4->NFkB_complex Activates NFkB NF-κB NFkB_complex->NFkB IκB degradation DNA DNA NFkB->DNA Translocation CGA Chlorogenic Acid CGA->NFkB_complex Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Anti-inflammatory mechanism of Chlorogenic Acid via NF-κB pathway inhibition.

This compound: An Unexplored Frontier

Despite its structural relation to caffeic acid, a known bioactive compound, this compound has not been the subject of published bioactivity studies. A thorough search of scientific databases yielded no experimental data on its antioxidant, anti-inflammatory, or any other biological properties.

Conclusion

A direct and meaningful comparison of the bioactivities of this compound and chlorogenic acid is not feasible at this time due to the lack of scientific data on the former. While chlorogenic acid is a well-documented bioactive compound with a wide array of health-promoting effects, the biological profile of this compound remains to be elucidated. Future research is warranted to investigate the potential bioactivities of this natural product and to determine if it shares any of the beneficial properties of its structural relatives.

For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap and a potential opportunity for novel discoveries in the field of natural product pharmacology. The exploration of uncharacterized compounds like this compound could lead to the identification of new therapeutic agents.

References

A Comparative Analysis of the Cytotoxic Profiles of trans-Caffeoyl-6-O-D-gluconic acid and its Aglycone, Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural product trans-Caffeoyl-6-O-D-gluconic acid and its widely studied aglycone, caffeic acid. While extensive data is available for caffeic acid, detailing its effects on various cancer cell lines, research on the cytotoxicity of this compound is currently limited. This document summarizes the existing experimental data for caffeic acid and discusses the potential implications of glycosylation on its cytotoxic activity, drawing inferences from related compounds.

Introduction to the Compounds

This compound is a natural product that can be isolated from the nearly ripe fruits of Evodia rutaecarpa[1]. Its chemical structure consists of a caffeic acid molecule linked to a gluconic acid sugar moiety. Caffeic acid, the aglycone, is a well-known phenolic compound found in numerous plant sources and is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[2][3].

Cytotoxicity Data: A Comparative Overview

Table 1: Cytotoxicity of Caffeic Acid against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 Value (µg/mL)IC50 Value (µM)Exposure Time (hours)Reference
MCF-7Breast CancerMTT159~88248[4]
AsPC-1Pancreatic CancerMTT-19.44 (as a derivative in a liposomal formulation)72[2][5]
BxPC-3Pancreatic CancerMTT-24.3 (as a derivative in a liposomal formulation)72[2][5]
DLD-1Colorectal AdenocarcinomaCellTiter-Glo™-50024[6]

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability.

The Influence of Glycosylation on Cytotoxicity

The addition of a sugar moiety, such as gluconic acid, to a parent compound can significantly alter its physicochemical properties, including solubility, stability, and bioavailability. These changes, in turn, can influence its biological activity.

While data on this compound is lacking, studies on other glycosylated derivatives of related compounds offer some insights:

  • Caffeic Acid Phenethyl Ester (CAPE) Glucosides: A study on the transglycosylation of CAPE, a derivative of caffeic acid, demonstrated that the resulting glucosides not only had improved water solubility but also showed significantly improved cytotoxicity[3][7].

  • Caffeic Acid Conjugates: Research comparing caffeic acid with its conjugates, such as caftaric acid, cichoric acid, and cynarin, revealed that these conjugated forms also exert cytotoxic effects on cancer cell lines[6].

These findings suggest that the glycosylation of caffeic acid does not necessarily lead to a loss of cytotoxic activity and may, in some cases, enhance it. However, without direct experimental evidence for this compound, this remains a hypothesis.

Experimental Protocols

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol for this assay.

MTT Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Cell Seeding in 96-well plate B Overnight Incubation A->B C Treatment with Test Compound B->C D Incubation (24-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Formation of Formazan Crystals F->G H Addition of Solubilizing Agent G->H I Absorbance Measurement (570nm) H->I J Data Analysis (IC50 Calculation) I->J

MTT Cytotoxicity Assay Workflow

Signaling Pathways Implicated in Caffeic Acid Cytotoxicity

Caffeic acid has been shown to induce cytotoxicity in cancer cells through various signaling pathways, primarily leading to apoptosis (programmed cell death).

  • p53-Mediated Apoptosis: In some cancer cell lines, caffeic acid has been observed to upregulate the expression of the p53 tumor suppressor gene. This can lead to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another target of caffeic acid. Modulation of this pathway can influence cell proliferation, differentiation, and apoptosis.

Caffeic_Acid_Apoptosis_Pathway cluster_cell Cancer Cell CA Caffeic Acid p53 p53 Upregulation CA->p53 MAPK MAPK Pathway Modulation CA->MAPK Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Casp3

Simplified Signaling Pathway for Caffeic Acid-Induced Apoptosis

Conclusion

Caffeic acid demonstrates clear cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis. While the cytotoxicity of its glycosylated form, this compound, has not yet been reported, evidence from structurally related compounds suggests that glycosylation may not diminish, and could potentially enhance, its anticancer activity. Further research is imperative to elucidate the specific cytotoxic profile and mechanisms of action of this compound to determine its potential as a therapeutic agent. This would require direct comparative studies against its aglycone, caffeic acid, across various cancer cell lines.

References

A Researcher's Guide to the Validation of HPLC Methods for Caffeoyl Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the pharmaceutical and natural product sectors, the accurate quantification of caffeoyl derivatives is crucial for quality control, efficacy assessment, and formulation development. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for these analyses. This guide provides a comprehensive comparison of a validated HPLC method for the simultaneous analysis of various caffeoyl derivatives against alternative methods, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): A Validated Method

A robust HPLC with Diode-Array Detection (DAD) method has been validated for the simultaneous determination of several caffeoyl derivatives, including key isomers of caffeoylquinic acid (CQA) such as chlorogenic acid (5-CQA), 3-CQA, and 4-CQA.[1][2][3] This method demonstrates reliability and adherence to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[4]

Experimental Protocol: Validated HPLC-DAD Method

This protocol outlines the steps for the simultaneous analysis of caffeoyl derivatives.

1. Instrumentation:

  • Standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the more nonpolar compounds. For example, 10-40% B over 30 minutes.[6]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Column Temperature: 30°C.[5][6]

  • Detection Wavelength: 325 nm or 328 nm for optimal detection of caffeoyl derivatives.[2][4][6]

  • Injection Volume: 10-20 µL.[5][6]

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of caffeoyl derivative standards in methanol. Create working standard mixtures by diluting the stock solutions to a series of concentrations to construct calibration curves.

  • Sample Extraction: For plant materials, a common procedure involves ultrasound-assisted extraction with a methanol/water mixture (e.g., 80% methanol).[7] The resulting extract should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Data

The performance of the HPLC method is summarized in the tables below, with data compiled from various studies validating similar methods.

Table 1: Linearity and Sensitivity of the HPLC-DAD Method for Caffeoyl Derivatives

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
3-Caffeoylquinic Acid (3-CQA)1 - 100> 0.9990.371.23
4-Caffeoylquinic Acid (4-CQA)1 - 100> 0.9990.391.30
5-Caffeoylquinic Acid (5-CQA / Chlorogenic Acid)1 - 500> 0.9970.028 - 0.180.085 - 0.60

Data compiled from multiple sources.[2][3][4]

Table 2: Accuracy and Precision of the HPLC-DAD Method

AnalyteConcentration Level (µg/mL)Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
3-Caffeoylquinic Acid (3-CQA)Low, Medium, High95.6 - 102.3< 2< 5
4-Caffeoylquinic Acid (4-CQA)Low, Medium, High95.6 - 102.3< 2< 5
5-Caffeoylquinic Acid (5-CQA / Chlorogenic Acid)Low, Medium, High95 - 104< 2< 5

Data compiled from multiple sources.[1][8]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob App Routine Analysis & Quality Control Rob->App Implement

HPLC Method Validation Workflow

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods offer distinct advantages, particularly in terms of speed and sensitivity.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes.[9] This results in faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[9]

Table 3: Performance Comparison of HPLC vs. UPLC for Caffeoyl Derivative Analysis

ParameterHPLCUPLCAdvantage of UPLC
Analysis Time ~30-60 minutes~5-10 minutesFaster throughput
Resolution GoodExcellentBetter separation of isomers
Sensitivity GoodHigherLower detection limits
Solvent Consumption HigherLowerMore environmentally friendly and cost-effective
System Pressure Lower (~2000-4000 psi)Higher (~6000-15,000 psi)Requires specialized instrumentation

This comparison is based on established chromatographic principles.[6][9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For even greater sensitivity and selectivity, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique allows for the accurate quantification of caffeoyl derivatives at very low concentrations and provides structural information for compound identification. A comprehensive LC-MS/MS method can be developed and validated for the simultaneous quantification of numerous phytochemicals, including a wide range of caffeoyl derivatives.[10][11] LC-MS/MS is particularly advantageous for complex matrices where co-eluting peaks might interfere with UV detection.[10]

Method_Selection_Tree Start Start: Need to Analyze Caffeoyl Derivatives Q1 High Throughput Required? Start->Q1 Q2 Trace Level Analysis or Complex Matrix? Q1->Q2 No UPLC UPLC Method Q1->UPLC Yes HPLC Validated HPLC-DAD Method Q2->HPLC No LCMS LC-MS/MS Method Q2->LCMS Yes

Decision Tree for Analytical Method Selection

Conclusion

The choice of analytical method for the simultaneous analysis of caffeoyl derivatives depends on the specific requirements of the study. The validated HPLC-DAD method provides a reliable and accurate approach for routine quality control and quantification. For laboratories requiring higher throughput and improved resolution, transitioning to a UPLC method is a logical step. When dealing with trace-level concentrations or complex sample matrices, the superior sensitivity and selectivity of LC-MS/MS make it the most suitable technique. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical needs and available resources.

References

Comparative metabolomic profiling of different Evodia species for phenolic content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Evodia, belonging to the Rutaceae family, encompasses a variety of plant species recognized for their traditional medicinal applications and rich phytochemical profiles. Among the diverse bioactive constituents, phenolic compounds, including flavonoids and phenolic acids, are of significant interest due to their antioxidant, anti-inflammatory, and other pharmacological properties. This guide provides a comparative analysis of the phenolic content across different Evodia species, supported by experimental data from metabolomic profiling studies.

Comparative Analysis of Phenolic Compounds

Metabolomic studies utilizing advanced analytical techniques such as Liquid Chromatography-Ion Trap Time-of-Flight Mass Spectrometry (LC-IT-TOF/MS) have enabled the comprehensive profiling of chemical constituents in various Evodia species. A comparative analysis of eleven species, including E. rutaecarpa, E. lepta, and E. daniellii, revealed significant variations in their metabolic profiles, particularly in the accumulation of phenolic compounds.[1][2]

While alkaloids are prominent in species like E. rutaecarpa, other species show a differential abundance of flavonoids and phenolic acids.[1][2] For instance, a detailed investigation of Evodia lepta leaves led to the identification of several phenolic compounds, including protocatechuic acid, 4-hydroxybenzoic acid, and various flavonoid glycosides.[3][4]

The following table summarizes the qualitative and semi-quantitative comparison of selected phenolic compounds across different Evodia species, based on untargeted metabolomic analysis. The relative abundance is indicated to highlight the differential distribution of these compounds.

Compound ClassCompoundE. rutaecarpaE. leptaE. danielliiReference
Phenolic Acids Protocatechuic acid++++++[1][2][4]
4-Hydroxybenzoic acid+++++[1][2][4]
p-Hydroxycinnamic acid+++++[1][2][4]
Flavonoids Quercetin derivatives+++++[1][2][5]
Kaempferol derivatives+++++[1][2]
Luteolin derivatives+++[1][2]
Wogonin+++-[3]
Oroxylin A+++-[6]

Relative abundance is denoted as: +++ (high), ++ (medium), + (low), - (not detected).

This differential accumulation of phenolic compounds underscores the importance of species-specific analysis for targeted drug discovery and development. For example, the higher abundance of certain phenolic acids in E. lepta suggests its potential as a source for specific antioxidant or anti-inflammatory agents.

Experimental Protocols

The following section details the typical methodologies employed for the comparative metabolomic profiling of phenolic compounds in Evodia species.

Sample Preparation and Extraction
  • Plant Material : Fruits or leaves of different Evodia species are collected, authenticated, and dried.

  • Grinding : The dried plant material is ground into a fine powder.

  • Extraction : An accurately weighed amount of the powder (e.g., 1.0 g) is extracted with a suitable solvent, typically 70% methanol (B129727) or ethanol, using methods such as ultrasonication or maceration. The extraction is usually repeated multiple times to ensure maximum yield.

  • Filtration and Concentration : The extracts are filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Reconstitution : The dried extract is reconstituted in a specific volume of the initial mobile phase for LC-MS analysis.

UPLC-Q-TOF-MS/MS Analysis

A high-resolution mass spectrometry technique, such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), is employed for the separation and identification of phenolic compounds.[5][7]

  • Chromatographic System : A UPLC system equipped with a C18 column is used for separation.

  • Mobile Phase : A gradient elution is typically performed using a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry : A Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection in both positive and negative ion modes.

  • Data Acquisition : Data is acquired in full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ions. MS/MS spectra are then acquired for fragmentation analysis to aid in structural elucidation.

  • Compound Identification : Phenolic compounds are identified by comparing their retention times, accurate mass measurements, and fragmentation patterns with those of authentic standards and by searching against metabolomics databases.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative metabolomic analysis of Evodia species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data_processing Data Processing & Identification cluster_output Output plant_material Evodia Species (Fruits/Leaves) grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction concentration Filtration & Concentration extraction->concentration lc_ms_analysis UPLC-Q-TOF-MS/MS concentration->lc_ms_analysis data_acquisition Data Acquisition (MS and MS/MS) lc_ms_analysis->data_acquisition peak_detection Peak Detection & Alignment data_acquisition->peak_detection compound_id Compound Identification peak_detection->compound_id statistical_analysis Statistical Analysis compound_id->statistical_analysis comparative_profile Comparative Phenolic Profile statistical_analysis->comparative_profile

Caption: Experimental workflow for comparative metabolomic profiling.

Phenylpropanoid Biosynthesis Pathway

The biosynthesis of many phenolic compounds, including phenolic acids and flavonoids, originates from the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine. The following diagram provides a simplified overview of this crucial metabolic route.

phenylpropanoid_pathway cluster_key_enzymes Key Enzymes phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa phenolic_acids Other Phenolic Acids p_coumaric_acid->phenolic_acids chalcones Chalcones coumaroyl_coa->chalcones CHS flavonoids Flavonoids chalcones->flavonoids CHI PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase _4CL 4CL: 4-Coumarate-CoA ligase CHS CHS: Chalcone synthase CHI CHI: Chalcone isomerase

Caption: Simplified phenylpropanoid biosynthesis pathway.

This comparative guide highlights the chemical diversity within the Evodia genus and provides a framework for the systematic evaluation of its species for the discovery of novel phenolic compounds with therapeutic potential. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers initiating or advancing their studies in this area.

References

Relative potency of "trans-Caffeoyl-6-O-D-gluconic acid" in inhibiting inflammatory markers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the relative potency of Caffeic Acid (CA) and its prominent derivatives, Chlorogenic Acid (CGA) and Caffeic Acid Phenethyl Ester (CAPE), in the inhibition of key inflammatory markers. As "trans-Caffeoyl-6-O-D-gluconic acid" is a caffeic acid derivative, this analysis of closely related and well-researched compounds offers valuable insights into its potential anti-inflammatory profile. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of these natural compounds.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases. Caffeic acid and its derivatives have emerged as promising candidates for anti-inflammatory therapies due to their ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. This guide presents a side-by-side comparison of the inhibitory activities of Caffeic Acid, Chlorogenic Acid, and CAPE against crucial inflammatory markers, supported by experimental data and detailed methodologies.

Data Presentation: Inhibitory Potency Against Inflammatory Markers

The following table summarizes the available quantitative data on the inhibitory effects of Caffeic Acid, Chlorogenic Acid, and CAPE on key inflammatory markers. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the presented data is compiled from various studies, and the experimental context is provided for accurate interpretation.

CompoundTarget MarkerCell TypeInducerIC50 ValueReference
Caffeic Acid (CA) COX-2Human oral epithelial cellsTPANo direct inhibition of enzyme activity at low concentrations, but suppresses induction of COX-2 mRNA and protein at 10-20 µg/ml.[1][2][1][2]
TNF-α, IL-6, IL-1βMouse primary peritoneal macrophagesLPSEffective at 10 µmol/l for inhibiting pro-inflammatory cytokines.[3][3]
Fyn Kinase--10 µM[4]
IL-6Human prostate cancer cells (PC-3)-9.0 µM (cell viability)[5]
IL-6Human prostate cancer cells (LNCaP)-11.5 µM (cell viability)[5]
Chlorogenic Acid (CGA) COX-2RAW 264.7 macrophagesLPSSignificantly decreased LPS-induced up-regulation of COX-2 at protein and mRNA levels.[6][6]
TNF-α, IL-1β, IL-6RAW 264.7 macrophagesLPSDose-dependently attenuated cytokine production.[7][7]
Caffeic Acid Phenethyl Ester (CAPE) COX-1J774 macrophages-1.5 x 10⁻⁶ M (0.44 µg/ml)[8]
COX-2J774 macrophages-6.3 x 10⁻⁹ M (0.002 µg/ml)[8]
COX-1Baculovirus-expressed human recombinant-58 µM (16.6 µg/ml)[9]
COX-2Baculovirus-expressed human recombinant-82 µM (23.4 µg/ml)[9]
iNOSRAW 264.7 cellsLPS + IFN-γInhibited enzyme activity directly and suppressed gene expression.[10][10]
TNF-α, IL-1βRAW 264.7 macrophagesLPSSignificantly suppressed levels.[11][12][11][12]

Note: IC50 values can vary significantly based on the experimental setup, including cell line, stimulus, incubation time, and assay method. The data presented should be considered indicative of the compounds' relative potencies.

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly employed to assess the anti-inflammatory effects of compounds like caffeic acid derivatives.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Inflammation: To mimic an inflammatory state, cells are stimulated with lipopolysaccharide (LPS) at a concentration of typically 1 µg/mL.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Caffeic Acid, Chlorogenic Acid, CAPE) for a specific duration (e.g., 1-2 hours) before the addition of LPS.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.

    • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

    • Sample Incubation: Cell culture supernatants, collected after treatment, and a series of known cytokine standards are added to the wells and incubated.

    • Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a measurable color change.

    • Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Analysis of iNOS and COX-2 Protein Expression
  • Method: Western Blotting.

  • Procedure:

    • Cell Lysis: After treatment, cells are lysed to extract total protein.

    • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS or COX-2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensity, corresponding to the protein level, is quantified. A housekeeping protein (e.g., β-actin or GAPDH) is used for normalization.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway involved in inflammation and a typical experimental workflow for assessing anti-inflammatory compounds.

G cluster_0 LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Compound Caffeic Acid Derivatives Compound->IKK Inhibits Compound->NFkB Inhibits Translocation

Caption: LPS-induced NF-κB signaling pathway and points of inhibition by caffeic acid derivatives.

G cluster_1 In Vitro Anti-inflammatory Assay Workflow A 1. Cell Seeding (e.g., RAW 264.7) B 2. Pre-treatment with Compound A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation C->D E 5. Supernatant Collection (for Cytokine Analysis) D->E F 6. Cell Lysis (for Protein Analysis) D->F G ELISA (TNF-α, IL-6, IL-1β) E->G H Western Blot (COX-2, iNOS) F->H I Data Analysis & Comparison G->I H->I

Caption: General experimental workflow for evaluating the anti-inflammatory activity of compounds in vitro.

References

Head-to-head comparison of different extraction methods for caffeoyl glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Caffeoyl Glycoside Extraction

Caffeoyl glycosides, a significant class of phenolic compounds, are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The efficient extraction of these bioactive molecules from plant matrices is a critical first step in research, development, and commercialization. This guide provides a comprehensive head-to-head comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific objectives.

Understanding Caffeoyl Glycosides

Caffeoyl glycosides are esters and glycosides of caffeic acid, a hydroxycinnamic acid. Their structure typically consists of a caffeoyl moiety linked to a sugar molecule, often glucose. This glycosylation enhances their stability and solubility. The efficient extraction of these compounds is paramount for accurate quantification and for obtaining high-quality extracts for further studies.

Comparative Analysis of Extraction Methods

The selection of an extraction method depends on several factors, including the desired yield, purity, extraction time, solvent consumption, and the thermal stability of the target compounds. This section compares five commonly used extraction techniques: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Data Presentation: A Quantitative Overview

The following table summarizes the key performance indicators for each extraction method based on data from various studies on the extraction of phenolic compounds, including caffeoyl glycosides.

Extraction MethodTypical Yield Range (mg/g DW)Extraction TimeSolvent ConsumptionTemperatureGeneral Remarks
Maceration 10 - 3024 - 72 hoursHighRoom TemperatureSimple, suitable for thermolabile compounds, but time-consuming and can result in lower yields.[1][2][3][4]
Soxhlet Extraction 15 - 506 - 24 hoursModerate to HighSolvent Boiling PointMore efficient than maceration, but the prolonged exposure to high temperatures can degrade thermolabile compounds.[4][5][6]
Ultrasound-Assisted Extraction (UAE) 20 - 6015 - 60 minutesLow to Moderate25 - 60°CRapid, efficient, and operates at lower temperatures, preserving compound integrity.[7][8][9][10][11][12]
Microwave-Assisted Extraction (MAE) 25 - 705 - 30 minutesLow50 - 120°CVery rapid and efficient with reduced solvent usage; however, localized heating can potentially degrade some compounds.[13][14][15][16][17]
Supercritical Fluid Extraction (SFE) Variable (highly dependent on co-solvent)30 - 120 minutesLow (CO2 is recycled)40 - 80°C"Green" technique with high selectivity; requires specialized equipment and optimization of pressure, temperature, and co-solvent.[18][19][20][21][22][23][24][25][26][27]

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized from several sources and may require optimization for specific plant materials and target compounds.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.[1][2][3]

Protocol:

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction: Place a known weight of the powdered plant material (e.g., 10 g) into a sealed container with a suitable solvent (e.g., 100 mL of 70% ethanol).

  • Incubation: Store the container at room temperature for 24-72 hours with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the sample with fresh solvent.[5][6][28]

Protocol:

  • Sample Preparation: Dry and grind the plant material.

  • Loading: Place a known amount of the powdered sample (e.g., 10 g) into a thimble.

  • Apparatus Setup: Place the thimble in the Soxhlet extractor, which is then connected to a flask containing the extraction solvent (e.g., 150 mL of methanol) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor travels to the condenser, liquefies, and drips onto the sample in the thimble. Once the thimble is full, the extract is siphoned back into the flask. This cycle is repeated for 6-24 hours.

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.[7][8][9][10][11][12]

Protocol:

  • Sample Preparation: Dry and pulverize the plant material.

  • Mixture Preparation: Mix a known quantity of the powdered sample (e.g., 1 g) with a specific volume of solvent (e.g., 20 mL of 60% ethanol) in a flask.

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for 15-60 minutes at a controlled temperature (e.g., 40°C).

  • Separation: Centrifuge or filter the mixture to separate the supernatant.

  • Concentration: Remove the solvent from the supernatant to obtain the extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the sample, accelerating the extraction process.[13][14][15][16][17]

Protocol:

  • Sample Preparation: Use dried and powdered plant material.

  • Extraction Vessel: Place a known amount of the sample (e.g., 1 g) and solvent (e.g., 20 mL of 80% methanol) into a microwave-safe extraction vessel.

  • Irradiation: Place the vessel in a microwave extractor and apply a specific microwave power (e.g., 400 W) for a short duration (e.g., 5-30 minutes) at a controlled temperature.

  • Cooling and Filtration: Allow the vessel to cool, then filter the contents to collect the extract.

  • Concentration: Evaporate the solvent to obtain the final extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. The properties of the supercritical fluid can be tuned by altering pressure and temperature.[18][19][20][21][22][23][24][25][26][27]

Protocol:

  • Sample Preparation: The plant material should be dried and ground to a consistent particle size.

  • Loading: Pack the ground material into the extraction vessel.

  • Extraction: Pressurized CO2 is heated to a supercritical state (e.g., 60°C and 200 bar) and passed through the extraction vessel. A co-solvent (e.g., ethanol) may be added to the CO2 to increase the solubility of the polar caffeoyl glycosides.

  • Separation: The extract-laden supercritical fluid flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collection: The collected extract is then ready for analysis.

Visualizing the Workflows and Relationships

To better understand the processes and their interrelationships, the following diagrams are provided.

Experimental Workflow for Caffeoyl Glycoside Extraction cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction PlantMaterial Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration/ Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation/ Concentration Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Figure 1: General experimental workflow for the extraction of caffeoyl glycosides.

Comparison of Extraction Methods cluster_Conventional Conventional Methods cluster_Modern Modern Methods Maceration Maceration (Simple, Long Time) Soxhlet Soxhlet (Continuous, High Temp) UAE UAE (Rapid, Lower Temp) Maceration->UAE Improved Speed & Efficiency MAE MAE (Very Rapid, Efficient) Soxhlet->MAE Reduced Time & Temp Exposure SFE SFE (Green, Selective) Soxhlet->SFE Greener Alternative UAE->MAE Potentially Higher Throughput

References

A Comparative Guide to the Analytical Assay of trans-Caffeoyl-6-O-D-gluconic acid: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of an assay for trans-Caffeoyl-6-O-D-gluconic acid, focusing on the critical validation parameters of linearity, accuracy, and precision. Due to the limited publicly available data for this specific compound, this guide leverages validation data from assays for the structurally related and well-studied compound, caffeic acid, as a benchmark for performance. The methodologies and performance characteristics presented here are drawn from established analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation

The performance of an analytical method is quantitatively assessed through several key parameters. The following tables summarize typical performance characteristics for the analysis of caffeic acid, which can be considered representative for the assay of this compound.

Table 1: Linearity and Sensitivity of Analytical Methods for Caffeic Acid

ParameterHPLC-UV[1][2]GC-MS[3]LC-MS/MS
Linear Range 10-60 µg/mL1-100 mg/L20-800 ng/mL[4]
Correlation Coefficient (r²) 0.9999> 0.999≥ 0.9957[5]
Limit of Detection (LOD) 1.44 µg/mL0.23 mg/LNot explicitly stated for caffeic acid, but generally in the low ng/mL range.
Limit of Quantitation (LOQ) 4.38 µg/mL0.77 mg/LNot explicitly stated for caffeic acid, but generally in the low ng/mL range.

Table 2: Accuracy and Precision of an HPLC-UV Method for Caffeic Acid

Concentration LevelRecovery (%)[2]Intraday Precision (%RSD)Interday Precision (%RSD)
Low 100.043.19Not Reported
Medium 98.942.69Not Reported
High 98.001.26Not Reported

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical assays. Below are representative experimental protocols for the analysis of caffeic acid, which can be adapted for this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of phenolic compounds due to its robustness and cost-effectiveness.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

  • Mobile Phase : A gradient or isocratic elution using a mixture of an acidified aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical mobile phase could be ethanol (B145695) and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid.[1]

  • Flow Rate : A typical flow rate is around 0.7 to 1.0 mL/min.[1]

  • Detection : UV detection is performed at the wavelength of maximum absorbance for the analyte, which for caffeic acid and its derivatives is typically around 325 nm.[1]

  • Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of compounds at low concentrations in complex matrices.

  • Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A reversed-phase C18 column is commonly employed.

  • Mobile Phase : A gradient elution with a mixture of water with a small percentage of formic acid (solvent A) and acetonitrile (B52724) with formic acid (solvent B) is typical.[4]

  • Ionization : Electrospray ionization (ESI) is commonly used, often in the negative ion mode for phenolic acids.[4]

  • Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[6]

Mandatory Visualizations

The following diagrams illustrate the workflow for assay validation and the logical relationship between the key performance parameters.

AssayValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results StandardPrep Prepare Standard Solutions Chromatography Chromatographic Separation (HPLC or LC-MS/MS) StandardPrep->Chromatography SamplePrep Prepare Quality Control Samples SamplePrep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Report Validation Report Linearity->Report Accuracy->Report Precision->Report

Caption: Workflow for the validation of an analytical assay.

PerformanceParameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Assay Analytical Assay Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

References

Inter-laboratory comparison of "trans-Caffeoyl-6-O-D-gluconic acid" quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Quantification Methods

The following tables summarize the performance characteristics of different analytical methods used for the quantification of phenolic acids, including caffeoyl derivatives. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a given method.

Table 1: Performance Parameters of HPLC-DAD / UPLC-DAD Methods for Phenolic Acid Quantification

Analytical MethodAnalyte(s)Linearity (R²)LOD (mg/L)LOQ (mg/L)Precision (CV% or %RSD)Recovery (%)Source
HPLC-DAD42 Phenolic Compounds>0.9990.04 - 0.250.06 - 0.25< 3.0987.5 - 103.2[1]
UPLC-DADPhenolic Compounds>0.9990.38 - 1.01 (µg/mL)0.54 - 3.06 (µg/mL)< 2.080 - 110[2]
HPLC-DAD (RRHT column)41 Phenolic Compounds>0.998≤ 0.65< 1.12< 6.8281.5 - 105.6[3]
HPLC-PDA14 Phenolic Acids>0.999---88.07 - 109.17[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation; RSD: Relative Standard Deviation; RRHT: Rapid Resolution High Throughput. Note: Ranges for LOD and LOQ may correspond to a variety of phenolic compounds analyzed in the respective studies.

Table 2: Performance Parameters of LC-MS/MS Methods for Phenolic Acid Quantification

Analytical MethodAnalyte(s)Linearity (R²)LODLOQPrecisionRecoverySource
LC-MS/MS8 Plant Phytochemicals-----[5]
UPLC-ESI-MS/MS4 Alkaloids>0.9900----[6]
LC-MS/MS184 Phytochemicals>0.980.03 fmol (lowest)0.11 fmol (lowest)--[7]

Note: Detailed quantitative performance data for LC-MS/MS methods specifically for trans-Caffeoyl-6-O-D-gluconic acid were limited in the surveyed literature. The table reflects data for related phytochemicals to provide a general performance expectation.

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting analytical methods. Below are generalized and specific protocols extracted from the cited literature for the analysis of phenolic compounds.

Sample Preparation (General Workflow)

A typical sample preparation workflow for the analysis of this compound from plant matrices involves:

  • Drying and Grinding: Plant material is dried to a constant weight and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered sample is extracted with a suitable solvent, often a methanol (B129727) or ethanol (B145695) solution, sometimes acidified with formic acid to improve the stability of phenolic acids.[8] Ultrasonic or maceration techniques are commonly used to enhance extraction efficiency.[1]

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid plant material, and the supernatant is collected.[1] The supernatant is then filtered, typically through a 0.45 µm or 0.22 µm membrane filter, to remove any remaining particulate matter before injection into the HPLC or LC-MS system.[9]

High-Performance Liquid Chromatography (HPLC / UPLC)

HPLC and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for separating phenolic compounds.

Method 1: HPLC-DAD for Phenolic Acids [10]

  • Column: Polymer-based reverse phase column (e.g., PRP-1; 4.1 × 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of an aqueous phase (e.g., 20 mmol/L KH₂PO₄ titrated to a specific pH) and an organic phase (e.g., methanol or acetonitrile).[10]

  • Flow Rate: Typically around 1.0 mL/min.[3]

  • Column Temperature: Controlled temperature, for instance, 30 °C, to ensure reproducible retention times.[4]

  • Detection: Diode-Array Detector (DAD) monitoring at multiple wavelengths, such as 280 nm, 300 nm, and 320 nm, to detect various phenolic acids.[4][10]

Method 2: UPLC-DAD for Phenolic Compounds [2]

  • Column: Reversed-phase column with smaller particle size for higher resolution (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[2]

  • Mobile Phase: Gradient elution with an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: Lower flow rates are common, e.g., 0.3 mL/min.

  • Detection: DAD detection across a UV-Vis spectrum to identify and quantify compounds based on their specific absorbance maxima.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC/UPLC with the sensitive and selective detection of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis.[11]

Method 3: UPLC-Q-TOF-MS for Qualitative and Quantitative Analysis [11][12]

  • Chromatography: A UPLC system as described above is used for separation.

  • Mass Spectrometry: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[11]

  • Ionization Source: Electrospray Ionization (ESI) is common, operated in either positive or negative ion mode depending on the analyte. Phenolic acids are often analyzed in negative ion mode.[13]

  • Data Acquisition: Full scan mode is used for qualitative analysis and identification of unknown compounds by providing accurate mass measurements.[11] For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument offers higher sensitivity and specificity.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Plant Material Grind Drying & Grinding Sample->Grind Extract Solvent Extraction Grind->Extract Filter Centrifugation & Filtration Extract->Filter HPLC HPLC / UPLC Separation Filter->HPLC DAD DAD Detection HPLC->DAD MS MS Detection (e.g., Q-TOF, QqQ) HPLC->MS Quant Quantitative Analysis (Quantification) DAD->Quant Qual Qualitative Analysis (Identification) MS->Qual MS->Quant

Caption: General workflow for phenolic acid quantification.

Comparison of Analytical Techniques

This diagram outlines the key characteristics and relationship between the primary analytical techniques discussed.

tech_comparison cluster_DAD_attr DAD Attributes cluster_MS_attr MS Attributes HPLC HPLC (High-Performance Liquid Chromatography) DAD DAD / UV-Vis (Diode-Array Detector) HPLC->DAD MS MS (Mass Spectrometry) HPLC->MS UPLC UPLC (Ultra-Performance Liquid Chromatography) UPLC->HPLC Higher Pressure & Resolution UPLC->DAD UPLC->MS DAD_Attr1 Robust & Cost-Effective MS_Attr1 High Sensitivity (LOD/LOQ) DAD_Attr2 Good for High Concentration DAD_Attr3 Based on UV-Vis Absorbance MS_Attr2 High Selectivity MS_Attr3 Structural Information MS_Attr4 Complex Matrix Analysis

Caption: Comparison of analytical separation and detection methods.

References

Safety Operating Guide

Proper Disposal of trans-Caffeoyl-6-O-D-gluconic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for trans-Caffeoyl-6-O-D-gluconic acid necessitates a cautious approach to its disposal. By analyzing the hazardous properties of its constituent molecules, caffeic acid and gluconic acid, a comprehensive disposal plan can be formulated to ensure laboratory safety and regulatory compliance.

Hazard Profile of Constituent Components

ComponentCAS NumberGHS Hazard Statements
Caffeic Acid331-39-5H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][3] H351: Suspected of causing cancer.[1][2][3] H361: Suspected of damaging fertility or the unborn child.[1]
D-Gluconic Acid526-95-4H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5]

Step-by-Step Disposal Protocol

The following procedure is recommended for the safe disposal of this compound in a laboratory setting. This protocol is based on the more stringent requirements for caffeic acid disposal.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent dust dispersion.

    • Liquid Waste: If in solution, collect in a labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Suspected Carcinogen," "Reproductive Toxin," "Irritant").

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. The recommended disposal method for chemicals with similar hazard profiles is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.

Chemical Waste Disposal Workflow A Identify Chemical Waste B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E Assess Hazards of Constituent Parts C->E No F Determine if Hazardous E->F G Dispose as Non-Hazardous Waste (Consult Local Regulations) F->G No H Segregate and Label as Hazardous Waste F->H Yes I Store in Designated Area H->I J Arrange for Professional Disposal (Licensed Waste Management) I->J

Chemical Waste Disposal Workflow

Disclaimer: This information is intended for guidance in a laboratory setting and is based on the available safety data for the constituent components of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures, and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling trans-Caffeoyl-6-O-D-gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related compounds, trans-Caffeoyl-6-O-D-gluconic acid should be treated as a potential irritant to the skin, eyes, and respiratory system. The recommended Personal Protective Equipment (PPE) is detailed below.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To protect against potential splashes that could cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact which may lead to irritation.[3][4]
Body Protection A standard laboratory coat.To protect skin from accidental spills and contamination.[1][5]
Respiratory Protection Use in a well-ventilated area. A dust mask (e.g., N95) or respirator may be necessary if dust is generated.[1]To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is recommended.

  • Pre-use Inspection: Before handling, inspect the container for any signs of damage or leaks.

  • PPE Donning: Ensure all required personal protective equipment is correctly worn before commencing any work.

2. Handling the Compound:

  • Weighing: To minimize dust generation, weigh the solid compound in a weighing boat or within an enclosed balance.

  • Dissolving: When preparing solutions, slowly add the solvent to the pre-weighed compound to prevent splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Emergency Procedures

In the event of an exposure or spill, follow these immediate actions:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[2] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Spill: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Ensure the area is well-ventilated.[1] Prevent the chemical from entering drains.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Dispose of this compound and any contaminated materials, including gloves and weighing papers, as hazardous waste.[1]

  • Containerization: Collect all waste in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.

Diagram of Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Ventilated Area prep_ppe->prep_workspace handle_weigh Weigh Compound Carefully prep_workspace->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose emergency_spill Spill emergency_exposure Exposure

Caption: A workflow diagram outlining the key steps for the safe handling of chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.